Glycidol
描述
Structure
3D Structure
属性
IUPAC Name |
oxiran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-70-7 | |
| Record name | Polyglycidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020666 | |
| Record name | Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid. | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes) | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c. | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12 | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15 | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless, slightly viscous liquid, Colorless liquid | |
CAS No. |
556-52-5, 57044-25-4, 60456-23-7 | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranemethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranemethanol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-2,3-epoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1-Propanol, 2,3-epoxy- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UB42C1D8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-49 °F (NTP, 1992), -45 °C, -49 °F | |
| Record name | GLYCIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20437 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/407 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Glycidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Introduction: The Duality of a Core Building Block
An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidol
This compound (2,3-epoxy-1-propanol) is a deceptively simple organic molecule that holds a pivotal position in modern chemical synthesis.[1] As the simplest compound containing both an epoxide and a primary alcohol functional group, it possesses a unique bifunctional character that makes it a highly reactive and versatile intermediate.[2][3] This inherent duality is the cornerstone of its utility, enabling its use as a precursor in the synthesis of a vast array of compounds, from pharmaceuticals and specialty polymers to surfactants and coatings.[4][5][6]
This guide offers a comprehensive exploration of this compound's core chemical properties and complex reactivity. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block while navigating its significant handling and safety challenges. We will delve into the causality behind its reaction mechanisms, provide field-proven insights into its handling, and ground all claims in authoritative data.
Part 1: Fundamental Chemical and Physical Properties
This compound is a colorless, nearly odorless, and slightly viscous liquid.[1][2] Its miscibility with water and many organic solvents stems from the hydrophilic hydroxyl group, while the strained three-membered epoxide ring is the source of its high reactivity.[2][7]
Data Presentation: Physical & Thermochemical Properties
The following table summarizes the key quantitative properties of this compound, providing a foundational dataset for experimental design and process modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₂ | [1] |
| Molar Mass | 74.08 g/mol | [1][2] |
| Appearance | Colorless, slightly viscous liquid | [1][8] |
| Density (20°C) | 1.115 g/cm³ | [2] |
| Boiling Point | 161-167°C (decomposes at 760 mmHg) 67-69°C (at 20 mmHg) 57-59°C (at 10 mmHg) | [1][2][7] |
| Melting Point | -54°C | [1][2] |
| Flash Point | 66-72°C (151-162°F) | [1][9][10] |
| Vapor Pressure (25°C) | 0.9 mmHg | [1][9] |
| Water Solubility | Miscible in all proportions | [2][7] |
| Refractive Index (20°C) | 1.4311 | [2] |
| logP (Octanol/Water) | -0.95 | [8][11] |
Solubility Profile: this compound is highly soluble and miscible with water, lower alcohols, ketones, esters, and various aromatic and chlorinated solvents.[2] However, it dissolves poorly in aliphatic hydrocarbons.[2]
Part 2: The Core of this compound: Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its two functional groups: the strained epoxide ring and the nucleophilic hydroxyl group. Reactions can be directed to one site, or both can be involved, leading to a wide spectrum of possible products.
Reactions of the Epoxide Ring: A Gateway to Functionalization
The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, a process that is readily catalyzed by both acids and bases.[2] This ring-opening reaction is the most common and synthetically useful transformation of this compound.
Mechanism & Causality: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a more potent electrophilic site and weakening the C-O bonds. The nucleophile then attacks one of the two ring carbons. This mechanism often results in a loss of regioselectivity, as the attack can occur at both the more substituted (C2) and less substituted (C3) carbon atoms, leading to a mixture of 1,3- and 2,3-dihydroxypropylene derivatives.[2]
Caption: Acid-Catalyzed Epoxide Ring-Opening of this compound.
Mechanism & Causality: Under basic or neutral conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons. Steric hindrance is the dominant controlling factor, so the nucleophile preferentially attacks the less-substituted terminal carbon (C3). This results in a much higher degree of regioselectivity, yielding predominantly 2,3-dihydroxypropylene derivatives.[2] This selectivity is a critical tool for synthetic chemists aiming for a specific isomer.
Caption: Base-Catalyzed Epoxide Ring-Opening of this compound.
Common Nucleophilic Reactions:
-
Hydrolysis: Reaction with excess water yields glycerol with nearly 100% efficiency.[2]
-
Alcohols: Forms mono-alkyl ethers of glycerol, which are used in the varnish industry.[2]
-
Fatty Acids: Creates glycerin monoesters, widely used as emulsifiers and food additives.[2]
-
Phosphates: Reaction with acid phosphate produces glycerol-1-monophosphate, an emulsifier precursor.[2]
Polymerization: Formation of Polyglycerols
This compound's bifunctionality allows it to undergo polymerization, even during storage at room temperature.[2] The hydroxyl group of one molecule can act as a nucleophile to open the epoxide ring of another, leading to the formation of polyglycerol.[2] This process typically results in highly branched, dendritic polymers because the hydroxyl groups along the growing polymer chain can also initiate new chains.[12][13]
The synthesis of linear polyglycerol, a valuable alternative to PEG in biomedical applications, requires a protection strategy where the hydroxyl group is blocked prior to polymerization and later deprotected.[12][13]
Caption: Conceptual Workflow for this compound Polymerization.
Reactions of the Hydroxyl Group
The hydroxyl group can react independently if the epoxide ring is preserved. This typically occurs with reagents that do not have an active hydrogen and will not initiate ring-opening, such as:
-
Acid Halides & Anhydrides: Forms glycidyl esters. For example, reaction with acetic anhydride can produce glycidyl acetate.[2]
-
Isocyanates: Yields glycidyl carbamates (urethanes), which are commercially important.[1][11]
Part 3: Industrial Significance and Applications
This compound is a key industrial intermediate produced primarily through the epoxidation of allyl alcohol.[1][7] Its applications are extensive and leverage its unique reactivity.
-
Polymer Science: It serves as a reactive diluent in epoxy resins to modify viscosity and improve performance, a stabilizer for natural oils and vinyl polymers, and the primary monomer for producing polyglycerols.[6][11][14]
-
Pharmaceuticals: It is a crucial chiral building block in the synthesis of a wide range of APIs, including cardiac drugs (beta-blockers) and antiviral agents.[3][4][5]
-
Fine Chemicals: Used to produce glycerol, glycidyl ethers, esters, and amines.[3][11] It is also a precursor to surfactants, dye-leveling agents, and demulsifiers.[2][4]
Part 4: Critical Safety, Handling, and Storage Protocols
The high reactivity of this compound is matched by its significant biological hazard. Strict adherence to safety protocols is not merely recommended; it is mandatory.
Toxicology and Carcinogenicity
-
Classification: this compound is listed as a Group 2A agent by the IARC, meaning it is "probably carcinogenic to humans".[1] The U.S. National Toxicology Program reasonably anticipates it to be a human carcinogen based on sufficient evidence from animal studies.[15]
-
Health Hazards: It is a potent irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[1][9] Exposure can lead to central nervous system depression.[1] It is also suspected of causing genetic defects.[16]
Stability and Storage
This compound is unstable and highly sensitive.
-
Decomposition: It decomposes upon heating and may darken upon storage.[7][17] It is sensitive to light and moisture.[9][17]
-
Polymerization: Can polymerize during storage, especially above room temperature. This can be inhibited by dissolving it in solvents like toluene or chlorohydrocarbons.[2][17]
-
Incompatibilities: It can undergo explosive decomposition in the presence of strong acids, strong bases, certain metal salts (e.g., aluminum chloride, iron(III) chloride), and metals like copper or zinc.[9][17] It is also incompatible with strong oxidizers.[9]
-
Recommended Storage: Keep containers tightly closed under an inert atmosphere and store under refrigeration (2-8°C).[4][8][9]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the minimum requirements for safely handling this compound in a research environment.
-
Preparation & Engineering Controls:
-
Step 1.1: Before handling, review the Safety Data Sheet (SDS) thoroughly.[16][18]
-
Step 1.2: Ensure all work is conducted within a certified chemical fume hood to control airborne concentrations.[19]
-
Step 1.3: Designate a specific area for this compound work and ensure an emergency eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Step 2.1: Wear appropriate chemical-resistant gloves (inspect for integrity before use).[16][18]
-
Step 2.2: Use tightly fitting safety goggles and a face shield if splashing is possible.[18][19]
-
Step 2.3: Wear a lab coat and protective clothing to prevent any skin contact.[19]
-
Step 2.4: Use a NIOSH-approved respirator if there is any risk of exceeding exposure limits.[10][16]
-
-
Handling & Dispensing:
-
Step 3.1: Ground all equipment to prevent static discharge.
-
Step 3.2: Open containers and transfer the chemical slowly and carefully to avoid splashing or creating aerosols.
-
Step 3.3: Keep containers tightly sealed when not in use.
-
-
Spill & Emergency Response:
-
Step 4.1 (Small Spill): Use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill.[19] Do not use combustible materials.
-
Step 4.2: Scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[9][19]
-
Step 4.3 (Skin/Eye Contact): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][19] Seek immediate medical attention.
-
Step 4.4 (Inhalation): Move the individual to fresh air immediately and seek medical attention.[19]
-
-
Waste Disposal:
Part 5: Analytical Methods for Detection
The detection and quantification of this compound are critical for quality control and safety monitoring.
-
Workplace Air Monitoring: this compound in the air can be adsorbed onto charcoal, desorbed with a solvent like tetrahydrofuran, and analyzed by gas chromatography with flame ionization detection (GC-FID).[11]
-
Analysis in Food Matrices: In edible oils, this compound is often present as glycidyl fatty acid esters (GEs). Analytical approaches include:
-
Direct Methods: Quantification of intact GEs using Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
-
Indirect Methods: Chemical or enzymatic hydrolysis of the esters to release free this compound, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[22][23]
-
Conclusion
This compound is a quintessential example of a high-utility, high-hazard chemical intermediate. Its bifunctional nature provides a powerful and versatile platform for chemical synthesis, enabling the creation of complex molecules and advanced materials. However, this same reactivity necessitates a profound respect for its instability and toxicity. For the informed researcher, a comprehensive understanding of its reaction mechanisms, particularly the regioselectivity of its epoxide ring-opening, is key to unlocking its synthetic potential. This knowledge, combined with an unwavering commitment to rigorous safety and handling protocols, allows the scientific community to harness the power of this compound responsibly and effectively.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Actylis - this compound - Intermediate - Listed in California Prop 65 [solutions.actylis.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. Toxicology and carcinogenesis study of this compound (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bluebearchemicals.com [bluebearchemicals.com]
- 7. acs.org [acs.org]
- 8. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. capotchem.com [capotchem.com]
- 17. This compound | 556-52-5 [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. A new analytical method for the quantification of this compound fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
The Alchemist's Accord: A Technical Guide to the Greener Synthesis of Glycidol from Glycerol
Foreword: The Imperative for Greener Glycidol
This compound (2,3-epoxy-1-propanol), a chiral epoxide, stands as a cornerstone in the synthesis of a multitude of fine chemicals and pharmaceuticals.[1] Its utility as a precursor for beta-blockers, antiviral agents, and specialty polymers underscores its industrial significance. However, traditional synthetic routes to this compound are often fraught with environmental and economic drawbacks, relying on petroleum-based feedstocks and harsh reaction conditions. The burgeoning biodiesel industry has inadvertently presented a unique opportunity in the form of a massive surplus of its primary byproduct: glycerol.[1][2] This glut has driven the price of glycerol down, making it an attractive and sustainable feedstock for the production of value-added chemicals.[1] This guide provides an in-depth exploration of the greener synthetic pathways that are transforming crude glycerol from a burdensome byproduct into a valuable precursor for this compound, aligning chemical manufacturing with the principles of sustainability.
I. The Paradigm Shift: From Waste to Value
The valorization of glycerol is a critical endeavor in the development of a circular bio-economy. Directing this triol towards the synthesis of this compound not only mitigates the environmental burden of glycerol waste but also offers a more sustainable and potentially cost-effective alternative to conventional production methods. This guide will navigate the core greener methodologies that are at the forefront of this transformation.
II. One-Pot Synthesis: The Transesterification Route with Dimethyl Carbonate
A highly promising and atom-economical approach to this compound synthesis is the one-pot reaction of glycerol with dimethyl carbonate (DMC).[1][3] This method circumvents the need for isolating intermediates, thereby reducing process steps and waste generation. The reaction typically proceeds via the formation of glycerol carbonate as an intermediate, which then undergoes in-situ decarboxylation to yield this compound.
The Catalytic Heart of the Matter: Heterogeneous Catalysts
The success of the one-pot synthesis hinges on the development of robust and recyclable heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, minimizing product contamination and allowing for continuous operation. A variety of solid base catalysts have been investigated, with promising results.[1]
One notable example is the use of KNO₃/Al₂O₃ nanoparticles as a solid base catalyst.[1][3] In this system, the interaction between potassium nitrate and alumina upon calcination leads to the formation of active K₂O sites, which are crucial for the catalytic activity.[1][3] This catalyst has demonstrated high glycerol conversion and this compound yield under moderate reaction conditions.[1][3]
Reaction Mechanism: A Stepwise Look
The proposed mechanism for the one-pot synthesis of this compound from glycerol and DMC using a solid base catalyst involves two key stages:
-
Transesterification: Glycerol reacts with DMC to form glycerol carbonate and methanol.
-
Decarboxylation: The intermediate glycerol carbonate undergoes decarboxylation to yield the final product, this compound.
Caption: One-pot synthesis of this compound from glycerol and DMC.
Quantitative Data Summary
| Catalyst | Glycerol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reaction Conditions | Reference |
| KNO₃/Al₂O₃ | 95 | 64 | 67 | 70°C, 2h, 1 atm | [1][3] |
| NaAlO₂ | 94.7 | - | 80.7 | - | [1] |
| 30% KF/sepiolite | 99 | 82.3 | - | - | [1] |
Experimental Protocol: Synthesis of KNO₃/Al₂O₃ Nanoparticle Catalyst
Objective: To prepare a solid base catalyst for the one-pot synthesis of this compound.
Materials:
-
Potassium nitrate (KNO₃)
-
Activated aluminum oxide (Al₂O₃)
-
Distilled water
Procedure:
-
Impregnation: An aqueous solution of KNO₃ is prepared. Activated Al₂O₃ powder is added to the solution.[3]
-
Aging: The mixture is stirred and then left to stand for 24 hours at ambient temperature to ensure uniform impregnation of the support.[3]
-
Drying: The impregnated solid is dried in an oven at 100°C for 3 hours to remove water.[3]
-
Grinding and Sieving: The dried solid is ground into a fine powder and sieved.[3]
-
Calcination: The powder is calcined in a muffle furnace at a specific temperature (e.g., 800°C) for several hours (e.g., 5 hours) to activate the catalyst.[3] The final catalyst is denoted as KNO₃/Al₂O₃.
Characterization: The prepared catalyst should be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and temperature-programmed desorption of CO₂ (CO₂-TPD) to determine its structural, morphological, and basic properties.[1][3]
Caption: Workflow for the synthesis of a KNO₃/Al₂O₃ catalyst.
III. The Two-Step Pathway: The Glycerol Carbonate Intermediate
An alternative and widely studied greener route to this compound is a two-step process involving the initial synthesis of glycerol carbonate, followed by its decarboxylation.[4]
Step 1: Synthesis of Glycerol Carbonate
Glycerol carbonate can be synthesized from glycerol through several green routes, most notably by reaction with carbon dioxide (CO₂) or dimethyl carbonate (DMC).[5][6]
-
From Glycerol and CO₂: This route is highly attractive as it utilizes a greenhouse gas as a C1 building block. The reaction is typically carried out in the presence of a catalyst and a dehydrating agent.[5]
-
From Glycerol and DMC: As discussed in the one-pot synthesis, the transesterification of glycerol with DMC yields glycerol carbonate. This reaction can be optimized for the selective production of the carbonate intermediate.[6]
Step 2: Decarboxylation of Glycerol Carbonate to this compound
The isolated glycerol carbonate is then subjected to decarboxylation to produce this compound. This step can be achieved through various methods, including thermal decomposition or catalytic processes. The use of catalysts can significantly lower the required temperature and improve the selectivity towards this compound.
Caption: Two-step synthesis of this compound via a glycerol carbonate intermediate.
IV. Direct Gas-Phase Conversion: A Continuous Approach
For large-scale industrial production, continuous processes offer significant advantages over batch reactions in terms of efficiency, safety, and cost. The direct gas-phase conversion of glycerol to this compound in a fixed-bed continuous flow reactor represents a significant advancement in this direction.
This method typically employs heterogeneous catalysts, such as alkali metal-promoted aluminosilicate zeolites. The reaction is carried out at elevated temperatures (250-450 °C) and atmospheric pressure. The key advantages of this process include its one-step nature, the use of a cheap and readily available catalyst, and the elimination of solvents.
V. Process Intensification: The Role of Microwave and Ultrasound
Process intensification techniques are being increasingly explored to enhance the efficiency and sustainability of chemical transformations. In the context of this compound synthesis from glycerol, microwave irradiation and ultrasound have shown considerable promise, particularly in the synthesis of the glycerol carbonate intermediate.[6][7][8][9][10][11]
-
Microwave-Assisted Synthesis: Microwave heating can lead to a significant reduction in reaction times and energy consumption compared to conventional heating methods.[10] The selective and rapid heating of the reactants and catalyst can enhance reaction rates and, in some cases, improve product yields.[10]
-
Ultrasound-Assisted Synthesis: Sonication can improve mass transfer in heterogeneous reaction systems, which is particularly beneficial for the transesterification of the often immiscible glycerol and DMC.[6] This can lead to higher reaction rates and overcome mass transfer limitations.
VI. Continuous-Flow Synthesis: The Future of Greener Production
Recent developments have highlighted the potential of continuous-flow microreactor technology for the synthesis of this compound from glycerol. This approach offers several advantages over traditional batch processes, including:
-
Enhanced Safety: The small reaction volumes and excellent heat transfer in microreactors allow for the safe handling of hazardous reagents and exothermic reactions.
-
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.
-
Scalability: Scaling up production is more straightforward with continuous-flow systems by numbering up the microreactors.
A recent study demonstrated a continuous-flow process for the valorization of glycerol to this compound using hydrochloric acid and acetic acid. This method, while using conventional reagents, showcases how the principles of flow chemistry can be applied to create a safer, more efficient, and ultimately greener process.
VII. Comparative Analysis of Greener Synthetic Routes
| Synthesis Route | Key Advantages | Key Challenges |
| One-Pot Synthesis (Glycerol + DMC) | - Atom economical- Reduced process steps- Catalyst recyclability | - Catalyst deactivation- Optimization of reaction conditions for both steps |
| Two-Step (via Glycerol Carbonate) | - Well-established and versatile- Potential for high purity this compound | - Requires isolation of intermediate- Two separate process steps |
| Direct Gas-Phase Conversion | - Continuous process- Solvent-free- One-step synthesis | - High reaction temperatures- Catalyst stability at high temperatures |
| Continuous-Flow Synthesis | - Enhanced safety and control- Improved efficiency and scalability | - Initial setup cost- Potential for channel clogging |
VIII. Conclusion and Future Outlook
The transition from a petroleum-based to a bio-based economy necessitates the development of innovative and sustainable chemical processes. The synthesis of this compound from glycerol is a prime example of how a low-value byproduct can be transformed into a high-value chemical through the application of green chemistry principles. The methodologies outlined in this guide, from one-pot catalytic systems to continuous-flow processes, represent significant strides towards a more sustainable chemical industry.
Future research should focus on the development of even more active, selective, and durable catalysts, particularly those derived from abundant and non-toxic materials. Further exploration of process intensification techniques and the integration of renewable energy sources will also be crucial in minimizing the environmental footprint of this compound production. The continued innovation in this field will not only add value to the biodiesel industry but also pave the way for a greener and more circular chemical economy.
References
- 1. Nanocatalyst-Assisted Facile One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KR101602428B1 - Method for preparing this compound through successive catalytic reaction - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of Microwave Technology for Glycerol Transformation: A Comprehensive Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Glycidol-Induced Genotoxicity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidol, a simple epoxide alcohol, is a compound of significant toxicological concern due to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Its presence as a contaminant in processed foods, particularly refined vegetable oils, and its use as an industrial intermediate, necessitates a thorough understanding of its genotoxic mechanisms.[3][4] This guide provides a comprehensive technical overview of the core mechanisms underlying this compound-induced genotoxicity. We will explore its metabolic activation, the chemistry of DNA adduct formation, the resulting spectrum of genetic damage, cellular repair responses, and the standard methodologies employed to assess its genotoxic potential. This document is intended to serve as a foundational resource for professionals engaged in toxicology, drug development, and food safety assessment.
Introduction to this compound
This compound (2,3-epoxy-1-propanol) is a colorless, viscous liquid that is miscible with water and various organic solvents.[5][6] Industrially, it serves as a stabilizer in vinyl polymers, an intermediate in the synthesis of various chemicals including glycerol and pharmaceuticals, and as a dye-leveling agent.[5][7] However, a primary route of human exposure is unintentional, through the consumption of foods containing glycidyl fatty acid esters (GEs). These esters form during the high-temperature refining of vegetable oils and are hydrolyzed in the gastrointestinal tract to release free this compound.[8][9][10]
The core of this compound's toxicity lies in its strained three-membered epoxide ring. This functional group makes this compound an electrophilic, direct-acting alkylating agent, capable of reacting with cellular nucleophiles, most critically with DNA.[1][2] This reactivity is the initiating event in its cascade of genotoxic effects, which underpins its carcinogenicity.[5][6] Animal studies have demonstrated that oral exposure to this compound induces tumors at multiple sites in rats and mice, providing sufficient evidence for its classification as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and "probably carcinogenic to humans" by IARC.[5][6][11][12]
Metabolic Fate and Activation
Unlike many procarcinogens that require enzymatic conversion to become reactive, this compound is a direct-acting genotoxin.[2] Its epoxide ring is inherently reactive and does not require metabolic activation to alkylate DNA. However, metabolic processes do influence its detoxification and distribution. The primary metabolic pathways for this compound include:
-
Hydrolysis: The epoxide ring can be hydrolyzed to form glycerol, a benign endogenous substance. This reaction can occur enzymatically, catalyzed by epoxide hydrolases, or non-enzymatically.[7]
-
Glutathione Conjugation: this compound is readily conjugated with glutathione (GSH), a major cellular antioxidant, in a reaction catalyzed by glutathione S-transferases (GSTs). This is a principal detoxification pathway, leading to the formation of mercapturic acid derivatives that are excreted.[7]
While these pathways primarily serve to detoxify this compound, the balance between detoxification and DNA adduction is crucial in determining the ultimate genotoxic outcome.
Molecular Mechanism of Genotoxicity: DNA Adduct Formation
The central mechanism of this compound's genotoxicity is its covalent binding to DNA, forming DNA adducts. As a potent electrophile, the carbon atoms of the epoxide ring are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases.
Chemistry of Adduction
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic centers in DNA, such as the N7 position of guanine and the N3 position of adenine, attack one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond.
Major DNA Adducts
Research has identified several key this compound-DNA adducts. The most abundant and well-characterized adduct is N7-(2,3-dihydroxypropyl)guanine . Other adducts, such as N3-(2,3-dihydroxypropyl)adenine , are also formed, though typically at lower levels.[13] While the N7 position of guanine is the most nucleophilic site in DNA, adducts at other positions, including exocyclic amino groups and oxygen atoms (e.g., O6-guanine), can also occur and may have different mutagenic consequences.[14]
The formation of these adducts is a critical initiating event. If not repaired, these lesions can disrupt the structure of the DNA double helix and interfere with essential cellular processes like DNA replication and transcription.
Caption: Nucleophilic attack by DNA on the this compound epoxide ring.
Cellular Consequences of DNA Adduction
The formation of this compound-DNA adducts triggers a cascade of cellular events, including DNA damage signaling, cell cycle arrest, and the activation of DNA repair pathways. The ultimate fate of the cell—survival, apoptosis, or neoplastic transformation—depends on the extent of the damage and the fidelity of the repair processes.
Types of Genetic Damage
This compound is a potent inducer of a wide range of genetic damage:
-
Gene Mutations: The presence of DNA adducts can cause DNA polymerase to misread the genetic code during replication, leading to point mutations (base-pair substitutions) and frameshift mutations.[3][11] this compound is mutagenic in bacterial reverse mutation assays (Ames test) across various strains, including those that detect both base-pair substitutions and frameshifts, with and without metabolic activation.[8][11]
-
Chromosomal Aberrations: this compound is clastogenic, meaning it can cause structural damage to chromosomes. This includes chromosomal breaks, deletions, and rearrangements.[8] These aberrations can arise from the processing of DNA adducts or from unresolved DNA strand breaks.
-
DNA Strand Breaks: The repair process for certain DNA adducts can create transient single-strand breaks. If adducts are dense or repair is inefficient, these can be converted into more deleterious double-strand breaks during DNA replication.[3]
-
Micronuclei Formation: In vivo and in vitro micronucleus tests demonstrate that this compound can induce the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have failed to segregate properly during cell division.[8]
DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic effects of agents like this compound. The primary pathway responsible for removing the non-bulky adducts formed by this compound is Base Excision Repair (BER) .[3][15]
The BER pathway involves:
-
Recognition and Excision: A specific DNA glycosylase recognizes the damaged base (e.g., N7-alkylguanine) and cleaves the N-glycosidic bond, removing the adducted base and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.
-
Synthesis and Ligation: DNA polymerase fills the gap, and DNA ligase seals the nick, restoring the original DNA sequence.
Studies using repair-deficient cell lines have shown that cells lacking functional BER are hypersensitive to this compound, confirming the central role of this pathway.[15] Other pathways, such as those involved in homologous recombination, may also be recruited to repair more complex lesions or stalled replication forks resulting from this compound-induced damage.[3]
Methodologies for Assessing this compound Genotoxicity
A standard battery of genotoxicity assays is used to characterize the hazardous properties of chemicals like this compound. These assays, conducted under Good Laboratory Practice (GLP) conditions, provide the foundational data for risk assessment by regulatory agencies.[8]
| Assay | Endpoint Measured | This compound Result | Significance |
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation (point mutations, frameshifts) in Salmonella typhimurium or E. coli. | Positive (with and without S9)[8][11] | Demonstrates mutagenic potential. Positive result without metabolic activation (S9) indicates a direct-acting mutagen. |
| In Vitro Chromosomal Aberration Test | Structural and numerical chromosome damage in mammalian cells (e.g., CHO, human lymphocytes). | Positive[8] | Demonstrates clastogenic and/or aneugenic potential. |
| In Vitro Micronucleus Test | Formation of micronuclei in cultured mammalian cells. | Positive[16] | Indicates induction of chromosome breaks or chromosome loss. |
| In Vivo Micronucleus Test | Formation of micronuclei in bone marrow erythrocytes of rodents. | Generally Negative or Weakly Positive[8] | Assesses genotoxic potential in a whole animal system, incorporating metabolism and distribution. Results can vary by study design. |
| In Vivo Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks in cells from various tissues. | Positive[17] | A sensitive measure of DNA damage in specific organs, providing insight into target tissue genotoxicity. |
Detailed Protocol: In Vitro Chromosomal Aberration Test
This protocol provides a generalized workflow for assessing the clastogenic potential of a test article like this compound using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Treatment: a. CHO cells are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics. b. Cells are seeded into culture flasks and allowed to attach and enter logarithmic growth. c. A range of this compound concentrations, determined by a preliminary cytotoxicity assay (e.g., MTT or relative population doubling), are prepared. d. Cells are treated with this compound for a short duration (e.g., 3-5 hours), both in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver). Vehicle controls (e.g., water or DMSO) and positive controls (e.g., mitomycin C for -S9, cyclophosphamide for +S9) are run in parallel.
2. Harvest and Metaphase Preparation: a. After the treatment period, the medium is replaced, and cells are incubated for a further ~1.5 to 2 cell cycles. b. A mitotic inhibitor (e.g., colcemid) is added for the final 2-3 hours to arrest cells in metaphase. c. Cells are harvested by trypsinization, centrifuged, and subjected to hypotonic treatment (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes. d. Cells are fixed using a methanol:acetic acid solution (3:1). This step is repeated several times to ensure proper fixation and cleaning of the cells.
3. Slide Preparation and Staining: a. The cell suspension is dropped onto clean, cold, wet microscope slides and allowed to air dry. b. Slides are stained with a DNA-specific stain, typically Giemsa stain.
4. Microscopic Analysis: a. At least 200 well-spread metaphases per concentration are scored under a light microscope. b. Chromosomes are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, exchanges) and numerical aberrations (polyploidy, endoreduplication). c. The mitotic index is calculated to assess cytotoxicity.
5. Data Analysis: a. The frequency of aberrant cells and the number of aberrations per cell are calculated for each treatment group. b. Statistical analysis (e.g., Chi-square test or Fisher's exact test) is performed to determine if there is a significant, dose-dependent increase in chromosome aberrations compared to the vehicle control.
Caption: Workflow for the In Vitro Chromosomal Aberration Assay.
Conclusion and Future Perspectives
The mechanism of this compound-induced genotoxicity is well-established and centers on its nature as a direct-acting alkylating agent. The formation of covalent adducts with DNA, particularly N7-guanine adducts, is the primary molecular initiating event. This damage leads to a spectrum of genotoxic outcomes, including gene mutations and chromosomal aberrations, which are believed to be the basis for its carcinogenicity. Cellular defense relies heavily on the Base Excision Repair pathway to remove these lesions and maintain genomic integrity.
Future research should continue to focus on several key areas:
-
Low-Dose Extrapolation: Understanding the shape of the dose-response curve at low, environmentally relevant exposure levels is critical for accurate human health risk assessment.
-
Susceptible Subpopulations: Investigating how genetic polymorphisms in DNA repair and metabolic enzymes may influence individual susceptibility to this compound's genotoxic effects.[18][19]
-
Biomarkers of Exposure and Effect: Refining methods to measure this compound-DNA adducts in accessible human samples (e.g., blood, urine) can provide valuable biomarkers for molecular epidemiology studies.
A robust understanding of these mechanistic details is paramount for regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. FDA in establishing safe limits for this compound in foodstuffs and for guiding the development of safer industrial processes and consumer products.[4][9][20]
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 3. Quantification of the mutagenic potency and repair of this compound-induced DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Genotoxicity studies of this compound fatty acid ester (this compound linoleate) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process contaminants in vegetable oils and foods pose potential health concerns finds EFSA | Eufic [eufic.org]
- 10. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 11. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 556-52-5) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutagenicity and DNA repair of glycidamide-induced adducts in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. criver.com [criver.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Process contaminants in vegetable oils and foods | EFSA [efsa.europa.eu]
The Dual Nature of Glycidol: A Comprehensive Toxicological and Carcinogenic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidol (2,3-epoxy-1-propanol), a bifunctional molecule containing both epoxide and alcohol moieties, is a valuable intermediate in various industrial syntheses.[1][2] However, its high reactivity, particularly the electrophilic nature of the epoxide ring, underpins a significant toxicological profile. This guide provides a comprehensive technical overview of the toxicology and carcinogenicity of this compound, intended for professionals in research and drug development. We will delve into its metabolic fate, the molecular mechanisms of its toxicity and genotoxicity, and the substantial evidence supporting its classification as a probable human carcinogen. This document will further detail key experimental protocols for assessing this compound-induced DNA damage and summarize the pivotal carcinogenicity studies that form the basis of its regulatory standing.
Introduction: The Industrial Utility and Inherent Risks of this compound
This compound is a colorless, slightly viscous liquid with broad applications as a chemical intermediate in the production of pharmaceuticals, glycidyl ethers, esters, and amines.[3][4][5] It also serves as a stabilizer in the manufacturing of vinyl polymers and natural oils.[4][5] Despite its industrial importance, the presence of a highly reactive epoxide group makes this compound a molecule of significant toxicological concern.[3] Its ability to act as a direct alkylating agent is central to its hazardous properties.[3]
This guide will provide a detailed examination of the scientific evidence that has led to the classification of this compound as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[3][6]
Toxicokinetics and Metabolism: The Bioactivation Pathway
The toxicological effects of this compound are intrinsically linked to its absorption, distribution, metabolism, and excretion.
Absorption and Distribution
Following oral administration in rats, this compound is readily absorbed from the gastrointestinal tract.[3][5] Studies have shown that a significant percentage of an orally administered dose is absorbed.[3][5][7] Once absorbed, this compound and its metabolites are distributed throughout the body, with higher concentrations observed in the blood cells, thyroid, liver, kidney, and spleen.[7]
Metabolic Pathways
This compound is metabolized through two primary pathways: hydrolysis and glutathione conjugation.
-
Hydrolysis: The epoxide ring of this compound can be hydrolyzed to form glycerol.[3][5] This reaction can occur non-enzymatically or be catalyzed by epoxide hydrolases. Glycerol can then enter endogenous metabolic pathways.[8][9]
-
Glutathione Conjugation: The electrophilic epoxide ring of this compound readily reacts with the nucleophilic thiol group of glutathione (GSH), a key cellular antioxidant.[3][5] This conjugation, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway.[10] The resulting glutathione conjugate is further metabolized to mercapturic acid derivatives, which are then excreted in the urine.[11]
The balance between these metabolic pathways can influence the extent of this compound's toxicity. Depletion of cellular glutathione can enhance the toxic effects of this compound by increasing its availability to react with other cellular macromolecules.[3]
Caption: Metabolic pathways of this compound.
Mechanisms of Toxicity and Genotoxicity
The primary mechanism underlying this compound's toxicity is its ability to act as a direct-acting alkylating agent. The strained three-membered epoxide ring is susceptible to nucleophilic attack by cellular macromolecules, including DNA, RNA, and proteins.
DNA Adduct Formation
The genotoxicity of this compound is a direct consequence of its ability to form covalent adducts with DNA.[3] The nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine, are primary targets for alkylation by this compound.[8] This interaction can lead to the formation of various DNA adducts, which, if not repaired, can result in mutations during DNA replication and contribute to the initiation of cancer.[12] The formation of N-(2,3-dihydroxypropyl)valine (diHOPrVal), a hemoglobin adduct of this compound, is utilized as a biomarker for internal exposure to this compound.[13][14]
Caption: this compound-induced DNA adduct formation leading to cancer initiation.
Genotoxicity Profile
This compound has consistently demonstrated genotoxic activity across a wide range of in vitro and in vivo assays.[3][5] It induces mutations in bacteria (Ames test), and in mammalian cells, it has been shown to cause chromosomal aberrations, sister chromatid exchanges, and DNA strand breaks.[3][5] The genotoxic effects of this compound are typically observed without the need for metabolic activation, underscoring its direct-acting nature.[3]
Non-Neoplastic Toxicity
In addition to its genotoxicity and carcinogenicity, this compound exhibits other toxic effects. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1][10] At higher doses in animal studies, this compound has been shown to cause testicular atrophy, neurotoxicity, and kidney damage.[10][15]
Carcinogenicity of this compound: Evidence from Animal Studies
The classification of this compound as a probable human carcinogen is primarily based on sufficient evidence from long-term animal studies conducted by the National Toxicology Program (NTP).[4][6]
NTP Carcinogenicity Studies
In two-year gavage studies, this compound was administered to F344/N rats and B6C3F1 mice.[14][16] The results demonstrated clear evidence of carcinogenic activity in both species, with this compound inducing tumors at multiple sites in both sexes.[6][14]
Table 1: Summary of Tumor Incidence in NTP 2-Year Gavage Studies of this compound
| Species | Sex | Target Organ/Tissue | Tumor Type |
| Rat | Male | Brain | Glioma |
| Forestomach | Papilloma or Carcinoma | ||
| Intestine | Adenoma or Carcinoma | ||
| Mammary Gland | Adenoma, Fibroadenoma, or Adenocarcinoma | ||
| Skin | Squamous-cell Papilloma or Carcinoma | ||
| Thyroid Gland | Follicular-cell Adenoma or Carcinoma | ||
| Tunica Vaginalis | Mesothelioma | ||
| Rat | Female | Brain | Glioma |
| Forestomach | Papilloma or Carcinoma | ||
| Mammary Gland | Adenoma, Fibroadenoma, or Adenocarcinoma | ||
| Thyroid Gland | Follicular-cell Adenoma or Carcinoma | ||
| Mouse | Male | Forestomach | Papilloma or Carcinoma |
| Harderian Gland | Adenoma or Adenocarcinoma | ||
| Liver | Carcinoma | ||
| Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | ||
| Skin | Squamous-cell Papilloma or Carcinoma | ||
| Mouse | Female | Harderian Gland | Adenoma or Adenocarcinoma |
| Mammary Gland | Adenoma, Fibroadenoma, or Adenocarcinoma | ||
| Subcutaneous Tissue | Sarcoma or Fibrosarcoma | ||
| Uterus | Carcinoma or Adenocarcinoma |
Source: Adapted from NTP Technical Report on the Toxicology and Carcinogenesis Studies of this compound (1990).[6][16]
Experimental Protocols for Assessing this compound's Genotoxicity
A variety of standardized assays are employed to evaluate the genotoxic potential of substances like this compound. Below are outlines of two commonly used methods.
The Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][6][10][17]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions.[17] Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[3][10]
Step-by-Step Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells from tissues).
-
Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose.
-
Cell Encapsulation: The cell suspension is mixed with low melting point agarose and layered onto the pre-coated slides.
-
Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.[17]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks. Electrophoresis is then performed.[17]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to quantify DNA damage.
Caption: Workflow of the alkaline Comet assay.
The Sister Chromatid Exchange (SCE) Assay
The SCE assay is a cytogenetic test that detects the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome.[4][5][15][18][19] An increase in the frequency of SCEs is an indicator of genotoxic exposure.
Principle: Cells are cultured for two replication cycles in the presence of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).[15][18] This results in sister chromatids with different amounts of incorporated BrdU.[18] After metaphase arrest, chromosome preparations are differentially stained to visualize the exchanges.[4]
Step-by-Step Methodology:
-
Cell Culture and BrdU Labeling: Proliferating cells are cultured in medium supplemented with BrdU for two cell cycles.[15][18]
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.[18]
-
Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution to swell the cells and spread the chromosomes.
-
Fixation: Cells are fixed with a mixture of methanol and acetic acid.
-
Slide Preparation: The fixed cell suspension is dropped onto clean microscope slides.
-
Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) and exposed to UV light, followed by Giemsa staining to differentially stain the sister chromatids.[4]
-
Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is counted.
Conclusion and Future Perspectives
The toxicological profile of this compound is well-characterized, with substantial evidence pointing to its genotoxic and carcinogenic properties. Its direct-acting alkylating nature, mediated by the reactive epoxide ring, is the key driver of its hazardous effects. The classification of this compound as a probable human carcinogen by major regulatory and research agencies is firmly supported by extensive animal carcinogenicity data. For professionals in drug development and chemical safety, a thorough understanding of this compound's toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures. Future research may focus on further elucidating the dose-response relationships at low levels of exposure and exploring potential inter-individual differences in susceptibility to this compound-induced toxicity.
References
- 1. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'-deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Formation of glycidyl methacrylate-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. idus.us.es [idus.us.es]
- 16. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 556-52-5) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idus.us.es [idus.us.es]
- 19. downloads.regulations.gov [downloads.regulations.gov]
(R)-Glycidol vs. (S)-Glycidol: A Guide to Stereospecific Properties and Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety. Glycidol (2,3-epoxy-1-propanol), a simple bifunctional molecule containing both an epoxide and a primary alcohol, serves as a quintessential C3 chiral building block in asymmetric synthesis.[1][2] Its two enantiomers, (R)-glycidol and (S)-glycidol, offer distinct stereospecific pathways for the synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the stereospecific properties of (R)- and (S)-glycidol, elucidating the causality behind their differential reactivity and utility. We will explore their synthesis, comparative physicochemical properties, stereoselective reactions, and critical roles in the production of key pharmaceuticals, supported by field-proven experimental protocols and mechanistic insights.
The Centrality of Chirality: Why Enantiopurity Matters
In pharmacology, enantiomers of a chiral drug can exhibit profound differences in their biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3][4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of this principle. Therefore, the ability to synthesize enantiomerically pure drugs is not merely an academic exercise but a regulatory and safety imperative. Chiral synthons like (R)- and (S)-glycidol are invaluable tools that allow chemists to introduce a specific, predetermined stereocenter into a target molecule, ensuring the final product is the desired enantiomer.[5]
Synthesis of Enantiopure this compound: Accessing the Chiral Pool
The practical utility of (R)- and (S)-glycidol hinges on their availability in high enantiomeric purity. Two primary strategies dominate their industrial and laboratory-scale production: asymmetric epoxidation and kinetic resolution.
-
Asymmetric Epoxidation: This approach involves the direct, enantioselective epoxidation of an achiral precursor, typically allyl alcohol. The Sharpless asymmetric epoxidation is a landmark method in this field, utilizing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to deliver either (R)- or (S)-glycidol with high enantiomeric excess (ee). The choice of (+)-DET or (-)-DET dictates the resulting stereochemistry.
-
Enzymatic Kinetic Resolution: This method starts with inexpensive racemic this compound and uses an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.[6] For example, lipases can be used for enantioselective acylation.[7][8] Similarly, microorganisms like Acetobacter pasteurianus can selectively oxidize the (S)-enantiomer to glycidic acid, allowing for the recovery of highly enriched (R)-glycidol.[9]
The choice between these methods is often a practical one, balancing factors of catalyst cost, substrate scope, operational simplicity, and scalability.
Caption: Primary synthetic routes to enantiopure (R)- and (S)-glycidol.
Physicochemical Properties: A Comparative Overview
While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, solubility), they are distinguished by their interaction with plane-polarized light, known as optical activity. This fundamental difference is the simplest confirmation of their distinct three-dimensional structures.
| Property | (R)-(+)-Glycidol | (S)-(-)-Glycidol | Data Source(s) |
| CAS Number | 57044-25-4 | 60456-23-7 | [10] |
| Molecular Formula | C₃H₆O₂ | C₃H₆O₂ | [11][12] |
| Molecular Weight | 74.08 g/mol | 74.08 g/mol | [11][12] |
| Appearance | Colorless to light transparent liquid | Colorless to light orange/yellow liquid | [11] |
| Density (20 °C) | ~1.116 g/mL | ~1.116 g/mL | [10][13] |
| Boiling Point | 162.4 °C @ 760 mmHg; 56-57 °C @ 11 mmHg | ~167 °C @ 760 mmHg (decomposes) | [11][13][14] |
| Optical Activity [α] | +15° (neat) | -15° (neat) | [10] |
| Storage Conditions | ≤ -20°C | Store frozen (<0°C) under inert gas | [10][12][15] |
Note: Properties like boiling point and density are for the chemical entity of this compound and do not differ between enantiomers. The key distinguishing feature is the sign of optical rotation.
Stereospecific Reactivity: The Epoxide Ring-Opening
The synthetic utility of this compound enantiomers stems from the high reactivity of the strained three-membered epoxide ring.[11] Nucleophilic ring-opening reactions are the cornerstone of their application. The crucial aspect is the regioselectivity of this opening—whether the nucleophile attacks the more substituted carbon (C2) or the less substituted carbon (C3).
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom (C3). This is the most common and predictable reaction pathway, leading to 1,2-di-substituted glycerol derivatives.
-
Acidic Conditions: Under acidic catalysis, the epoxide oxygen is first protonated. The reaction then gains some SN1 character. While attack at the less substituted carbon (C3) still often predominates, the possibility of attack at the more substituted carbon (C2) increases, especially with certain nucleophiles. This can sometimes lead to a mixture of regioisomers.
The absolute stereochemistry of the starting this compound enantiomer dictates the stereochemistry of the resulting product. For example, an SN2 attack at C3 of (R)-glycidol will result in a product with a specific, predictable (R) configuration at the newly formed stereocenter. This reliable transfer of chirality is what makes this compound a premier chiral synthon.
Caption: Regioselectivity of nucleophilic ring-opening of (R)-glycidol.
Applications in Pharmaceutical Synthesis
The distinct spatial arrangements of (R)- and (S)-glycidol make them non-interchangeable starting materials for specific drug classes.
(S)-Glycidol: The Gateway to β-Blockers and Antivirals
The (S)-enantiomer is structurally analogous to the (R)-configuration of adrenaline at the carbon bearing the hydroxyl group. Consequently, (S)-glycidol is the key precursor for the synthesis of many β-adrenergic blockers (β-blockers), which are used to treat hypertension and other cardiovascular conditions.[16] The S-enantiomer of these drugs is typically the more active one.[16]
Key Drug Examples:
-
(S)-Atenolol: A selective β₁ receptor antagonist.
-
(S)-Metoprolol: Another widely used β₁ blocker.[17]
-
Levobunolol: A non-selective β-blocker used to treat glaucoma.[17]
(S)-Glycidol is also a crucial substrate for synthesizing L-isonucleosides, a class of compounds with selective activity against viruses like HIV and HSV.[16]
(R)-Glycidol: A Versatile Intermediate for Modern Therapeutics
(R)-glycidol serves as a vital building block in a diverse range of modern pharmaceuticals where the opposite stereochemistry is required.
Key Drug Examples:
-
Rivaroxaban: A widely used anticoagulant that acts as a direct Factor Xa inhibitor. The synthesis of Rivaroxaban relies on the stereoselective properties of (R)-glycidol to ensure the correct chirality in the final drug molecule, which is essential for its efficacy and safety.[11]
-
Linezolid: An oxazolidinone antibiotic.
-
(S)-HPMPC (Cidofovir): An antiviral medication. The synthesis of this drug utilizes (R)-glycidol to construct the acyclic nucleoside phosphonate side chain.[10][13]
Experimental Protocols & Workflows
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a representative workflow illustrating the use of an (S)-glycidol derivative in the synthesis of a β-blocker.
Protocol: Synthesis of (S)-Propranolol via (S)-Glycidyl Tosylate
This protocol demonstrates a common strategy: activating the primary alcohol of this compound as a good leaving group (tosylate) and then performing a two-step nucleophilic substitution sequence.
Step 1: Synthesis of (S)-Glycidyl Tosylate
-
To a cooled (0 °C) solution of (S)-glycidol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM), add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC for the consumption of this compound.
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-glycidyl tosylate, which can be used directly or purified by column chromatography. Causality: The tosylation activates the primary hydroxyl group, turning it into an excellent leaving group for the subsequent nucleophilic attack by the naphthoxide. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of (S)-Propranolol
-
To a solution of α-naphthol (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the (S)-glycidyl tosylate (1.05 eq) from Step 1 to the mixture.
-
Heat the reaction to 60-80 °C and stir for 8-12 hours until the formation of the intermediate epoxide, (S)-glycidyl-α-naphthyl ether, is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the solids, and remove the solvent under vacuum.
-
Dissolve the crude epoxide intermediate in a protic solvent like isopropanol.
-
Add isopropylamine (3.0 eq) and heat the mixture in a sealed vessel to 80-90 °C for 6-10 hours. Causality: This is the final epoxide ring-opening step. The amine nucleophile attacks the terminal carbon of the epoxide, leading to the formation of the amino alcohol moiety characteristic of β-blockers. Using isopropanol as both the solvent and the reactant source (isopropylamine) can be an efficient strategy.
-
After cooling, concentrate the reaction mixture and purify the crude product by crystallization or column chromatography to yield (S)-propranolol.
Caption: Synthetic workflow for (S)-Propranolol from (S)-Glycidol.
Conclusion and Future Outlook
(R)- and (S)-glycidol are not merely mirror-image molecules; they are distinct chemical entities offering access to opposite chiral domains in pharmaceutical synthesis. Their value lies in the predictable and stereospecific manner in which their inherent chirality can be transferred to complex target molecules. Understanding the nuances of their synthesis and reactivity is paramount for researchers in drug discovery and process development. As the demand for enantiopure pharmaceuticals continues to grow, driven by stricter regulatory standards and a deeper understanding of stereospecific pharmacology, the importance of these fundamental C3 chiral synthons will only be further solidified. Future innovations will likely focus on developing even more efficient and sustainable catalytic methods for their production, further enhancing their accessibility and application in creating the next generation of life-saving medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Portico [access.portico.org]
- 3. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation | BioCrick News Center [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors relevant to the production of (R)-(+)-glycidol (2,3-epoxy-1-propanol) from racemic this compound by enantioselective oxidation with Acetobacter pasteurianus ATCC 12874 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-(+)-缩水甘油 97%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. innospk.com [innospk.com]
- 12. benchchem.com [benchchem.com]
- 13. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. chemimpex.com [chemimpex.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. exsyncorp.com [exsyncorp.com]
An In-depth Technical Guide on the Core Mechanisms of Glycidol Reactions with Nucleophiles
Introduction: The Pivotal Role of Glycidol in Modern Synthesis
This compound (2,3-epoxy-1-propanol) stands as a cornerstone in the edifice of modern organic synthesis, particularly within the pharmaceutical and materials science landscapes.[1] Its bifunctional nature, possessing both a highly reactive epoxide ring and a primary hydroxyl group, renders it an exceptionally versatile building block.[1][2] This unique structural arrangement allows for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules, including crucial antiviral and cardiac medications.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanisms governing this compound's reactions with nucleophiles is paramount for designing efficient, selective, and high-yielding synthetic routes. This guide delves into the core principles of these reactions, offering field-proven insights into the causality behind experimental choices and providing a framework for predictable and reproducible outcomes.
Core Reaction Mechanisms: A Tale of Two Pathways
The reactivity of this compound is dominated by the ring-opening of its strained epoxide moiety upon attack by a nucleophile.[3] The regioselectivity of this attack—whether it occurs at the more substituted C2 or the less substituted C3 carbon—is dictated primarily by the reaction conditions, specifically the presence of an acid or a base catalyst.[3][4]
Base-Catalyzed Ring-Opening: A Sterically Governed SN2 Attack
Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism.[5] The nucleophile, which can range from amines and thiols to alkoxides, directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal C3 carbon.[4] This results in the formation of a single primary alcohol regioisomer.
The general mechanism can be depicted as follows:
-
Nucleophilic Attack: The nucleophile directly attacks the C3 carbon of the epoxide ring.
-
Ring-Opening: The C-O bond of the epoxide breaks, and the oxygen atom acquires a negative charge, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent or during aqueous workup to yield the final 1,2-diol product.
This high regioselectivity is a key advantage in synthetic design, allowing for the predictable formation of specific isomers. For instance, the reaction of this compound with an alcohol in the presence of a base catalyst predominantly yields 1-alkylglycerin ether.[3]
Acid-Catalyzed Ring-Opening: A Carbocation-Influenced Pathway
In the presence of an acid catalyst, the reaction mechanism shifts towards a pathway with significant SN1 character.[5] The reaction is initiated by the protonation of the epoxide oxygen, which makes the epoxide a much better leaving group and activates the ring towards nucleophilic attack.
The mechanism unfolds as follows:
-
Protonation: The epoxide oxygen is protonated by the acid catalyst, forming a protonated epoxide.
-
Nucleophilic Attack: The nucleophile can then attack either the C2 or C3 carbon. The positive charge on the protonated epoxide is shared between the oxygen and the two carbons. A partial positive charge develops on both C2 and C3. The transition state has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon, which can better stabilize the developing positive charge.
-
Product Formation: This leads to a mixture of regioisomers, with the product resulting from attack at the C2 carbon often being the major product. For example, the reaction of this compound with an alcohol in an acidic environment produces a mixture of 1-alkyl- and 2-alkylglycerin ethers.[3]
It is crucial to note that the reaction is not a pure SN1 reaction, as a full carbocation intermediate is not typically formed. Instead, it is best described as a pathway that lies on the continuum between SN1 and SN2.[5]
Diagram of Reaction Mechanisms
Caption: Reaction pathways for this compound ring-opening.
Reactions with Specific Nucleophiles: A Deeper Dive
The nature of the nucleophile plays a significant role in the outcome of the reaction. Here, we explore the reactions of this compound with common classes of nucleophiles.
Amines as Nucleophiles
The reaction of this compound with amines is a cornerstone of many synthetic processes, leading to the formation of amino alcohols, which are valuable pharmaceutical intermediates.[6] The reaction generally proceeds via a base-catalyzed mechanism, with the amine itself acting as the base. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the C3 carbon of the epoxide.
-
Primary and Secondary Amines: These amines react readily with this compound. Primary amines can react twice with this compound molecules.[7]
-
Tertiary Amines: Can act as catalysts for the polymerization of this compound.
The reaction of diethylamine with this compound, for instance, can lead to the formation of water-soluble oligomers.[8]
Thiols as Nucleophiles
Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for epoxide ring-opening reactions.[9] The reaction with this compound is typically carried out under basic conditions to generate the more nucleophilic thiolate anion. This reaction is highly efficient and regioselective, yielding β-hydroxy thioethers. The high nucleophilicity and lower basicity of sulfur compared to oxygen often lead to cleaner reactions with fewer side products.[9]
Alcohols and Alkoxides as Nucleophiles
The reaction of this compound with alcohols leads to the formation of glyceryl ethers. As previously discussed, the regioselectivity is highly dependent on the catalytic conditions.
-
Basic Conditions: The use of a base generates an alkoxide, a strong nucleophile, which attacks the C3 position to give the 1-alkoxy-2,3-propanediol.
-
Acidic Conditions (Lewis or Brønsted Acids): Under acidic conditions, a mixture of 1-alkoxy-2,3-propanediol and 2-alkoxy-1,3-propanediol is obtained.[3] Lewis acids such as aluminum triflate (Al(OTf)₃) and bismuth triflate (Bi(OTf)₃) have been shown to be highly effective catalysts for the synthesis of monoalkyl glyceryl ethers (MAGEs) from this compound and alcohols, with high conversion and selectivity under mild conditions.[10][11]
Experimental Protocols: A Practical Guide
The successful execution of this compound reactions requires careful attention to experimental details. Below are representative protocols for the reaction of this compound with an amine and an alcohol.
Protocol 1: Synthesis of 1-(Diethylamino)-2,3-propanediol
Objective: To synthesize an amino alcohol via the base-catalyzed ring-opening of this compound with a secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Ethanol (solvent)
-
Distilled water
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Add diethylamine (1.1 equivalents) to the solution.
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality: The excess of diethylamine ensures complete consumption of the this compound and also acts as a base to facilitate the reaction. Ethanol is a suitable polar protic solvent that can solvate the reactants and intermediates.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Monoalkyl Glyceryl Ether
Objective: To synthesize a monoalkyl glyceryl ether using a Lewis acid catalyst for high regioselectivity.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Lewis acid catalyst (e.g., Bi(OTf)₃, 0.01 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add the Lewis acid catalyst to the flask.
-
Add the anhydrous alcohol (5-10 equivalents) and anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80°C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by moisture. The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack. Using a large excess of the alcohol drives the reaction to completion.
Quantitative Data Summary
The regioselectivity and yield of this compound ring-opening reactions are highly dependent on the reaction conditions. The following table summarizes typical outcomes.
| Nucleophile | Catalyst/Conditions | Major Product Regioisomer | Typical Yield (%) | Reference |
| Alcohol | Base (e.g., NaOH) | 1-alkoxy-2,3-propanediol (C3 attack) | >90 | [3] |
| Alcohol | Acid (e.g., H₂SO₄) | Mixture of 1- and 2-alkoxy diols | Variable | [3] |
| Alcohol | Lewis Acid (Bi(OTf)₃) | 1-alkoxy-2,3-propanediol (C3 attack) | >95 | [10][11] |
| Amine | None (Amine as base) | 1-amino-2,3-propanediol (C3 attack) | High | [8] |
| Thiol | Base (e.g., NaH) | 1-thio-2,3-propanediol (C3 attack) | High |
Conclusion: Mastering this compound's Reactivity for Advanced Synthesis
This compound's unique bifunctionality makes it a powerful tool in the arsenal of synthetic chemists. A thorough understanding of the mechanistic dichotomy between base-catalyzed and acid-catalyzed ring-opening reactions is fundamental to controlling the regioselectivity of nucleophilic additions. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can predictably synthesize a wide array of valuable compounds with high efficiency and stereochemical control. The protocols and data presented in this guide provide a solid foundation for the practical application of these principles in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials. The continued exploration of new catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this indispensable molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. pearson.com [pearson.com]
- 6. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of this compound with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Glycidol: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction: The Dual Nature of Glycidol
This compound (2,3-epoxy-1-propanol) is a uniquely versatile organic compound, possessing both a reactive epoxy ring and a primary alcohol functional group.[1][2] This bifunctionality makes it a valuable intermediate in a multitude of organic syntheses, including the production of pharmaceuticals, surfactants, polymeric adhesives, and paints.[1][2] However, the very reactivity that makes this compound so useful also renders it inherently unstable.[2][3] The strained epoxide ring is susceptible to opening, which can initiate a highly exothermic and often uncontrollable polymerization reaction.[1][4]
Tragically, this instability is not merely a theoretical concern. Incidents of explosive decomposition of this compound during production and storage have been reported, leading to significant industrial accidents.[1] Furthermore, the thermal decomposition of glycidyl esters, found as contaminants in some refined edible oils, is a source of dietary this compound exposure, which is a significant concern as the International Agency for Research on Cancer (IARC) classifies this compound as "probably carcinogenic to humans" (Group 2A).[2]
This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. As Senior Application Scientists, our goal is not just to present data, but to synthesize field-proven insights with fundamental chemical principles. We will explore the mechanisms of decomposition, the resulting products, the analytical techniques used for characterization, and the critical factors that influence stability. The protocols and data herein are designed to create a self-validating system for any researcher or professional handling this hazardous yet essential chemical.
Section 1: Mechanisms of Thermal Decomposition
The primary and most hazardous thermal decomposition pathway for this compound is a spontaneous, exothermic polymerization.[1] This process can be initiated by heat alone or catalyzed by a wide range of impurities.
1.1. Exothermic Polymerization
The decomposition is driven by the ring-opening of the strained epoxide. Under adiabatic conditions (where no heat is lost to the surroundings), the heat generated by the initial polymerization accelerates the reaction, leading to a dangerous runaway thermal event. This self-heating can begin at surprisingly low temperatures; studies have shown that under adiabatic conditions, thermal polymerization could initiate at room temperature over a period of several hours.[1]
The polymerization mechanism can proceed via anionic or cationic pathways, often initiated by trace impurities. For instance, strong acids or bases, and even certain metal salts, can catalyze an explosive decomposition.[1][3] The presence of the hydroxyl group on the this compound molecule can also participate in the polymerization, leading to the formation of polythis compound, a polyether with a repeating glycerol unit.
1.2. Decomposition of this compound Precursors and Derivatives
This compound itself can be a thermal decomposition product of other molecules. Theoretical studies on the dehydration of glycerol show that the formation of this compound is a potential, albeit high-energy, pathway at elevated temperatures.[5] This is particularly relevant in processes like the production of biofuels or during high-temperature food processing where glycerol is present.[6]
In the context of food safety, the decomposition of glycidyl esters of fatty acids is paramount. At high temperatures, such as those used in frying (180-200°C), these esters degrade.[7][8] Kinetic studies show that the degradation of glycidyl esters is a pseudo-first-order reaction and is significantly more favorable than their formation at high temperatures.[9][10] The primary decomposition pathway involves a ring-opening reaction to form monoacylglycerol, which can be followed by hydrolysis to yield fatty acids and glycerol.[10][11]
Section 2: Characterization of Decomposition Products
Identifying the products of this compound decomposition is crucial for understanding the reaction mechanism and assessing associated risks. The product profile depends heavily on the conditions of decomposition.
-
Primary Product (Polymerization): Under most runaway conditions, the main product is polythis compound .[1][4] This is a complex mixture of oligomers and polymers.
-
High-Temperature Fragmentation Products: When glycidyl esters are heated to high temperatures (e.g., >180°C), a different set of products emerges. These include:
-
Hydrocarbons: Saturated alkanes, such as pentadecane, have been identified, suggesting decarboxylation of the fatty acid moiety is a key reaction.[7][8]
-
Aldehydes: A variety of saturated aldehydes (with carbon chain lengths of 3-10) are formed.[7]
-
Carbon Dioxide (CO₂): Significant release of CO₂ is observed, consistent with decarboxylation.[7]
-
Polar Compounds: A complex mixture of polar compounds, including polymers other than hydrolyzed products, is also generated.[8][12]
-
The following Graphviz diagram illustrates the divergent decomposition pathways of this compound and its esters.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. Decomposition products of glycidyl esters of fatty acids by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Glycidol's Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule featuring both an epoxide and a primary alcohol group.[1][2] Its significance spans from being a key industrial intermediate to a compound of toxicological concern, classified as "probably carcinogenic to humans" (IARC Group 2A).[2][3] The molecule's structural flexibility, governed by rotations around its C-C and C-O single bonds, and the potential for intramolecular hydrogen bonding (IHB) create a complex conformational landscape. Understanding this landscape is critical for predicting its reactivity, spectroscopic signature, and biological interactions. This technical guide provides an in-depth protocol for the quantum chemical analysis of this compound, focusing on conformational search, structural optimization, and the characterization of intramolecular forces that dictate its preferred geometries. We emphasize the causality behind methodological choices, ensuring a robust and reproducible computational workflow.
Introduction: The Structural Enigma of this compound
This compound (C₃H₆O₂) is a chiral molecule whose simple formula belies its complex structural behavior.[4] The presence of a hydroxyl group adjacent to an oxirane ring allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the epoxide oxygen. This interaction is a primary determinant of the molecule's conformational preferences.[5] The relative orientation of the functional groups, dictated by the dihedral angles around the central C-C bond and the C-O bond of the hydroxymethyl group, gives rise to several possible conformers with distinct energies and properties.
Quantum chemical calculations provide an indispensable tool for elucidating this conformational space. Experimental characterization of all possible conformers, especially those present in low abundance, is often intractable. Computational methods, however, allow for a systematic exploration of the potential energy surface (PES), enabling the identification of all stable minima and the transition states that connect them. This detailed structural information is foundational for applications ranging from interpreting vibrational spectra to predicting the molecule's metabolic fate and designing derivatives in drug development.
The Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, where weak non-covalent interactions are crucial, these choices are not arbitrary but are dictated by the underlying physics we aim to capture.
Pillar of Accuracy: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for molecules of this size.[6] Unlike simpler methods, DFT includes a treatment of electron correlation, which is essential for accurately describing molecular geometries and relative energies.
-
Choosing the Right Functional: The selection of the exchange-correlation functional is the most critical choice in a DFT calculation.
-
Hybrid Functionals (e.g., B3LYP): These have been workhorses in computational chemistry but can be insufficient for systems with significant non-covalent interactions.
-
Minnesota Functionals (e.g., M06-2X): This family of functionals was specifically parameterized to perform well for a broad range of chemical systems, including those governed by non-covalent interactions, making it an excellent choice for studying this compound's conformational space.
-
Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): The weak van der Waals forces (dispersion) that contribute to conformational stability are poorly described by many standard functionals. Explicit dispersion corrections (like Grimme's D3) are essential for obtaining accurate relative energies between conformers.[7][8]
-
Expert Insight: For this compound, the M06-2X functional is highly recommended as it inherently captures some of the medium-range correlation important for describing the intramolecular hydrogen bond. Alternatively, a modern long-range corrected functional with an empirical dispersion correction, such as ωB97X-D, provides a robust and reliable alternative.
The Language of Electrons: Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. Its "size" and "flexibility" directly impact the quality of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a hierarchical path to improvement.[9]
-
Polarization Functions (d,p): These are non-negotiable for this compound. They allow for the distortion of atomic orbitals, which is necessary to describe the polar bonds (C-O, O-H) and the strained epoxide ring accurately.
-
Diffuse Functions (+, ++): These functions are crucial for describing atoms with lone pairs (oxygen) and for accurately modeling hydrogen bonds.[10] They provide the necessary flexibility to describe the electron density far from the nucleus.
-
Trustworthiness Check: A calculation on this compound without both polarization and diffuse functions (e.g., using a minimal basis set like 6-31G) will yield qualitatively incorrect results for the relative energies of conformers and the strength of the hydrogen bond. For reliable results, a basis set of at least 6-31+G(d,p) quality is required. For benchmark-quality energies, 6-311++G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.[9]
Workflow for Conformational Analysis and Structural Characterization
A rigorous computational study begins with a thorough search of the conformational space to locate all unique energy minima. Only after this step can one confidently analyze the properties of the most stable structures.
Step-by-Step Protocol: Conformational Search
-
Initial Structure Generation: Build an initial 3D structure of this compound in a molecular editor.
-
Potential Energy Surface (PES) Scan: Identify the key rotatable bonds (dihedral angles). For this compound, these are primarily O-C-C-O and H-O-C-C. Perform a relaxed PES scan by systematically rotating one dihedral angle (e.g., in 15° or 30° increments) while optimizing the rest of the geometry at each step. This should be done with a computationally inexpensive method (e.g., GFN2-xTB or a small basis set DFT).
-
Identify Minima: Locate the energy minima from the PES scan. These structures are candidates for stable conformers.
-
Full Optimization and Frequency Calculation: Take each candidate structure and perform a full geometry optimization followed by a vibrational frequency calculation using a high-quality level of theory (e.g., M06-2X/6-311++G(d,p) ).
-
Verification: A true minimum on the potential energy surface will have zero imaginary frequencies.[6] Structures with one or more imaginary frequencies are transition states or higher-order saddle points and should be discarded (or analyzed as transition states for interconversion).
-
Consolidate Unique Conformers: Compare the energies and structures of all confirmed minima. Discard duplicates to obtain the final set of unique, stable conformers.
Visualizing the Workflow
The following diagram illustrates the logical flow for a robust conformational analysis.
Caption: Workflow for this compound Conformational Analysis.
Results: The Conformational Landscape of this compound
Performing the above workflow typically reveals several stable conformers for this compound. The relative energies are dictated by the balance between the stabilizing intramolecular hydrogen bond and destabilizing steric repulsions. The table below presents hypothetical but representative data for the three lowest-energy conformers calculated at the M06-2X/6-311++G(d,p) level of theory in the gas phase.
| Conformer | Relative Energy (kcal/mol) | H···O Distance (Å) | O-H···O Angle (°) | O-H Stretch Freq. (cm⁻¹) | Dipole Moment (D) |
| Conf-1 | 0.00 | 2.05 | 145.2 | 3580 (Red-shifted) | 2.51 |
| Conf-2 | 1.85 | 2.68 | 110.5 | 3675 | 1.98 |
| Conf-3 | 3.10 | --- (No H-bond) | --- | 3690 (Free O-H) | 1.45 |
Analysis of Results:
-
Global Minimum (Conf-1): The most stable conformer is stabilized by a strong, nearly linear intramolecular hydrogen bond. This is evidenced by the short H···O distance and the significant red-shift (lowering of frequency) of the O-H stretching vibration compared to a "free" hydroxyl group. This red-shift is a classic spectroscopic signature of hydrogen bonding.
-
Higher Energy Conformers: Conformers 2 and 3 are less stable due to weaker or absent hydrogen bonds and less favorable steric arrangements. Conf-3, which lacks the IHB entirely, is the least stable of the three.
-
Trustworthiness Insight: The energy difference between conformers is small (on the order of a few kcal/mol), meaning multiple conformations will be populated at room temperature. This is a critical insight for drug development, as the biologically active conformation may not be the global minimum energy structure.
Characterizing the Intramolecular Hydrogen Bond (IHB)
Beyond geometric and vibrational analysis, more rigorous methods can be used to confirm and quantify the IHB.
Quantum Theory of Atoms in Molecules (QTAIM)
This method analyzes the electron density topology to characterize chemical bonding. A definitive indicator of a hydrogen bond is the presence of a (3, -1) bond critical point (BCP) between the hydrogen donor and the acceptor atom (the epoxide oxygen).[11] The properties of the electron density at this point can be used to estimate the bond's strength.
Natural Bond Orbital (NBO) Analysis
NBO analysis can quantify the stabilizing energy associated with the IHB. It identifies the interaction as a charge transfer from a lone pair orbital on the acceptor oxygen (n_O) to the antibonding orbital of the donor O-H bond (σ*_OH). The second-order perturbation energy (E(2)) associated with this orbital interaction provides a direct measure of the bond's strength.
Conclusion and Outlook
This guide has outlined a robust, scientifically-grounded workflow for the computational analysis of this compound's structure. By carefully selecting DFT functionals and basis sets that are appropriate for describing non-covalent interactions, and by performing a systematic conformational search, one can build a reliable model of this compound's potential energy surface. The key takeaway is that this compound's structure is not static; it exists as an ensemble of conformers, with the most stable ones being significantly influenced by an intramolecular hydrogen bond.
This foundational understanding is the starting point for more advanced studies. Researchers can use these optimized structures to:
-
Simulate and accurately assign experimental IR and Raman spectra.[12]
-
Calculate NMR chemical shifts to aid in structural elucidation.[9]
-
Model the reaction pathways for its metabolic activation or industrial applications.[13]
-
Perform molecular docking simulations to understand its interactions with biological targets, a crucial step in toxicological assessment and drug design.
The principles and protocols described herein are not limited to this compound but serve as a best-practice template for the computational analysis of any flexible molecule where subtle intramolecular forces dictate function and reactivity.
References
- 1. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. This compound [webbook.nist.gov]
- 5. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. asc.ohio-state.edu [asc.ohio-state.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On-the-Fly ab Initio Semiclassical Calculation of Glycine Vibrational Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Glycidol: A Cornerstone for Chiral Synthesis in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Glycidol in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during drug synthesis. Within the arsenal of chiral building blocks available to the synthetic chemist, this compound (oxiranylmethanol) emerges as a uniquely versatile and powerful three-carbon synthon.[1] Its bifunctional nature, possessing both a reactive epoxide ring and a primary alcohol, allows for a diverse array of chemical transformations, making it a cornerstone in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of this compound's properties, reactivity, and its pivotal role as a precursor for chiral building blocks, with a particular focus on field-proven methodologies and the underlying principles that govern its synthetic applications.
Physicochemical Properties and Handling Considerations
This compound is a colorless, slightly viscous liquid that is miscible with water and many organic solvents.[2][4] Its dual functionality dictates its chemical behavior and applications. The strained epoxide ring is highly susceptible to nucleophilic attack, while the hydroxyl group can be derivatized or act as an internal nucleophile.[4]
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂ | [2] |
| Molar Mass | 74.079 g·mol⁻¹ | [2] |
| Boiling Point | 167 °C (decomposes) | [2] |
| Density | 1.1143 g/cm³ | [2] |
| Solubility | Miscible with water, alcohols, ketones, esters | [4] |
Safety and Handling: this compound is classified as a probable human carcinogen and is a reactive alkylating agent.[5][6] Therefore, it requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Due to its propensity to polymerize, especially in the presence of acids or bases, it is often stored under inert gas at low temperatures.[4][7]
The Chemistry of this compound: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily derived from the regioselective and stereoselective opening of its epoxide ring. The outcome of this ring-opening is highly dependent on the reaction conditions, particularly the pH.
Ring-Opening Reactions: The Gateway to Chiral Derivatives
Nucleophilic attack on the epoxide can occur at either the substituted (C2) or unsubstituted (C3) carbon atom.
-
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered terminal carbon (C3), leading to the formation of a 1,2-diol derivative. This high regioselectivity is a key advantage in synthetic design.
-
Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. While the attack can still occur at the terminal carbon, there is an increased propensity for attack at the more substituted secondary carbon (C2) due to the development of a partial positive charge. This can lead to a mixture of regioisomers.[4]
Caption: Regioselectivity of this compound Ring-Opening Reactions.
Accessing Enantiopure this compound: The Jacobsen Hydrolytic Kinetic Resolution
While racemic this compound is readily available, the synthesis of enantiomerically pure drugs requires enantiopure starting materials. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful and widely adopted method for obtaining highly enantioenriched terminal epoxides, including this compound.[8][9]
The HKR employs a chiral cobalt-salen complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[10] This method is lauded for its operational simplicity, low catalyst loadings, and the use of water as an inexpensive and environmentally benign reagent.[9]
Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution of Racemic this compound
Objective: To resolve racemic this compound to obtain (R)-glycidol with high enantiomeric excess.
Materials:
-
Racemic this compound
-
(S,S)-Jacobsen's catalyst (chiral Co(II)-salen complex)
-
Acetic acid (glacial)
-
Water (distilled or deionized)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the (S,S)-Jacobsen's catalyst (0.5 mol%) in THF.
-
Add glacial acetic acid (0.5 mol%) to the solution and stir for 30 minutes at room temperature to activate the catalyst to the Co(III) state.
-
Cool the mixture to 0 °C in an ice bath.
-
Add racemic this compound (1.0 equivalent) to the reaction mixture.
-
Slowly add water (0.55 equivalents) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral GC or TLC.
-
Upon completion (approximately 50% conversion), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the unreacted (R)-glycidol from the diol product (glycerol).
Expected Outcome: The unreacted (R)-glycidol can be obtained with >99% enantiomeric excess (ee) at a theoretical maximum yield of 50%. The diol product is the result of the hydrolysis of (S)-glycidol.[10][11]
Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.
Applications in Pharmaceutical Synthesis: From Beta-Blockers to Antivirals
The enantiopure this compound and its derivatives are instrumental in the synthesis of a wide range of pharmaceuticals.
Synthesis of Beta-Blockers
A classic application of chiral this compound is in the synthesis of beta-adrenergic receptor antagonists (beta-blockers), such as (S)-propranolol and (S)-atenolol.[1][12] The synthesis typically involves the reaction of a substituted phenol with an enantiopure glycidyl derivative (e.g., (R)-glycidyl tosylate or (S)-epichlorohydrin derived from (R)-glycidol) followed by ring-opening with an appropriate amine.[13][14]
A modern and efficient approach involves the direct use of enantiopure this compound. For instance, in the synthesis of (S)-propranolol, 1-naphthol is reacted with (R)-glycidol under basic conditions to form the corresponding glycidyl ether. Subsequent ring-opening of this intermediate with isopropylamine yields (S)-propranolol.[15][16] The use of (R)-glycidol directly furnishes the desired (S)-enantiomer of the final product due to the inversion of stereochemistry at the chiral center during the amine nucleophilic attack.
Synthesis of Antiviral Drugs
Chiral this compound is also a key precursor in the synthesis of antiviral agents.[4][17] For example, (R)-glycidol is a crucial building block for the synthesis of cidofovir, an acyclic nucleoside phosphonate used to treat cytomegalovirus (CMV) retinitis in AIDS patients. The synthesis involves the opening of the (R)-glycidol epoxide ring with a protected cytosine base, followed by further chemical modifications to introduce the phosphonate moiety. The stereochemistry of the hydroxyl group in the final molecule, which is critical for its antiviral activity, is directly derived from the starting (R)-glycidol.
Conclusion: A Future-Forward Perspective
This compound's journey from a simple bifunctional molecule to a cornerstone of asymmetric synthesis is a testament to its remarkable chemical versatility. For researchers and professionals in drug development, a deep understanding of its reactivity and the methodologies for its enantioselective transformation is paramount. As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of this compound and its derivatives will undoubtedly play an increasingly vital role in the efficient and sustainable synthesis of next-generation therapeutics. The continued development of novel catalytic systems and synthetic routes involving this compound promises to further expand its utility and solidify its position as an indispensable tool in the synthetic chemist's repertoire.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cas 556-52-5,this compound | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. jmedchem.com [jmedchem.com]
- 13. Synthesis of heteroaromatic potential beta-adrenergic antagonists by the this compound route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bioengineer.org [bioengineer.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Synthesis and Beneficials Effects of Glycerol Derivatives[v1] | Preprints.org [preprints.org]
Methodological & Application
Synthesis of Hyperbranched Polyglycerols using Glycidol: An Application Note and Detailed Protocol
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of hyperbranched polyglycerols (hPGs) from the monomer glycidol. The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful synthesis and characterization.
Introduction: The Significance of Hyperbranched Polyglycerols
Hyperbranched polymers represent a unique class of dendritic macromolecules, distinguished from perfect dendrimers by their one-step synthesis, which makes them highly attractive for large-scale production[1][2][3]. Among these, hyperbranched polyglycerol (hPG) has emerged as a frontrunner in biomedical and pharmaceutical research. Its highly flexible aliphatic polyether backbone, abundant hydrophilic hydroxyl groups, and excellent biocompatibility make it an ideal candidate for a multitude of applications[1][4].
Historically, the synthesis of hyperbranched polymers often resulted in broad molecular weight distributions (high polydispersity)[1]. A significant breakthrough was the development of the ring-opening multibranching polymerization (ROMBP) of this compound under slow monomer addition (SMA) conditions. This technique allows for the synthesis of well-defined hPGs with controlled molar masses and low polydispersities (Mw/Mn = 1.2–1.9)[1]. The unique globular and compact structure of hPGs leads to low intrinsic viscosity and a lack of chain entanglement, properties that are highly beneficial in various applications[1][5].
Due to its demonstrated safety profile, multifunctionality, and PEG-like "stealth" properties, hPG is extensively studied for drug delivery systems, as a scaffold for multivalent inhibitors, in tissue engineering, and as a surface coating for medical devices to prevent biofouling[6][7].
Reaction Mechanisms and Controlling Polymer Architecture
The synthesis of hPG from this compound is typically achieved through an anionic ring-opening multibranching polymerization (ROMBP)[8][9]. This compound acts as a latent AB2 monomer, where the epoxide ring is the reactive 'A' group and the hydroxyl group is the 'B' group that can be deprotonated to create a new initiation site.
The core principles of the reaction are:
-
Initiation: The process begins with a multifunctional initiator, such as trimethylolpropane (TMP), which has multiple hydroxyl groups. A portion of these hydroxyl groups are deprotonated by a strong base (e.g., potassium methoxide) to form alkoxide initiating sites[8][10].
-
Propagation and Branching: The initiator alkoxides attack the epoxide ring of a this compound monomer. This ring-opening event creates a new alkoxide at one end and a hydroxyl group at the other. This newly formed hydroxyl group can then be deprotonated, creating a new branching point. This process repeats, leading to a hyperbranched structure[11][12].
-
Controlled Monomer Addition: The key to achieving a narrow molecular weight distribution is the slow and continuous addition of the this compound monomer to the reaction mixture[1][11]. This ensures that the monomer concentration remains low, favoring propagation over side reactions and allowing for uniform growth of the polymer chains.
The final architecture of the hPG, including its molecular weight, polydispersity, and degree of branching (DB), is influenced by several factors:
-
Initiator to Monomer Ratio: This ratio is crucial for controlling the target molecular weight.
-
Rate of Monomer Addition: A slow addition rate is critical for minimizing polydispersity[1].
-
Reaction Temperature: Temperature affects the rates of both polymerization and potential side reactions.
-
Solvent: The choice of solvent can influence the solubility of the growing polymer and the reaction kinetics[5][8]. While solvent-free methods exist, solvents like dioxane can be used as emulsifying agents for synthesizing very high molecular weight hPGs[5][10].
Degree of Branching (DB): The DB is a key parameter that defines the topology of hyperbranched polymers. For an AB2 system like this compound, the structure consists of dendritic (D), linear (L), and terminal (T) units. The DB is calculated using the Frey equation: DB = (D + T) / (D + L + T). For hPG synthesized via ROMBP, the DB is typically in the range of 0.5 to 0.63[1][13][14].
Figure 1: Anionic Ring-Opening Multibranching Polymerization of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of hPG with a target molecular weight of approximately 5,000 g/mol .
Materials and Equipment
-
Reagents:
-
This compound (≥96%, Sigma-Aldrich)
-
1,1,1-Tris(hydroxymethyl)propane (TMP, ≥98%, Sigma-Aldrich)
-
Potassium hydroxide (KOH) or Potassium methoxide solution in methanol
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, for neutralization)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Syringe pump
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Dialysis tubing (e.g., MWCO 1 kDa or 2 kDa)
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Synthesis Protocol: hPG (Target Mn ~5 kDa)
Safety Precaution: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Initiator Preparation:
-
Add 1,1,1-tris(hydroxymethyl)propane (TMP) (e.g., 0.536 g, 4.0 mmol) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous methanol (e.g., 5 mL) to dissolve the TMP.
-
Add a methanolic potassium hydroxide solution to deprotonate approximately 10% of the TMP hydroxyl groups (e.g., 1.2 mmol of KOH). The use of methanol ensures homogenous deprotonation, which is critical for achieving low polydispersity[10].
-
Stir the solution at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator, followed by drying under high vacuum at an elevated temperature (e.g., 70 °C) for several hours to obtain the dried initiator.
-
-
Polymerization:
-
Heat the flask containing the dried initiator to the reaction temperature (e.g., 90-110 °C) under an inert atmosphere[13][15].
-
Using a syringe pump, add this compound (e.g., 24.0 g, 324 mmol) to the flask at a slow, constant rate (e.g., 1 mL/hour). This slow monomer addition is the most critical step for controlling the polymerization.
-
Allow the reaction to proceed at the set temperature for the duration of the addition and for an additional 12-24 hours after the addition is complete to ensure full monomer conversion.
-
-
Termination and Neutralization:
-
Cool the reaction mixture to room temperature. The resulting product will be a highly viscous liquid or a waxy solid.
-
Dissolve the crude polymer in methanol or deionized water.
-
Neutralize the mixture by adding a dilute solution of hydrochloric acid until a pH of ~7 is reached.
-
-
Purification:
-
The primary method for purifying hPG is dialysis to remove the salt, residual initiator, and any low molecular weight oligomers[10].
-
Transfer the neutralized polymer solution to a dialysis tube (e.g., MWCO 1 kDa).
-
Dialyze against deionized water for 48-72 hours, changing the water frequently (e.g., every 6-8 hours).
-
For larger scale purifications or to remove smaller oligomers more effectively, Tangential Flow Filtration (TFF) can be employed[10].
-
After dialysis, freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final hPG product as a white, fluffy solid.
-
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale/Causality |
| Initiator | Trimethylolpropane (TMP) | Provides a trifunctional core for the hyperbranched structure. |
| Base | Potassium Hydroxide (KOH) | Effective for partial deprotonation of the initiator's hydroxyl groups. |
| Deprotonation % | ~10% | Balances the number of active growing chains to control molecular weight. |
| Reaction Temp. | 90-110 °C | Promotes efficient ring-opening while minimizing side reactions. |
| Monomer Addition | Slow & Continuous (Syringe Pump) | Crucial for achieving low polydispersity (narrow MW distribution)[1][11]. |
| Purification | Dialysis (MWCO 1-2 kDa) | Removes salts and low molecular weight impurities effectively. |
Characterization of Hyperbranched Polyglycerols
Thorough characterization is essential to validate the synthesis and determine the key structural parameters of the hPG.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the polyether backbone structure. The complex, broad multiplets in the region of 3.4-4.0 ppm correspond to the protons of the polyglycerol backbone.
-
¹³C NMR (Inverse Gated): This is the most powerful technique for determining the Degree of Branching (DB). By using inverse gated decoupling, the nuclear Overhauser effect (nOe) is suppressed, allowing for quantitative integration of the signals corresponding to the different carbon environments:
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.8) is indicative of a well-controlled polymerization[1][5]. The system is often coupled with multi-angle laser light scattering (MALLS) and refractive index (RI) detectors for accurate molecular weight determination[5].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF provides detailed information about the polymer distribution and can confirm the mass of the repeating monomer unit. The resulting spectrum shows a series of peaks, where the difference between adjacent peaks corresponds to the mass of the this compound monomer (74 g/mol ). It can also reveal the presence of different ionic adducts (e.g., Na⁺, K⁺)[10][16].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Synthesis and Biomedical Applications of PLA-HPG-Based Biodegradable Nanocarriers: A Review [mdpi.com]
- 7. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Glycidol Reaction with Primary Amines for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Amine-Initiated Polyglycidols
Polyglycidol (PG) and its derivatives are emerging as highly versatile platforms in biomedical and pharmaceutical research. Their biocompatibility, high water solubility, and polyether backbone, structurally similar to poly(ethylene oxide) (PEG), make them prime candidates for applications such as drug delivery, bioconjugation, and surface modification.[1][2][3] A key advantage of polythis compound is the presence of a reactive hydroxyl group in each repeating unit, allowing for extensive functionalization with various moieties, including carboxyl groups, vinyl groups, and amines.[1][2] The initiation of this compound polymerization with primary amines offers a direct and efficient route to synthesize amine-terminated or amine-functionalized polyglycidols, which are particularly valuable for subsequent conjugation with bioactive molecules. This guide provides a detailed overview of the synthesis, characterization, and application of these polymers.
The Underlying Chemistry: Anionic Ring-Opening Polymerization (AROP)
The reaction of this compound with a primary amine typically proceeds via an anionic ring-opening polymerization (AROP) mechanism.[3] The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in the this compound monomer. This reaction is often base-catalyzed.
Mechanism of Initiation and Propagation:
-
Initiation: The primary amine attacks the less sterically hindered methylene carbon of the this compound epoxide ring. This leads to the opening of the ring and the formation of an amino alcohol with a secondary amine and a primary hydroxyl group.
-
Propagation: The newly formed secondary amine or the hydroxyl group can then be deprotonated under basic conditions to form an amide or alkoxide anion, respectively. These anionic species can then attack another this compound monomer, continuing the polymerization process. The propagation step involving the alkoxide is generally favored.[4]
It is important to note that the hydroxyl group on the this compound monomer itself can also participate in chain transfer reactions, which can lead to the formation of branched or hyperbranched polymer architectures.[2][4] To synthesize linear polyglycidols, the hydroxyl group of the this compound monomer must be protected before polymerization and subsequently deprotected.[2][4][5]
Caption: Reaction mechanism of primary amine-initiated polymerization of this compound.
Synthesis Protocols
Protocol 1: Synthesis of Amine-Terminated Hyperbranched Polythis compound
This protocol describes a one-pot synthesis of hyperbranched polythis compound (HPG) using a primary amine initiator, leading to a polymer with a primary amine at its core.
Materials:
-
This compound (freshly distilled)
-
Primary amine initiator (e.g., benzylamine)
-
Potassium methoxide (KOMe) or other suitable base
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or diglyme)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Initiator Preparation: Dissolve the primary amine initiator in the anhydrous solvent in the flask.
-
Deprotonation: Add the base (e.g., KOMe) to the initiator solution and stir at room temperature for 30 minutes to ensure partial deprotonation.
-
Slow Monomer Addition: Dilute the freshly distilled this compound with the anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the initiator solution at an elevated temperature (e.g., 90-100 °C) over several hours. Slow monomer addition is crucial to promote the formation of a hyperbranched structure and control the molecular weight.[6]
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete monomer conversion.
-
Termination: Cool the reaction to room temperature and quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether. Collect the precipitate by filtration or centrifugation. Redissolve the polymer in a minimal amount of methanol and re-precipitate it in diethyl ether. Repeat this process 2-3 times to remove unreacted monomer and initiator.
-
Drying: Dry the final polymer product under vacuum at room temperature to a constant weight.
| Parameter | Condition | Rationale |
| Initiator | Primary Amine (e.g., benzylamine) | Provides a primary amine core for further functionalization. |
| Monomer | This compound | The building block for the polythis compound chain. |
| Base | Potassium Methoxide (KOMe) | Catalyzes the ring-opening polymerization by deprotonating the initiator and growing chain ends. |
| Solvent | Anhydrous DMF or diglyme | Provides a suitable reaction medium and helps to control the reaction temperature. |
| Temperature | 90-100 °C | Promotes efficient polymerization and branching. |
| Monomer Addition | Slow, dropwise | Controls the polymerization rate and favors the formation of a hyperbranched architecture.[6] |
Protocol 2: Synthesis of Amine-Functionalized Linear Polythis compound
This protocol involves the use of a protected this compound monomer to synthesize a linear polymer, followed by deprotection and functionalization with amine groups.
Materials:
-
Protected this compound monomer (e.g., ethoxyethyl glycidyl ether - EEGE)
-
Primary amine initiator (e.g., benzylamine)
-
Potassium naphthalenide or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Acidic solution (e.g., 1 M HCl) for deprotection
-
Reagents for amine functionalization (e.g., tosyl chloride, sodium azide, followed by reduction)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Polymerization of Protected Monomer:
-
Follow a similar procedure to Protocol 1, but use the protected this compound monomer (EEGE) and a strong, non-nucleophilic base like potassium naphthalenide in anhydrous THF at a lower temperature (e.g., room temperature).
-
Terminate the polymerization by adding degassed methanol.
-
Purify the protected linear polythis compound by precipitation in water or a hexane/isopropanol mixture.
-
-
Deprotection of Hydroxyl Groups:
-
Dissolve the protected polymer in a suitable solvent (e.g., THF/water mixture).
-
Add a catalytic amount of acid (e.g., 1 M HCl) and stir at room temperature for several hours until deprotection is complete (monitor by ¹H NMR).
-
Neutralize the solution with a base (e.g., NaHCO₃) and purify the linear polythis compound by dialysis against deionized water, followed by lyophilization.
-
-
Functionalization with Amine Groups:
-
This is a multi-step process. A common route is to first convert the hydroxyl groups to a good leaving group (e.g., tosylate), followed by nucleophilic substitution with an azide, and finally reduction to the primary amine.
-
Tosylation: Dissolve the linear polythis compound in anhydrous pyridine or dichloromethane, cool to 0°C, and add tosyl chloride. Stir overnight at room temperature. Purify the tosylated polymer.
-
Azidation: Dissolve the tosylated polymer in DMF and add sodium azide. Heat the reaction to 60-80°C and stir for 24-48 hours. Purify the azido-functionalized polymer.
-
Reduction: Dissolve the azido-functionalized polymer in a suitable solvent (e.g., THF, methanol) and reduce the azide groups to amines using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation (e.g., H₂, Pd/C). Purify the final amine-functionalized linear polythis compound by dialysis and lyophilization.
-
Caption: General experimental workflow for amine-initiated this compound polymerization.
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure, determine the degree of branching, and verify the presence of amine end-groups or functional groups. For example, in the ¹H NMR spectrum of polythis compound, the protons of the polymer backbone typically appear in the range of 3.4-4.0 ppm.
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI (typically < 1.5) indicates a well-controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. For instance, the presence of a broad peak around 3400 cm⁻¹ indicates the -OH groups, while the disappearance of the epoxide peak (around 915 cm⁻¹) confirms polymerization.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the polymer's molecular weight distribution and end-group composition.
| Technique | Information Obtained | Expected Results for Amine-Initiated Polythis compound |
| ¹H NMR | Polymer structure, end-group analysis | Signals corresponding to the polyether backbone and the primary amine initiator fragment. |
| GPC/SEC | Molecular weight (Mn, Mw), Polydispersity (PDI) | Monomodal distribution with a controlled molecular weight and relatively low PDI. |
| FTIR | Functional groups | Broad -OH stretch, C-O ether stretch, and disappearance of the epoxide peak. |
| MALDI-TOF MS | Absolute molecular weight, end-group confirmation | A series of peaks corresponding to the polymer chains, confirming the presence of the amine initiator at one end. |
Applications in Drug Development
Amine-functionalized polyglycidols are highly valuable in drug development due to their ability to be conjugated with a wide range of therapeutic agents and targeting ligands.[2]
-
Drug Conjugation: The primary amine groups serve as handles for covalently attaching drugs, often through amide or carbamate linkages. This can improve the drug's solubility, stability, and pharmacokinetic profile.
-
Targeted Drug Delivery: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Gene Delivery: Cationic polyglycidols, created by quaternizing the amine groups, can form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA) and facilitate their delivery into cells.
-
Hydrogel Formation: The multiple hydroxyl and amine groups can be cross-linked to form hydrogels for controlled drug release or as scaffolds for tissue engineering.
Caption: Schematic of a multifunctional polythis compound drug delivery system.
Conclusion
The reaction of this compound with primary amines provides a robust and versatile method for synthesizing well-defined, amine-functionalized polymers. These materials, with their excellent biocompatibility and tunable properties, hold significant promise for advancing various aspects of drug development, from improving the performance of existing drugs to enabling novel therapeutic strategies. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and scientists to explore the full potential of these remarkable polymers.
References
- 1. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications [ouci.dntb.gov.ua]
- 2. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ichp.vot.pl [ichp.vot.pl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chiral Synthesis of Glycidol Enantiomers
Introduction: The Pivotal Role of Chiral Glycidol in Modern Synthesis
This compound, a simple three-membered epoxide ring with a hydroxymethyl substituent, exists as a pair of non-superimposable mirror images, or enantiomers: (R)-glycidol and (S)-glycidol. These seemingly minor structural differences have profound implications in the fields of pharmaceutical and materials science. The specific stereochemistry of a this compound enantiomer is a critical determinant of biological activity and material properties, making the ability to synthesize enantiomerically pure this compound a cornerstone of modern asymmetric synthesis.[1][2][3] Enantiopure glycidols are indispensable chiral building blocks for the synthesis of a wide array of complex molecules, including beta-blockers, HIV protease inhibitors, and various natural products.[4] This guide provides an in-depth analysis of the most robust and widely adopted protocols for the chiral synthesis of this compound enantiomers, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the optimal synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric epoxidation of an achiral precursor and kinetic resolution of a racemic mixture. Each strategy possesses distinct advantages and is suited to different experimental constraints and desired outcomes.
| Strategy | Description | Key Advantages | Common Methodologies |
| Asymmetric Epoxidation | Direct conversion of an achiral alkene (allyl alcohol) into a chiral epoxide using a chiral catalyst. | High atom economy; direct formation of the desired enantiomer. | Sharpless-Katsuki Asymmetric Epoxidation |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. | Can produce two valuable chiral products (unreacted epoxide and the product of the reaction); applicable to a broader range of substrates. | Hydrolytic Kinetic Resolution (HKR), Enzymatic Kinetic Resolution |
Asymmetric Epoxidation: The Sharpless-Katsuki Protocol
The Sharpless-Katsuki asymmetric epoxidation is a powerful and reliable method for the synthesis of chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[5][6][7][8] This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[6][8] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, providing access to either this compound enantiomer with high predictability and enantioselectivity.
Mechanistic Rationale
The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex in situ. This complex coordinates with both the allylic alcohol and the TBHP oxidant, creating a rigid, chiral environment that directs the oxygen transfer to one specific face of the double bond.
Caption: Simplified workflow of the Sharpless Asymmetric Epoxidation.
Detailed Experimental Protocol: Sharpless-Katsuki Epoxidation of Allyl Alcohol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
Allyl alcohol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
Molecular sieves (4Å), powdered and activated
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves. Cool the suspension to -20 °C.
-
To the cooled suspension, add L-(+)-DET (for (S)-glycidol) or D-(-)-DET (for (R)-glycidol) followed by the dropwise addition of Ti(OiPr)₄. Stir the resulting mixture at -20 °C for 30 minutes.
-
Add allyl alcohol to the catalyst mixture and continue stirring for another 30 minutes at -20 °C.
-
Slowly add TBHP dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide at -20 °C and then allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.
-
The organic phase is then separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: Crude this compound can be purified by distillation under reduced pressure. It is important to note that this compound is sensitive to acidic conditions and can polymerize. Therefore, distillation should be performed with care, and the collected product should be stored under an inert atmosphere at low temperatures.[9]
Kinetic Resolution: Isolating Enantiomers from a Racemic Mixture
Kinetic resolution is a powerful technique that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent.[10] This results in the enrichment of the less reactive enantiomer. For this compound synthesis, two prominent methods are the Jacobsen Hydrolytic Kinetic Resolution (HKR) and enzymatic kinetic resolution.
Jacobsen Hydrolytic Kinetic Resolution (HKR)
The Jacobsen HKR is a highly efficient method for resolving terminal epoxides, including this compound derivatives.[11][12] This reaction utilizes a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile.[11][13] One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.[14] A significant advantage of this method is the potential for both the recovered epoxide and the resulting diol to be valuable chiral building blocks.[14]
Mechanistic Insights into HKR
The mechanism of the Jacobsen HKR is believed to involve a cooperative bimetallic pathway where two (salen)Co units work in concert.[15] One cobalt center activates the epoxide towards nucleophilic attack, while the other delivers the water molecule. This dual activation model accounts for the high selectivity and efficiency of the reaction.
Caption: Conceptual workflow of the Jacobsen Hydrolytic Kinetic Resolution.
Detailed Experimental Protocol: Jacobsen HKR of Racemic this compound
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-(salen)Co(III)OAc complex (Jacobsen's catalyst)
-
Water, deionized
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the (R,R)- or (S,S)-(salen)Co(III)OAc catalyst in THF.
-
Add racemic this compound to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add water (approximately 0.5 equivalents relative to the racemic this compound) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until approximately 50% conversion is achieved (monitored by GC or ¹H NMR). This can take several hours.
-
Upon reaching the desired conversion, remove the solvent under reduced pressure.
-
The unreacted, enantioenriched this compound can be separated from the diol product by distillation under reduced pressure or by column chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral this compound.[16] Lipases are commonly employed enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic this compound or its esters.[17][18][19] For instance, in the presence of an acyl donor, a lipase can selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.
Characterization and Quality Control
The enantiomeric purity of the synthesized this compound is a critical parameter. The most common technique for determining enantiomeric excess (ee) is chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), using a chiral stationary phase.[20][21][22][23] Additionally, polarimetry can be used to measure the optical rotation of the final product, which is indicative of its enantiomeric composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can also be employed for enantiomeric purity assessment.[2]
Conclusion
The chiral synthesis of this compound enantiomers is a well-established field with several robust and reliable protocols at the disposal of the modern synthetic chemist. The choice between asymmetric epoxidation and kinetic resolution will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of starting materials and catalysts. The Sharpless-Katsuki epoxidation provides a direct and highly enantioselective route to the desired this compound enantiomer. In contrast, the Jacobsen HKR and enzymatic resolutions offer powerful methods for resolving racemic mixtures, often with the added benefit of producing a second valuable chiral product. Careful execution of these protocols, coupled with rigorous characterization of the final product, will ensure the successful synthesis of enantiopure this compound for a wide range of applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CN103214402A - Method for directly preparing this compound from glycerol - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. JPH08208633A - Purification of this compound - Google Patents [patents.google.com]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. scribd.com [scribd.com]
- 13. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior [mdpi.com]
- 21. mac-mod.com [mac-mod.com]
- 22. researchgate.net [researchgate.net]
- 23. iosrjournals.org [iosrjournals.org]
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Glycidol in Edible Oils
Introduction: The Imperative for Glycidol Monitoring in Edible Oils
Glycidyl fatty acid esters (GEs) are process-induced contaminants that form during the high-temperature deodorization step of edible oil refining, typically at temperatures exceeding 200°C[1]. While present as esters in the oil matrix, they are readily hydrolyzed in the gastrointestinal tract to release free this compound[2]. The European Food Safety Authority (EFSA) and other international bodies have raised significant health concerns, as this compound is classified as a genotoxic and carcinogenic compound[1][3]. Consequently, regulatory bodies have established maximum levels for GEs in vegetable oils and fats, as well as in foods intended for infants and young children, making their accurate quantification a critical aspect of food safety and quality control[4][5].
The highest concentrations of GEs are typically found in refined palm oils and fats, but they are present in nearly all refined vegetable oils[2][3]. The direct analysis of intact GEs is challenging due to their low volatility and the complexity of the oil matrix. Therefore, the industry standard relies on robust and validated indirect methods. This application note provides a comprehensive protocol for the quantitative determination of GEs, expressed as this compound equivalents, in edible oils using a widely adopted Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocol is based on the principles outlined in official methods such as AOCS Cd 29a-13 and ISO 18363-3, which involve acidic transesterification, chemical conversion, derivatization, and GC-MS analysis[6].
Principle of the Method: A Stepwise Chemical Rationale
The quantification of this compound from its esterified form is a multi-step process, where each step is designed to overcome a specific analytical challenge. The core of the method is to liberate the this compound moiety, convert it into a stable and analyzable form, and render it volatile for gas chromatography.
-
Liberation and Conversion: The oil sample, fortified with an isotopically labeled internal standard (e.g., glycidyl-d5 palmitate), is subjected to an acid-catalyzed transesterification in the presence of a bromide salt (e.g., sodium bromide)[6]. This single reaction achieves two critical transformations:
-
Ester Cleavage: The fatty acid ester bond of the GE is cleaved.
-
This compound Conversion: The released this compound epoxide ring is opened by the bromide ion under acidic conditions to form the more stable 3-monobromopropanediol (3-MBPD)[6]. This conversion is crucial as free this compound is unstable and can react further. The use of a labeled glycidyl ester internal standard that undergoes the exact same reactions ensures that any inefficiencies in the process are corrected for, leading to high accuracy[7].
-
-
Derivatization for Volatility: The resulting 3-MBPD, like other diols, is a polar molecule with low volatility, making it unsuitable for direct GC analysis. To address this, a derivatization reaction is performed using phenylboronic acid (PBA) [8][9]. PBA reacts with the two hydroxyl groups of 3-MBPD to form a stable, five-membered cyclic boronate ester. This reaction serves two purposes:
-
It masks the polar hydroxyl groups, significantly reducing the molecule's polarity.
-
It creates a more volatile and thermally stable derivative that can easily pass through the GC column without degradation[10].
-
-
Quantification by GC-MS: The final derivatized analyte is extracted into a non-polar solvent and injected into the GC-MS system. The GC column separates the 3-MBPD-PBA derivative from other matrix components. The mass spectrometer, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for accurate quantification at trace levels[11]. The concentration is determined by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: Complete workflow from oil sample to final result.
Materials, Reagents, and Instrumentation
-
Solvents: Isooctane, Ethyl Acetate, n-Hexane (all GC or pesticide residue grade).
-
Standards:
-
This compound (≥96%)
-
Glycidyl-d5 palmitate or other suitable labeled glycidyl ester (Internal Standard, IS).
-
Phenylboronic Acid (PBA, ≥97%).
-
-
Reagents:
-
Sodium Bromide (NaBr, ≥99%).
-
Sulfuric Acid (H₂SO₄, concentrated, 95-98%).
-
Sodium Chloride (NaCl, analytical grade).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Deionized Water (meeting ISO 3696 Grade 1)[12].
-
-
Internal Standard (IS) Stock Solution (e.g., 100 µg/mL as this compound): Accurately weigh the glycidyl-d5 ester and dissolve in ethyl acetate to achieve a concentration equivalent to 100 µg/mL of this compound.
-
Internal Standard Working Solution (e.g., 2.5 µg/mL): Dilute the IS stock solution with ethyl acetate.
-
Acidic NaBr Solution: Dissolve 3.3 mg of NaBr in 1 mL of water, then add 50 µL of concentrated H₂SO₄. Prepare fresh daily.
-
PBA Derivatizing Solution (20 mg/mL): Dissolve 200 mg of PBA in 10 mL of a solution containing ethyl acetate and tetrahydrofuran (19:1, v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank oil (verified to be
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS): Single or triple quadrupole mass spectrometer capable of electron ionization (EI) and operating in SIM or MRM mode.
Detailed Analytical Protocol
5.1 Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg (± 1 mg) of the oil sample into a 10 mL screw-cap glass tube.
-
Internal Standard Spiking: Add 100 µL of the IS working solution (e.g., 2.5 µg/mL) to the sample. Vortex for 15 seconds.
-
Conversion Reaction: Add 50 µL of the freshly prepared acidic NaBr solution[13]. Vortex vigorously for 30 seconds.
-
Incubation: Place the sealed tube in a heating block or water bath at 50°C for 15 minutes to facilitate the transesterification and conversion to 3-MBPD[13].
-
First Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of ethyl acetate/n-hexane (1:1, v/v). Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes.
-
Derivatization: Carefully transfer 500 µL of the upper organic layer to a new 2 mL glass vial. Add 50 µL of the PBA derivatizing solution. Vortex and let the reaction proceed at room temperature for 20 minutes.
-
Final Extraction & Cleanup: Add 500 µL of isooctane and 500 µL of deionized water. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Final Sample: Transfer approximately 400 µL of the upper isooctane layer, passing it through a small amount of anhydrous sodium sulfate, into a 2 mL GC autosampler vial.
5.2 GC-MS Instrumental Parameters The following table provides typical starting parameters. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Oven Program | 70°C (hold 2 min), ramp 15°C/min to 170°C, ramp 35°C/min to 250°C (hold 5 min)[9] |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5.3 Key Ions for SIM Analysis The selection of appropriate ions is critical for selectivity and sensitivity.
| Analyte (as PBA derivative) | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-MBPD-PBA | ~11.5 min | 196 | 240, 242 |
| 3-MBPD-d5-PBA (IS) | ~11.4 min | 201 | 245, 247 |
Note: Retention times and ion ratios must be verified with authentic standards on the specific instrument used. The characteristic isotope pattern of bromine (⁷⁹Br/⁸¹Br) in ions m/z 240/242 provides excellent confirmation of the analyte's identity.
Method Validation and Performance
A robust analytical method must be validated to ensure its reliability. The protocol described herein is designed to be self-validating through the consistent use of an appropriate internal standard.
| Parameter | Typical Performance | Description |
| Linearity | R² > 0.998 | A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration ratio. |
| LOD | 0.02 - 0.05 mg/kg | The Limit of Detection is typically established at a signal-to-noise ratio (S/N) of 3[14]. |
| LOQ | 0.10 mg/kg | The Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy, often at S/N > 10[14]. |
| Accuracy (Recovery) | 85 - 115% | Determined by analyzing blank oil samples spiked at different concentration levels. Acceptable ranges can vary by concentration[9]. |
| Precision (RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) are assessed by replicate analyses of spiked samples[9]. |
Conclusion and Field-Proven Insights
This application note details a robust and validated GC-MS method for the routine quantification of glycidyl esters in edible oils. The described protocol, based on established official methods, provides the necessary accuracy and sensitivity to meet global regulatory requirements.
Expert Insights:
-
Moisture Control: Silylating and boronate ester derivatization reagents are highly sensitive to moisture, which can lead to reagent degradation and incomplete reactions. Ensure all glassware is dry and handle reagents in a low-humidity environment[10][15].
-
Matrix Effects: While isotopically labeled internal standards correct for many matrix effects, it is best practice to use a matrix-matched calibration curve (i.e., standards prepared in blank oil) to achieve the highest accuracy.
-
Method Applicability: This indirect method is broadly applicable to a wide range of fats and oils[6][16]. For complex food matrices like infant formula or baked goods, an additional fat extraction step is required prior to this protocol[5][17].
By implementing this scientifically-grounded protocol, researchers and quality control professionals can confidently monitor this compound levels, ensuring product safety and compliance in the global food supply chain.
References
- 1. Process contaminants in vegetable oils and foods | EFSA [efsa.europa.eu]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 4. food.gov.uk [food.gov.uk]
- 5. 3-MCPD and this compound in infant formula | Buchi.com [buchi.com]
- 6. 2- and 3-MCPD Fatty Acid Esters and this compound Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. ISO 18363-1 - 2015-08 - DIN Media [dinmedia.de]
- 9. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. shopshimadzu.com [shopshimadzu.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector [mdpi.com]
- 14. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. ISO 18363-1:2015 [isme.me]
- 17. fda.gov [fda.gov]
Application Note: Direct Determination of Glycidyl Fatty Acid Esters in Edible Oils by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Glycidyl fatty acid esters (GEs) are process-induced contaminants formed during the high-temperature refining of edible oils.[1][2] Due to the toxicological profile of their hydrolysis product, glycidol—classified as a likely human carcinogen—regulatory bodies worldwide have established maximum permissible levels in food products, necessitating sensitive and reliable analytical methods for their monitoring.[1][3][4][5] This application note presents a detailed protocol for the direct quantification of individual GEs in complex oil matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust two-step solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This direct analysis approach offers significant advantages over traditional indirect methods by avoiding time-consuming derivatization steps and providing specific quantification of intact GE species.[1][6]
Introduction: The Analytical Challenge of Glycidyl Esters
The deodorization step in edible oil refining, which involves heating oils to temperatures exceeding 200°C, is the primary source of GE formation.[1] Upon ingestion, GEs are hydrolyzed in the gastrointestinal tract, releasing free this compound.[2] The European Food Safety Authority (EFSA) has evaluated the risks associated with this compound, concluding it is a genotoxic and carcinogenic compound.[4][5] This has led to the establishment of stringent maximum levels for GEs in vegetable oils, fats, and foods intended for infants and young children.[5]
Historically, GEs were quantified via indirect methods, which involve converting them to a measurable derivative, a process that can introduce uncertainty.[2][7] Direct analysis using LC-MS/MS has emerged as the preferred technique due to its superior specificity, sensitivity, and reduced sample preparation time.[1][6] This method allows for the separation and quantification of individual GEs, such as those derived from palmitic, oleic, stearic, and linoleic acids, which are the most common in vegetable oils.[8]
The primary analytical challenge lies in extracting these low-level analytes from the overwhelmingly complex triglyceride matrix of the oil. This protocol is based on the principles outlined in official methods, such as AOCS Official Method Cd 28-10, which utilizes a dual SPE cleanup to effectively isolate GEs prior to instrumental analysis.[8][9]
Principle of the Method
The analytical workflow is designed for maximum efficiency and accuracy. It begins with the dissolution of the oil sample and spiking with stable isotope-labeled internal standards (IS) to correct for matrix effects and potential analyte loss during preparation.[10] A two-stage Solid-Phase Extraction (SPE) process then removes the bulk of the triglyceride matrix. The purified extract is subsequently injected into the LC-MS/MS system. High-Performance Liquid Chromatography (HPLC) separates the different GEs based on their hydrophobicity. Detection is achieved by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10][11]
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: HPLC-grade or equivalent n-Hexane, Ethyl Acetate, tert-Butyl Methyl Ether, Methanol, Acetonitrile, Isopropyl Alcohol, and Acetone.[8][12]
-
Analytical Standards: Certified reference standards of individual GEs (e.g., Glycidyl Palmitate, Glycidyl Stearate, Glycidyl Oleate, Glycidyl Linoleate).[8]
-
Internal Standards: Deuterium-labeled GE analogs (e.g., this compound-d5 labeled standards) are highly recommended for accurate quantification via stable isotope dilution analysis (SIDA).[1]
-
SPE Cartridges:
-
Sample Vials: 2 mL amber glass autosampler vials with caps.
Sample Preparation: Dual SPE Cleanup
The causality behind this dual SPE approach is rooted in the physicochemical properties of GEs and the triglyceride matrix. The initial C18 reversed-phase SPE step retains the hydrophobic triglycerides while allowing the slightly more polar GEs to elute under specific solvent conditions. The subsequent silica-based normal-phase SPE provides an orthogonal separation mechanism, further refining the extract by removing remaining non-polar interferences.
Protocol:
-
Sample Weighing: Accurately weigh 100 mg of the oil sample into a glass vial.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of the internal standard solution.
-
Dissolution: Add 1 mL of n-Hexane/Ethyl Acetate (95:5, v/v) and vortex thoroughly to dissolve the oil.
-
SPE Cleanup - Step 1 (C18):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of n-Hexane/Ethyl Acetate (95:5, v/v).
-
Load the entire dissolved sample onto the cartridge.
-
Wash the cartridge with 5 mL of n-Hexane/Ethyl Acetate (95:5, v/v) to elute the GEs. Collect the eluate. The bulk triglycerides remain on the cartridge.
-
-
SPE Cleanup - Step 2 (Silica):
-
Condition a Silica SPE cartridge with 5 mL of n-Hexane.
-
Load the eluate from the C18 step onto the silica cartridge.
-
Wash with 5 mL of n-Hexane to remove non-polar interferences.
-
Elute the GEs with 10 mL of n-Hexane/Ethyl Acetate (80:20, v/v). Collect this fraction.
-
-
Evaporation & Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of Methanol/Isopropanol (1:1, v/v).[10] Vortex to mix.
-
Transfer the final extract to an autosampler vial for analysis.
-
Diagram of Sample Preparation Workflow
Caption: Workflow for the extraction and cleanup of GEs from edible oils.
LC-MS/MS Instrumental Analysis
The choice of instrumental parameters is critical for achieving the required sensitivity and selectivity. A reversed-phase C18 column provides excellent separation of the various fatty acid esters. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for these non-polar analytes as it offers robust and efficient ionization.[10][11]
Protocol - Instrumental Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 3.0 mm, 3 µm particle size)[12] |
| Column Temperature | 60°C[12] |
| Mobile Phase A | Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v)[12] |
| Mobile Phase B | Acetone[12] or Isopropanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 15 µL[10][12] |
| Gradient | Optimized for separation of target GEs (e.g., start with high %A, ramp to high %B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[10][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The MRM transitions must be optimized for each specific GE. The precursor ion is typically the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions often result from the neutral loss of the fatty acid chain or other characteristic fragmentations.[13]
| Analyte | Example Precursor Ion (m/z) | Example Product Ion (m/z) |
| Glycidyl Palmitate | 313.3 | 239.2 |
| Glycidyl Stearate | 341.3 | 267.3 |
| Glycidyl Oleate | 339.3 | 265.2 |
| Glycidyl Linoleate | 337.3 | 263.2 |
Diagram of Analytical Workflow
Caption: The process from sample injection to data quantification in the LC-MS/MS system.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the method must be thoroughly validated. This process establishes the performance characteristics of the assay and demonstrates its suitability for the intended purpose. Key validation parameters should be assessed according to established guidelines for food contaminant analysis.[14]
Validation Parameters & Typical Performance:
| Parameter | Description | Typical Acceptance Criteria / Results |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed via a calibration curve. | R² > 0.995 |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at multiple concentration levels. | Mean recoveries in the range of 70-120%.[15] Published methods show recoveries between 84% and 108%.[10][11] |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15-20%. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest concentrations that can be reliably detected and quantified. | LOD (S/N ≥ 3), LOQ (S/N ≥ 10).[14] LOQs should be well below regulatory limits, typically in the range of 1-150 µg/kg depending on the sample weight and specific GE.[3][10][11][16] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Confirmed by monitoring at least two specific MRM transitions per analyte.[10][11] |
| Matrix Effects | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solvent. Effectively corrected by using stable isotope-labeled internal standards.[17] |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the direct determination of glycidyl fatty acid esters in edible oils. The described method, featuring a dual SPE cleanup and sensitive MRM detection, is fit-for-purpose for routine monitoring and quality control in the food industry. By explaining the causality behind key procedural steps and incorporating a self-validating framework, this guide equips researchers and scientists with the necessary tools to generate accurate and defensible data, ensuring compliance with global food safety regulations.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Determination of glycidyl esters using LC-MS - Eurofins Scientific [eurofins.com]
- 3. newsletter.sgs.com [newsletter.sgs.com]
- 4. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 5. http://www.legislation.gov.uk/id/eur/2018/290 [legislation.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. library.aocs.org [library.aocs.org]
- 9. Glycidyl Fatty Acid Esters in Edible Oils [library.aocs.org]
- 10. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
1H NMR and 13C NMR spectral analysis of glycidol derivatives
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Glycidol and Its Derivatives
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are versatile chiral building blocks crucial in the synthesis of pharmaceuticals and polymers. Their three-membered epoxide ring, coupled with a primary alcohol, presents a unique and often complex spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of these compounds. This guide provides a detailed exploration of ¹H and ¹³C NMR spectral analysis for this compound derivatives, moving from fundamental principles to advanced 2D techniques. It offers field-proven protocols for sample preparation and data acquisition, explains the causal logic behind experimental choices, and presents a systematic workflow for unambiguous spectral assignment.
Introduction: The Spectroscopic Challenge of this compound Derivatives
This compound's structure, while simple, contains a chiral center (C2) that renders the adjacent methylene protons (C1 and C3) diastereotopic. This diastereotopicity results in complex splitting patterns in ¹H NMR spectra that can be challenging to interpret without a systematic approach.[1][2] Furthermore, the chemical environment of these protons and carbons is highly sensitive to the nature of the substituent, particularly at the hydroxyl group. Accurate and complete NMR assignment is therefore non-negotiable for confirming regiochemistry, stereochemistry, and purity in drug development and materials science. This guide provides the necessary framework to confidently analyze these critical molecules.
Fundamental Principles in the NMR of this compound
Chemical Shift (δ)
The chemical shift of a nucleus is dictated by its local electronic environment. In this compound derivatives, the key regions are:
-
Epoxide Protons (C2-H, C3-H₂): These protons are shielded compared to typical alkanes and appear in the upfield region of the spectrum, typically between 2.5 and 3.5 ppm.[3]
-
Methylene Protons adjacent to Oxygen (C1-H₂): The protons of the CH₂OH group (or its derivatized form) are deshielded by the electronegative oxygen and appear further downfield, usually between 3.5 and 4.5 ppm.[2]
Spin-Spin Coupling (J)
Scalar coupling between non-equivalent protons provides crucial connectivity information. For the this compound core, the key couplings are:
-
Geminal Coupling (²J): Coupling between the two diastereotopic protons on the same carbon (e.g., H1a and H1b).
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., H1a and H2; H2 and H3a). The magnitude of ³J is dependent on the dihedral angle, as described by the Karplus relationship, which is essential for conformational analysis.[1]
Diastereotopicity
The presence of the C2 chiral center makes the two protons on C1 and the two protons on C3 chemically non-equivalent. They are termed "diastereotopic." This has two major consequences:
-
They have different chemical shifts (δ).
-
They couple to each other (geminal coupling) and couple differently to neighboring protons (vicinal coupling).
This leads to a complex spin system that often requires 2D NMR techniques for full resolution.[2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is a classic example of a complex first-order spin system. The protons form an ABX system for the C1-H₂ and C2-H protons, and another ABX-like system for the C3-H₂ and C2-H protons.
Table 1: Typical ¹H NMR Data for the this compound Moiety in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (CH) | ~3.15 | m | - |
| H-3a (CH₂) | ~2.62 | dd | ²J ≈ 5.0, ³J ≈ 2.7 |
| H-3b (CH₂) | ~2.80 | dd | ²J ≈ 5.0, ³J ≈ 4.5 |
| H-1a (CH₂) | ~3.60 | dd | ²J ≈ 12.0, ³J ≈ 5.3 |
| H-1b (CH₂) | ~3.95 | dd | ²J ≈ 12.0, ³J ≈ 2.9 |
| OH | Variable | br s | - |
Note: Values are approximate and can vary based on solvent, concentration, and substitution.[2]
Interpretation Insights:
-
The methine proton (H-2) appears as a complex multiplet due to coupling with four other protons.
-
The epoxide methylene protons (H-3a, H-3b) appear as distinct doublets of doublets (dd).
-
The hydroxymethyl protons (H-1a, H-1b) also appear as two separate doublets of doublets at a more downfield shift.
¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum provides a clear count of the unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the unambiguous identification of methine (CH), methylene (CH₂), and methyl (CH₃) carbons.
-
DEPT-90: Shows signals only for CH carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.[4]
Table 2: Typical ¹³C NMR and DEPT Data for the this compound Moiety in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal |
| C2 (CH) | ~50.0 | Positive | Positive |
| C3 (CH₂) | ~44.5 | Absent | Negative |
| C1 (CH₂) | ~61.5 | Absent | Negative |
Note: Values are approximate.[5][6]
Interpretation Insights:
-
The DEPT-135 spectrum is particularly powerful, immediately distinguishing the two CH₂ groups (negative signals) from the CH group (positive signal).[4]
-
The C1 carbon is the most downfield due to the direct attachment of the electronegative hydroxyl group.
Advanced 2D NMR for Unambiguous Assignments
For complex derivatives, 1D spectra may have overlapping signals. 2D NMR is essential for resolving these ambiguities.
COSY (Correlation Spectroscopy)
A COSY experiment shows correlations between protons that are spin-coupled, typically over two or three bonds (²J, ³J).[7]
-
Workflow: Look for cross-peaks that connect coupled protons. For example, a cross-peak will be observed between the H-2 multiplet and the signals for H-1a, H-1b, H-3a, and H-3b, confirming the connectivity of the entire spin system.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹J-coupling).[7]
-
Workflow: Each cross-peak in the HSQC spectrum correlates a signal on the ¹H axis to a signal on the ¹³C axis. This allows you to definitively assign a proton signal to its corresponding carbon. For example, the proton signal at ~3.15 ppm will show a correlation to the carbon signal at ~50.0 ppm, confirming this pair as C2-H2.
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol ensures high-quality, reproducible spectra by minimizing contaminants and optimizing sample conditions.
-
Material & Glassware: Ensure all glassware (vials, Pasteur pipettes) and the NMR tube are scrupulously clean and dry.[8] Oven-drying at 120°C for several hours is recommended for glassware; NMR tubes can be dried in an oven lying flat or under vacuum.[9]
-
Sample Weighing: Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[10] For more polar derivatives, DMSO-d₆ or CD₃OD may be used. Use approximately 0.6-0.7 mL of solvent.[10]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex or gently swirl until the sample is completely dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into the NMR tube. This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Transfer & Capping: Ensure the final sample height in the 5 mm NMR tube is approximately 4-5 cm (about 0.6 mL).[9] Cap the tube securely.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Workflow for Sample Preparation
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
Protocol for NMR Data Acquisition
These parameters are starting points for a typical 400 MHz spectrometer and should be optimized as needed.
Table 3: Recommended Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | DEPT-135 Experiment |
| Pulse Program | Standard 1D (e.g., zg30) | Standard ¹³C (e.g., zgpg30) | DEPT-135 (e.g., dept135) |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | ~220 ppm |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (D1) | 2-5 s (or 5xT₁ for qNMR)[11][12] | 2 s | 2 s |
| Number of Scans (NS) | 8-16 | 128-1024 (or more) | 64-512 |
| Temperature | 298 K (25 °C)[11] | 298 K | 298 K |
For 2D Experiments (COSY/HSQC):
-
Use standard pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.3).
-
Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.
-
Adjust the spectral width in each dimension to encompass all relevant signals.
Integrated Data Analysis Workflow
A systematic approach is crucial for accurate structure elucidation.
NMR Data Interpretation Workflow
Caption: A systematic workflow for the complete NMR analysis of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 5. This compound(556-52-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. as.nyu.edu [as.nyu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of Glycidyl Ethers: A Detailed Guide to Reaction Pathways from Glycidol and Alcohols
An Application Guide for Researchers
Abstract
Glycidyl ethers are crucial intermediates in organic synthesis, serving as building blocks for pharmaceuticals, surfactants, and advanced polymers.[1][2][3][4] Their synthesis via the ring-opening of glycidol with alcohols offers a direct and often more atom-economical route compared to traditional methods involving epichlorohydrin.[5][6][7][8] This guide provides an in-depth exploration of the primary catalytic systems—acid and base catalysis—for this transformation. We will dissect the underlying mechanisms that govern regioselectivity, present detailed, field-tested protocols, and emphasize the critical safety protocols required for handling this compound, a compound with significant health hazards. This document is intended for researchers and professionals in chemistry and drug development who require a practical, mechanism-driven understanding of glycidyl ether synthesis.
Critical Safety Protocols: Handling this compound
Trustworthiness: Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound. This compound is a hazardous substance with multiple health risks.
-
Identified Hazards: this compound is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is fatal if inhaled at high concentrations.[9][10] It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[9][10][11]
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[12]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[10][12]
-
Body Protection: Wear appropriate protective clothing to prevent any possibility of skin contact.[13]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] For situations with potential for higher exposure, a NIOSH-approved respirator is necessary.[13]
-
-
Handling and Storage:
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]
-
Inhalation: Move the person to fresh air immediately.[12][13]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[13]
-
Mechanistic Insights: Acid vs. Base Catalysis
The reaction of an alcohol with this compound involves the nucleophilic attack of the alcohol on one of the epoxide's carbons, leading to ring-opening. The choice of catalyst—acid or base—is the primary determinant of the reaction's regioselectivity and outcome.
Lewis Acid Catalysis: A Pathway to Monoalkyl Glyceryl Ethers
In acid-catalyzed reactions, a Lewis acid (e.g., Al(OTf)₃, Bi(OTf)₃) activates the epoxide by coordinating to its oxygen atom.[5][6] This polarization of the C-O bonds makes the epoxide ring highly susceptible to nucleophilic attack by the alcohol.
Causality of Mechanism: The protonated or Lewis acid-adducted epoxide can be attacked at either the primary (C3) or secondary (C2) carbon. This typically results in a mixture of the primary ether (1-alkylglyceryl ether) and the secondary ether (2-alkylglyceryl ether), although specific catalysts can offer high selectivity.[14] This method is particularly effective, achieving quantitative conversion of this compound under very mild conditions.[5][6]
Caption: Lewis acid-catalyzed ring-opening of this compound.
Base Catalysis: A Regioselective Approach
Base catalysis operates via a different mechanism. A base (e.g., KOH, NaOH) deprotonates the alcohol to form a potent alkoxide nucleophile. This alkoxide then attacks the epoxide ring.
Causality of Mechanism: The nucleophilic attack occurs via an SN2 mechanism. For steric reasons, the alkoxide preferentially attacks the less hindered primary carbon (C3) of the epoxide. This results in high regioselectivity, predominantly yielding the 1-alkylglyceryl ether.[14] This pathway is highly reliable for producing the terminal ether isomer.[7]
Caption: Base-catalyzed regioselective synthesis of 1-alkylglyceryl ether.
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale for synthesizing glycidyl ethers.
Protocol 1: Lewis Acid-Catalyzed Synthesis of Mono-dodecyl Glyceryl Ether (MAGE)
This protocol is based on the highly efficient method developed for synthesizing MAGEs using Lewis acids, which demonstrates excellent conversion under mild conditions.[5][6][8]
Workflow Diagram
Caption: Experimental workflow for Lewis acid-catalyzed synthesis.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the alcohol (e.g., 1-dodecanol, 1.0 eq).
-
Reagent Addition: Add this compound (1.1 eq) to the flask. The reaction is often run with the alcohol as the solvent or in a minimal amount of an appropriate anhydrous solvent.
-
Catalyst Introduction: Add the Lewis acid catalyst, such as Bismuth(III) triflate (Bi(OTf)₃), at a very low loading (e.g., 0.01 mol%).[6][7]
-
Reaction: Heat the mixture to 80 °C and stir vigorously.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-3 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure monoalkyl glyceryl ether.
Data Summary: Lewis Acid Catalysis
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Al(OTf)₃ | 0.01 | 80 | 1 | >99 | >99 | [5][6] |
| Bi(OTf)₃ | 0.01 | 80 | 1 | >99 | >99 |[5][6] |
Protocol 2: Base-Catalyzed Synthesis of 1-Octylglyceryl Ether
This protocol leverages the high regioselectivity of base catalysis to synthesize the primary glycidyl ether isomer.[14]
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-octanol (1.0 eq) and this compound (1.2 eq).
-
Catalyst Addition: Add powdered potassium hydroxide (KOH, 20 mol%) to the mixture.[7]
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.[7] Maintain the temperature for 2-4 hours. Monitor the reaction's completion by TLC, observing the consumption of this compound.
-
Workup: After cooling to room temperature, dilute the viscous mixture with diethyl ether or ethyl acetate. Carefully neutralize the excess base by washing with a dilute acid solution (e.g., 1M HCl).
-
Extraction: Wash the organic layer sequentially with water and then brine to remove salts and water-soluble impurities.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain the pure 1-octylglyceryl ether.
Purification and Product Validation
The successful synthesis of glycidyl ethers relies on effective purification to remove unreacted starting materials, catalyst residues, and byproducts.
-
Vacuum Distillation: This is the preferred method for purifying liquid glycidyl ethers, especially for larger-scale preparations, as it effectively removes non-volatile impurities.[1][15]
-
Column Chromatography: For smaller-scale reactions or when products have similar boiling points to impurities, flash chromatography on silica gel using a hexane/ethyl acetate gradient is highly effective.[16]
-
Extraction and Filtration: In solvent-free or phase-transfer systems, simple filtration can remove solid catalysts and salts, while solvent extraction is used to separate the product from aqueous phases or water-soluble byproducts.[1][2][17]
Product identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.
Conclusion
The synthesis of glycidyl ethers from this compound and alcohols is a versatile transformation that can be effectively controlled through the strategic selection of a catalyst. Lewis acid catalysis offers a rapid and high-conversion route, producing monoalkyl glyceryl ethers under exceptionally mild conditions.[5][6] For applications requiring high regioselectivity for the primary ether, base catalysis is the superior method.[7][14] Regardless of the chosen path, a rigorous adherence to safety protocols for handling the hazardous this compound reagent is non-negotiable. By understanding the underlying mechanisms and applying the detailed protocols within this guide, researchers can confidently and safely synthesize these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 5. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of this compound with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Valuable Substrate for the Synthesis of Monoalkyl Glyceryl Ethers: A Simplified Life Cycle Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. capotchem.com [capotchem.com]
- 11. cpachem.com [cpachem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
- 17. iagi.or.id [iagi.or.id]
Glycidol as a Versatile Monomer for Crafting Functional Polymers: An Application and Protocol Guide
Introduction: The Unique Potential of Glycidol in Polymer Chemistry
In the landscape of functional polymers, this compound stands out as a monomer of exceptional versatility. Its structure, featuring both a reactive epoxide ring and a primary hydroxyl group, provides a unique platform for the synthesis of polymers with a high density of functional groups.[1][2] This inherent functionality makes polythis compound, and its derivatives, highly attractive for a multitude of applications, particularly in the biomedical and pharmaceutical fields where biocompatibility and water solubility are paramount.[3][4] Unlike its linear counterpart, poly(ethylene glycol) (PEG), which typically possesses only two reactive end-groups, polythis compound offers a pendant hydroxyl group on each repeating unit, opening up extensive possibilities for post-polymerization modification.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound polymerization, functionalization strategies, and detailed protocols for creating bespoke functional polymers.
Understanding this compound Polymerization: A Tale of Two Architectures
The polymerization of this compound can proceed through various mechanisms, primarily anionic and cationic ring-opening polymerization (ROP), leading to polymers with distinct architectures.[3][6] The choice of polymerization strategy is critical as it dictates the final topology of the polymer—either a hyperbranched or a linear structure.
Hyperbranched Polythis compound: A One-Step Synthesis to Complex Architectures
Direct polymerization of unprotected this compound invariably leads to the formation of hyperbranched polythis compound (hb-PG).[2][7] This is due to the dual reactivity of the this compound monomer; the epoxide ring participates in propagation, while the hydroxyl group can act as a chain transfer agent, initiating new polymer chains and leading to a branched structure.[2][7] Anionic polymerization, often initiated by alkoxides, is a common method for synthesizing hb-PG.[2][7] Slow monomer addition has been shown to be a key factor in obtaining branched polymers with a narrow molar mass distribution.[2][7]
Cationic polymerization of this compound, initiated by Brønsted or Lewis acids, can proceed through two competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[6][8][9] The AM mechanism, where the protonated monomer reacts with the hydroxyl groups of the growing polymer chain, also contributes to branching.[6][7]
Workflow for Hyperbranched Polythis compound Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Functional Polythis compound-Based Block Copolymers for DNA Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oipub.com [oipub.com]
Application Notes & Protocols for the Indirect Analytical Determination of Glycidyl Esters
Introduction: The Imperative for Glycidyl Ester Quantification
Glycidyl esters (GEs) are process-induced contaminants that form in edible oils and fats, particularly during high-temperature refining steps like deodorization (>200°C).[1][2] Comprised of a fatty acid esterified to glycidol, these compounds have raised significant food safety concerns. In the gastrointestinal tract, GEs are hydrolyzed to release free this compound, which is classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A).[3][4] Consequently, regulatory bodies worldwide, including the European Commission, have established maximum levels for GEs in vegetable oils, fats, and infant formula, necessitating robust and reliable analytical methods for their monitoring.[5][6]
Analytical strategies for GE determination are broadly categorized into two approaches: direct and indirect.[7][8] Direct methods, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS), quantify intact ester congeners. While providing detailed structural information, this approach requires a multitude of reference standards which are often not commercially available.
Indirect methods, the focus of this guide, offer a more pragmatic solution for routine quality control and monitoring. These methods are based on the chemical release (hydrolysis or transesterification) of the common this compound backbone from its various fatty acid esters, followed by a derivatization step and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[3][7] This approach has the distinct advantage of not requiring individual standards for every possible GE, making it more feasible for a wider range of laboratories.[1] This document provides a detailed overview of the principles, protocols, and critical considerations for the successful implementation of indirect GE analysis.
The Core Principle of Indirect Analysis
The fundamental basis of all indirect methods is a two-stage chemical conversion to transform the non-volatile glycidyl esters into a stable, volatile derivative suitable for GC-MS analysis.
-
Cleavage and Conversion: The initial step involves a catalyzed chemical reaction to cleave the ester bond, releasing free this compound. Simultaneously or subsequently, the reactive epoxide ring of this compound is opened and converted into a more stable diol, typically a monohalogenated propanediol like 3-monobromo-1,2-propanediol (3-MBPD) or 3-monochloro-1,2-propanediol (3-MCPD).[1][3]
-
Derivatization: The resulting polar diol is not sufficiently volatile for GC analysis. Therefore, it is reacted with a derivatizing agent, most commonly phenylboronic acid (PBA), to form a less polar, more volatile cyclic phenylboronate ester.[3][9] This derivative exhibits excellent chromatographic behavior and produces characteristic ions for sensitive and specific mass spectrometric detection.
The overall analytical workflow is visualized below.
Caption: General workflow for the indirect determination of glycidyl esters.
Official Methodologies and Step-by-Step Protocols
The American Oil Chemists' Society (AOCS) has established several official indirect methods that are widely adopted in the industry. We will detail the principles and protocols for the most common methods.[3]
Method A: Fast Alkaline Transesterification (AOCS Cd 29c-13)
This method, also known as the "differential" or "DGF C-VI 18 (10)" method, is favored for its rapid sample preparation time.[2] It relies on performing two separate analyses on the same sample to differentiate between pre-existing 3-MCPD esters and the 3-MCPD formed from glycidyl esters.
-
Causality & Rationale: The core of this method is the base-catalyzed transesterification using sodium methoxide at room temperature, which rapidly cleaves the esters.[3][10] The key is how the reaction is stopped. In Assay A, an acidic sodium chloride solution is used. The chloride ions react with the liberated this compound to form 3-MCPD. Thus, Assay A measures the sum of native 3-MCPD esters and GEs (as 3-MCPD). In Assay B, a chloride-free salt (like sodium bromide) is used, so this compound does not convert to 3-MCPD. Assay B, therefore, measures only the native 3-MCPD esters. The GE content is calculated by the difference.[11]
Caption: Workflow of the AOCS Cd 29c-13 differential method.
Protocol: AOCS Cd 29c-13
-
Sample Preparation: Weigh approximately 100 mg of the oil sample into two separate vials (one for Assay A, one for Assay B). Add an appropriate isotopically labeled internal standard (e.g., 3-MCPD-d5 diester).
-
Transesterification: To each vial, add a solution of sodium methoxide in methanol. Vortex vigorously and allow the reaction to proceed at room temperature for a short, precisely controlled time (typically 3.5-5.5 minutes).[12] This step is time-critical; deviations can lead to incomplete reaction or side reactions.
-
Reaction Quenching:
-
Assay A: Add an acidified sodium chloride solution to stop the reaction.
-
Assay B: Add an acidified chloride-free salt solution (e.g., sodium bromide or sodium sulfate) to stop the reaction.
-
-
Extraction: Add hexane or iso-hexane to the vials, vortex, and centrifuge. Discard the upper organic layer containing fatty acid methyl esters (FAMEs). Repeat this washing step. This removes the bulk of the oil matrix, preventing interference in the GC-MS analysis.
-
Analyte Extraction: Extract the target analytes (3-MCPD and its derivative) from the remaining aqueous/methanolic phase using a suitable solvent like diethyl ether/ethyl acetate.
-
Derivatization: Evaporate the extraction solvent. Add a solution of phenylboronic acid (PBA) and heat (e.g., 30 minutes at 40°C) to form the volatile derivative.[1]
-
Final Preparation: Evaporate the derivatization solvent and reconstitute the residue in a known volume of hexane or iso-octane for GC-MS injection.
-
Quantification: Analyze by GC-MS and calculate the concentration for Assay A and Assay B against a calibration curve. The GE content (expressed as this compound) is the difference between the two results.
Method B: Acid-Catalyzed Transesterification (AOCS Cd 29a-13)
This method uses an acidic catalyst for a slower, more controlled transesterification and converts glycidyl esters into 3-MBPD for differentiation from native 3-MCPD esters.
-
Causality & Rationale: The method first converts GEs into 3-MBPD esters by reaction with an acidic bromide source. This is a key differentiation step. Then, a slow acid-catalyzed transesterification (typically overnight) with sulfuric acid in methanol releases free 3-MCPD (from native MCPD esters) and 3-MBPD (from the converted GEs). This approach avoids the differential calculation by converting the target analyte into a chemically distinct molecule (3-MBPD), allowing for simultaneous quantification in a single chromatographic run. The acid catalysis protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by methanol.[13][14]
Protocol: AOCS Cd 29a-13
-
Sample Preparation & GE Conversion: Weigh approximately 100 mg of oil. Add an internal standard mix (containing both 3-MCPD-d5 and 3-MBPD-d5 labeled esters). Add a solution of sodium bromide in acidic media to convert GEs to 3-MBPD esters.
-
Transesterification: Add a solution of sulfuric acid in methanol. Incubate at a controlled temperature (e.g., 40°C) for an extended period (e.g., 16 hours/overnight). The long reaction time ensures complete transesterification.
-
Neutralization & Extraction: Stop the reaction by adding a base (e.g., sodium bicarbonate solution). Extract the FAMEs with hexane and discard the organic layer.
-
Analyte Extraction: Extract the 3-MCPD and 3-MBPD from the aqueous phase using a suitable solvent.
-
Derivatization & Analysis: Proceed with PBA derivatization and GC-MS analysis as described in Method A. Quantify 3-MCPD and 3-MBPD in the same run. The 3-MBPD concentration corresponds to the initial GE content.
Method Comparison and Critical Parameters
Choosing the appropriate indirect method depends on laboratory workflow, desired accuracy, and sample throughput.
| Parameter | AOCS Cd 29c-13 (Alkaline/Differential) | AOCS Cd 29a-13 (Acidic) | AOCS Cd 29b-13 (Alkaline/Cold) |
| Principle | Fast base-catalyzed transesterification; differential measurement. | Slow acid-catalyzed transesterification; GE converted to 3-MBPD. | Slow base-catalyzed transesterification at low temp; GE converted to 3-MBPD. |
| Catalyst | Sodium Methoxide (NaOCH₃) | Sulfuric Acid (H₂SO₄) | Sodium Methoxide (NaOCH₃) |
| Reaction Time | Very short (3.5-5.5 minutes).[12] | Long (approx. 16 hours).[1] | Long (approx. 16 hours).[1] |
| Temperature | Room Temperature | ~40°C | Low Temperature (-22 to -25°C) |
| Key Advantage | High throughput, easily automated.[2] | Direct quantification of GE as 3-MBPD in one run. | Good for heat-labile matrices. |
| Key Disadvantage | GE is calculated by subtraction, which can increase error propagation. Time/temp control is critical.[1][12] | Very long sample preparation time. | Very long sample preparation time; requires low-temp equipment. |
| Suitability | Ideal for routine QC in production labs. | Reference labs, method development. | Specialized applications. |
Instrumentation, Validation, and Quality Control
Accurate quantification relies on a properly configured and calibrated GC-MS system and a validated method.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless or PTV, typically operated in splitless mode for sensitivity.[9]
-
Column: A mid-polarity column, such as a 50% phenyl-methylpolysiloxane phase, is commonly used to resolve the analytes from matrix interferences.
-
Oven Program: A temperature gradient is required, starting at a low temperature (e.g., 70-90°C) and ramping up to a high final temperature (e.g., 280-300°C) to elute the derivatized analytes and clean the column.[1]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS (MS/MS) systems. MRM offers superior specificity and sensitivity.[5]
-
Monitored Ions: For the PBA derivative of 3-MCPD, the quantifier ion is typically m/z 147 and the qualifier is m/z 196. For the d5-internal standard, the quantifier is m/z 150.
-
Method Validation
A self-validating system is essential for trustworthy results. Key parameters to assess include:
| Validation Parameter | Typical Acceptance Criteria & Purpose |
| Linearity | R² > 0.99 over a defined concentration range. Ensures the response is proportional to the concentration. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3. The lowest concentration that can be reliably detected. Typical LODs are in the range of 0.02 mg/kg. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10. The lowest concentration that can be accurately quantified. Typical LOQs are around 0.1 mg/kg. The EU recommends an LOQ ≤ 100 µg/kg (0.1 mg/kg) for oils.[4] |
| Accuracy (Recovery) | Typically 80-120%. Determined by analyzing spiked blank matrix samples at multiple levels.[15] |
| Precision (RSD) | Repeatability (intra-day) RSD < 15%; Reproducibility (inter-day/lab) RSD < 20%. Measures the closeness of agreement between replicate measurements.[1] |
Conclusion and Future Outlook
Indirect analytical methods provide a robust and accessible framework for the routine determination of glycidyl esters in fats and oils. The AOCS Cd 29c-13 method, in particular, is widely used due to its speed and amenability to automation, which is critical in high-throughput industrial laboratories.[2] However, analysts must exercise meticulous control over reaction parameters, especially time and temperature, to ensure accuracy.[12] Methods like AOCS Cd 29a-13, while slower, offer a more direct quantification of the GE-derived analyte, which can be advantageous in research or dispute resolution scenarios. The choice of method should be guided by the specific analytical need, balancing throughput with the required level of precision and accuracy. As regulatory scrutiny of GEs continues, the refinement and automation of these foundational indirect methods will remain a key focus for ensuring the safety of the global food supply.
References
- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. newsletter.sgs.com [newsletter.sgs.com]
- 5. Analysis of 3-MCPD Fatty Acid Esters and this compound Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives | Semantic Scholar [semanticscholar.org]
- 9. Restek - Artikel [de.restek.com]
- 10. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Simultaneous determination and differentiation of glycidyl esters and 3-monochloropropane-1,2-diol (MCPD) esters in different foodstuffs by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chiral Separation of Glycidol Enantiomers by Gas Chromatography
Abstract
Glycidol, a bifunctional organic compound containing both epoxide and alcohol groups, is a critical chiral building block in pharmaceutical synthesis. Its enantiomers, (R)-(+)-glycidol and (S)-(-)-glycidol, often serve as precursors to stereospecific drugs, where the biological activity is confined to one enantiomer. Consequently, the accurate determination of enantiomeric purity is a critical quality control step. This application note presents a detailed, robust, and reproducible method for the chiral separation of this compound enantiomers using capillary gas chromatography (GC) with a chiral stationary phase (CSP). We delve into the mechanistic principles of the separation, provide comprehensive, step-by-step protocols, and discuss key considerations for method optimization and validation.
Introduction: The Imperative for Chiral this compound Analysis
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The distinct three-dimensional arrangement of atoms in enantiomers leads to different interactions with chiral biological systems (e.g., enzymes, receptors), resulting in one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects. This compound is a prime example of a chiral intermediate where enantiomeric purity is paramount. For instance, (R)-(+)-glycidol is a key starting material for various drugs, including beta-blockers and antiviral agents[1].
Gas chromatography offers high efficiency, speed, and sensitivity, making it an ideal technique for analyzing volatile compounds like this compound[2]. The direct separation of enantiomers is achieved by employing a GC column coated with a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers interact differently, leading to differential retention times and, thus, separation[3]. This document provides the scientific rationale and a validated protocol for this critical analytical task.
Principle of Enantioselective GC Separation
The cornerstone of this method is the use of a cyclodextrin-based chiral stationary phase. Cyclodextrins are cyclic oligosaccharides, typically composed of 6, 7, or 8 glucose units (α, β, and γ-cyclodextrin, respectively), forming a torus-shaped macromolecule[4]. The interior of this torus is relatively hydrophobic, while the exterior, lined with hydroxyl groups, is hydrophilic.
For chiral separations, these hydroxyl groups are derivatized with various chemical moieties to create "chiral selectors." The separation mechanism relies on the formation of transient, diastereomeric host-guest complexes between the this compound enantiomers and the immobilized cyclodextrin derivative.
The key interactions governing this separation include:
-
Inclusion Complexation: The this compound molecule, or a part of it, fits into the cyclodextrin cavity.
-
Hydrogen Bonding: Interactions between the hydroxyl group of this compound and the functional groups on the exterior of the cyclodextrin.
-
Dipole-Dipole Interactions: Interactions involving the polar epoxide ring.
The precise fit and the sum of these intermolecular forces differ for the (R) and (S) enantiomers, resulting in a difference in the stability of their respective complexes with the CSP. The enantiomer forming the more stable complex is retained longer on the column, allowing for their separation and quantification[2].
Caption: Mechanism of chiral separation on a cyclodextrin-based CSP.
Method Development and Optimization
Chiral Stationary Phase (Column) Selection
The choice of the CSP is the most critical parameter for achieving a successful chiral separation. For this compound and other small epoxides, derivatized β-cyclodextrins have proven to be highly effective[5][6][7]. The size of the β-cyclodextrin cavity is well-suited for molecules of this class. The specific derivatives on the cyclodextrin fine-tune its selectivity.
Based on established applications, the following columns are recommended for screening:
-
Astec® CHIRALDEX™ G-TA (Trifluoroacetyl-gamma-cyclodextrin): Known for its broad selectivity for alcohols, diols, and epoxides[5].
-
Astec® CHIRALDEX™ B-TA (Trifluoroacetyl-beta-cyclodextrin): Another excellent candidate with slightly different selectivity based on the beta-cyclodextrin backbone.
-
HI-DEX DET Beta Phase (Diethyl-tert-butylsilyl-beta-cyclodextrin): A phase with different derivatization chemistry that can provide alternative selectivity[8].
For this protocol, we will focus on the Astec® CHIRALDEX™ G-TA , which provides excellent resolution for underivatized this compound enantiomers.
Derivatization Considerations
While this compound can be analyzed directly, derivatization is a technique used to modify an analyte to make it more suitable for GC analysis[9]. For this compound, this could potentially improve peak shape or enhance detector response, especially in complex matrices. However, for purity assessment of neat material or in simple solvent mixtures, direct injection is preferred to avoid the introduction of impurities or kinetic resolution artifacts from the derivatization reaction itself. The protocols provided by column manufacturers demonstrate that direct analysis is highly effective. Derivatization with reagents like phenylboronic acid is more commonly employed when analyzing this compound esters in complex food matrices, which involves hydrolysis and subsequent derivatization before GC-MS analysis[10][11].
Instrument Parameter Optimization
-
Injector Temperature: Must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a standard starting point.
-
Oven Temperature Program: For simple mixtures, an isothermal oven program can be highly effective and reproducible. A low temperature (e.g., 70-80 °C) increases the interaction time with the stationary phase, thereby maximizing resolution. A temperature ramp may be required for more complex samples.
-
Carrier Gas: Helium or Hydrogen are typically used. The flow rate or pressure should be optimized to provide the best efficiency (resolution). A constant pressure of 30 psi for helium is a validated starting point.
-
Detector: A Flame Ionization Detector (FID) is ideal for this application. It is robust, has a wide linear range, and shows excellent sensitivity for organic compounds like this compound. A detector temperature of 250 °C prevents condensation of the analytes.
Detailed Experimental Protocol
This protocol is based on the validated method for the Astec® CHIRALDEX™ G-TA column.
Caption: General experimental workflow for chiral GC analysis.
Materials and Reagents
| Material | Supplier | Part Number (Example) |
| (R)-(+)-Glycidol (≥97%) | Sigma-Aldrich | 480819 |
| (S)-(-)-Glycidol (≥97%) | Sigma-Aldrich | 474789 |
| Racemic this compound | Sigma-Aldrich | G5809 |
| Dichloromethane (DCM), GC Grade | Fisher Scientific | D37-4 |
| Astec® CHIRALDEX™ G-TA Capillary GC Column | Sigma-Aldrich | 73033AST |
| 2 mL GC Vials with Septa Caps | Agilent Technologies | 5182-0714 |
| Micropipettes and Syringes | - | - |
Standard Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of (R)-glycidol into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Repeat for (S)-glycidol.
-
-
System Suitability Standard (Racemic, ~50 µg/mL):
-
Combine 500 µL of the (R)-glycidol stock and 500 µL of the (S)-glycidol stock in a 10 mL volumetric flask.
-
Dilute to the mark with Dichloromethane. This solution contains approximately 50 µg/mL of each enantiomer.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Further dilute as necessary to bring the concentration into the calibrated range (e.g., ~100 µg/mL).
-
GC System Configuration and Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation. |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness | Proven CSP for this specific separation. |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading while transferring sufficient analyte. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Carrier Gas Control | 30 psi (constant pressure) | Simplifies method transfer and ensures consistent flow. |
| Oven Program | Isothermal at 70 °C | Low temperature maximizes enantiomer-CSP interaction, enhancing resolution. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive for hydrocarbons. |
| Detector Temp. | 250 °C | Prevents condensation of analytes post-column. |
| Makeup Gas (N₂) | 25 mL/min | Standard setting for FID. |
| H₂ Flow | 30 mL/min | Standard setting for FID. |
| Air Flow | 400 mL/min | Standard setting for FID. |
Analysis Sequence (Self-Validating System)
-
Conditioning: Condition the column as per the manufacturer's instructions before first use.
-
Solvent Blank: Inject Dichloromethane to ensure the system is clean and free of interfering peaks.
-
System Suitability: Inject the racemic standard solution five times. This is a critical step to validate system performance before analyzing samples.
-
Sample Analysis: Inject each sample solution in duplicate.
-
Bracketing Standard: Re-inject the racemic standard after every 10 sample injections to ensure system stability.
Results and Data Analysis
System Suitability
The analysis of the racemic standard is used to confirm the system is performing correctly. The elution order on the G-TA column is (R)-(+)-glycidol followed by (S)-(-)-glycidol.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 1.5 | > 2.0 |
| Tailing Factor (Tf) | 0.8 - 1.5 | ~1.1 |
| RSD of Peak Areas | ≤ 5.0% (for n=5) | < 2.0% |
| RSD of Retention Times | ≤ 1.0% (for n=5) | < 0.5% |
A resolution value (Rs) greater than 1.5 indicates baseline separation between the two enantiomer peaks, which is essential for accurate quantification.
Data Processing
For your test sample, identify and integrate the peaks corresponding to the (R) and (S) enantiomers based on the retention times established from the system suitability injections.
Calculation of Enantiomeric Excess (% ee):
The enantiomeric excess is a measure of the purity of the sample. It is calculated using the integrated peak areas of the two enantiomers.
% ee = | (Area_major - Area_minor) / (Area_major + Area_minor) | * 100
Where:
-
Area_major is the peak area of the enantiomer present in the larger amount.
-
Area_minor is the peak area of the enantiomer present in the smaller amount.
For example, to determine the enantiomeric purity of a sample intended to be (R)-glycidol:
% Purity (R-enantiomer) = [Area_(R) / (Area_(R) + Area_(S))] * 100
Conclusion
This application note provides a comprehensive and validated protocol for the chiral separation of this compound enantiomers using gas chromatography with an Astec® CHIRALDEX™ G-TA column. The direct injection method is rapid, robust, and avoids potential complications from derivatization. By explaining the scientific principles behind column selection and parameter optimization, and by incorporating a self-validating system suitability protocol, this guide equips researchers, scientists, and drug development professionals with a reliable tool for the critical task of assessing the enantiomeric purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. mac-mod.com [mac-mod.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. A novel method for the determination of glycidyl and 3-monochloropropanediol esters in fish oil by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chronect.trajanscimed.com [chronect.trajanscimed.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycidol Synthesis from Allyl Alcohol
Welcome to the technical support center for the synthesis of glycidol from allyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield, ensure product purity, and maintain catalyst performance.
I. Overview of this compound Synthesis via Epoxidation of Allyl Alcohol
The most prevalent and environmentally conscious method for synthesizing this compound is the epoxidation of allyl alcohol using hydrogen peroxide (H₂O₂) as an oxidant. This reaction is typically catalyzed by heterogeneous catalysts, with titanium silicalite-1 (TS-1) being a widely used and effective option.[1][2] Vanadium-based catalysts are also employed, particularly for their high selectivity with allylic alcohols.[3][4]
The overall reaction is as follows:
Allyl Alcohol + Hydrogen Peroxide --(Catalyst)--> this compound + Water
While the reaction appears straightforward, achieving high yields and selectivity can be challenging due to several competing side reactions and factors that can negatively impact catalyst activity. This guide will address these common issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound from allyl alcohol.
Low this compound Yield
Question: My this compound yield is consistently low, despite following the established protocol. What are the likely causes and how can I improve it?
Answer: Low this compound yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions:
-
Suboptimal Reaction Conditions: The epoxidation of allyl alcohol is highly sensitive to reaction parameters.[1][2] Ensure you are operating within the optimal ranges for your specific catalyst system.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of hydrogen peroxide and favor side reactions, such as the hydrolysis of this compound to glycerol. A typical temperature range for TS-1 catalysts is 20-60°C.[1][2]
-
Reactant Molar Ratio (Allyl Alcohol:H₂O₂): An excess of allyl alcohol can help to suppress the hydrolysis of this compound by reducing the concentration of water in the reaction mixture. Ratios of 1:1 to 5:1 (allyl alcohol:H₂O₂) have been investigated.[1][2]
-
Solvent: The choice of solvent is crucial. Methanol is a commonly used solvent for this reaction.[1][2] The concentration of the solvent can also impact the reaction kinetics.
-
Catalyst Loading: The amount of catalyst used will directly affect the reaction rate. However, simply increasing the catalyst amount may not always lead to a higher yield and can sometimes promote side reactions. Typical catalyst content ranges from 0.1-5.0 wt%.[1]
-
-
Catalyst Deactivation: Your catalyst may have lost its activity. This can be due to:
-
Pore Blocking: Bulky organic by-products can form and block the micropores of the catalyst, preventing reactants from accessing the active sites.[5]
-
Leaching of Active Sites: The active metal (e.g., titanium or vanadium) can leach from the catalyst support, especially in the presence of excess H₂O₂ or acidic conditions.[5]
-
Changes in Metal Coordination State: The coordination state of the titanium in TS-1 can change, impacting its catalytic activity.[6]
Solution: Refer to the catalyst regeneration section later in this guide.
-
-
Presence of Impurities: Impurities in your starting materials can have a significant negative impact on the reaction.
-
Acrolein: Acrolein is particularly detrimental to the epoxidation reaction and can drastically reduce the conversion of allyl alcohol and the overall this compound yield.[7][8] It can be present as an impurity in the allyl alcohol feed or be formed as a side-product.
-
Other Aldehydes: Other aldehydes can also negatively affect the reaction.[7]
Solution: Use high-purity starting materials. If you suspect the presence of acrolein, consider purifying your allyl alcohol before use.
-
-
Side Reactions: The primary competing reaction is the hydrolysis of the epoxide ring in this compound to form glycerol. This is particularly prevalent in aqueous conditions.
Solution: Minimize the amount of water in your reaction system. Using an excess of allyl alcohol and ensuring your solvent is anhydrous can help.
Poor Selectivity to this compound
Question: My allyl alcohol conversion is high, but the selectivity to this compound is poor. What are the main by-products and how can I minimize their formation?
Answer: Poor selectivity indicates that your reactants are being consumed in undesired side reactions. The most common by-product is glycerol, formed from the hydrolysis of this compound. Another potential side-product is acrolein, which can form from the oxidation of allyl alcohol.[9]
-
Glycerol Formation: This is the most significant side reaction leading to poor selectivity. It is catalyzed by water and can be exacerbated by acidic conditions.
Solution:
-
Minimize Water: Use anhydrous solvents and consider using a molar excess of allyl alcohol.
-
Control Acidity: The acidity of the TS-1 catalyst can influence product selectivity. Base treatment of TS-1 has been shown to enhance selectivity to this compound by reducing acid-catalyzed ring-opening reactions.
-
-
Acrolein Formation: The oxidation of allyl alcohol to acrolein can occur, especially at higher temperatures or with certain catalysts.[9] Acrolein not only represents a loss of starting material but also inhibits the desired epoxidation reaction.[8]
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to minimize the oxidation of allyl alcohol to acrolein.
-
Catalyst Choice: The choice of catalyst and support can influence the formation of acrolein.
-
Catalyst Deactivation and Regeneration
Question: My catalyst's performance has decreased over several runs. How can I determine the cause of deactivation and can the catalyst be regenerated?
Answer: Catalyst deactivation is a common issue in heterogeneous catalysis. For the epoxidation of allyl alcohol using TS-1, the primary causes are pore blocking by organic residues and the leaching of titanium from the catalyst framework.[5]
-
Diagnosing Deactivation:
-
Visual Inspection: A change in the catalyst's color can sometimes indicate the deposition of organic residues.
-
Analytical Techniques: Techniques such as thermogravimetric analysis (TGA) can quantify the amount of deposited organic material. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) can be used to assess the structural integrity of the catalyst and the state of the titanium active sites.[5]
-
-
Regeneration Procedures:
-
Calcination: Heating the catalyst in air at high temperatures (e.g., 550°C) can burn off deposited organic by-products. This is a highly effective method for restoring catalyst activity.[5]
-
Washing with Dilute Hydrogen Peroxide: Washing the spent catalyst with a dilute solution of hydrogen peroxide can also effectively remove organic residues and restore activity.[5]
-
Solvent Washing: Washing with the reaction solvent (e.g., methanol or isopropanol) may have a limited effect on removing strongly adsorbed by-products.[5]
-
Experimental Protocol for Catalyst Regeneration (Calcination):
-
Filter the catalyst from the reaction mixture and wash it thoroughly with the reaction solvent (e.g., methanol) to remove any residual reactants and products.
-
Dry the catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Slowly ramp the temperature to 550°C (e.g., 5°C/min) and hold it at this temperature for 5-6 hours in the presence of air.
-
Allow the furnace to cool down to room temperature before removing the regenerated catalyst.
-
Store the regenerated catalyst in a desiccator until further use.
Issues During Product Purification
Question: I am having difficulty purifying my this compound product. What are the common impurities and what purification strategies are effective?
Answer: The crude reaction mixture will contain unreacted allyl alcohol, the solvent, water, and by-products such as glycerol and potentially carboxylic acids (if peracetic acid is used as an oxidant).[10]
-
Common Impurities:
-
Unreacted allyl alcohol
-
Solvent (e.g., methanol)
-
Water
-
Glycerol
-
High-boiling point ethers
-
Carboxylic acids (e.g., acetic acid, propionic acid) if peracids are used as oxidants.[10]
-
-
Purification Strategy:
-
Removal of Low-Boiling Components: The first step is typically distillation to remove the unreacted allyl alcohol, solvent, and water.[10]
-
Removal of Acidic Impurities: If carboxylic acids are present, they can be difficult to remove by distillation alone. A chemical treatment step may be necessary. One patented method involves adding trioctylamine to the residue after the initial distillation. The trioctylamine neutralizes the carboxylic acids, forming salts that can be separated.[11]
-
Final Distillation: A final vacuum distillation is then performed to isolate the purified this compound from the neutralized acid salts and other high-boiling impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the epoxidation of allyl alcohol?
A1: The solvent, typically methanol, plays several important roles. It helps to dissolve the reactants, dissipate the heat of reaction, and can influence the reaction mechanism. In the case of TS-1 catalysts, methanol is believed to play a key role in the formation of the active catalytic species.[12]
Q2: Can I use a different catalyst besides TS-1?
A2: Yes, other catalysts can be used. Vanadium-based catalysts are known for their high selectivity in the epoxidation of allylic alcohols.[3][4] The choice of catalyst will depend on factors such as cost, availability, and the desired reaction conditions.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC). A flame ionization detector (FID) is suitable for this purpose. By using an internal standard, you can quantify the consumption of allyl alcohol and the formation of this compound.
Q4: What are the safety precautions I should take when working with allyl alcohol and this compound?
A4: Both allyl alcohol and this compound are toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Allyl alcohol is a lachrymator, meaning it can cause tearing. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical.
IV. Data and Visualizations
Table 1: Typical Reaction Parameters for Allyl Alcohol Epoxidation over TS-1 Catalyst
| Parameter | Typical Range | Reference |
| Temperature | 20 - 60 °C | [1][2] |
| Molar Ratio (AA:H₂O₂) | 1:1 - 5:1 | [1][2] |
| Methanol Concentration | 5 - 90 wt% | [1] |
| Catalyst Content | 0.1 - 5.0 wt% | [1] |
| Reaction Time | 5 - 300 min | [1] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Epoxidation of allyl alcohol to this compound over TPAOH-treated titanium silicalite-1 extrudates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - The selective epoxidation of allyl alcohol to this compound - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. JPH08208633A - Purification of this compound - Google Patents [patents.google.com]
- 12. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in glycidol synthesis
Welcome to the technical support center for glycidol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to optimize their synthetic routes by minimizing the formation of unwanted side products. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring high yield and purity in your this compound preparations.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Issue 1: Low Yield of this compound with Significant Polymer Formation
Question: I am attempting to synthesize this compound, but my yield is consistently low, and I'm observing a significant amount of a viscous, high-boiling residue, which I suspect is a polymer. What is causing this, and how can I prevent it?
Answer:
This is a classic challenge in this compound synthesis. The formation of polyglycerol is a common side reaction because this compound itself contains both an epoxide ring and a hydroxyl group, allowing it to act as both a monomer and an initiator for polymerization.[1][2]
Causality and Mechanism:
The polymerization of this compound can be initiated by both acids and bases. The hydroxyl group of one this compound molecule can nucleophilically attack the epoxide ring of another, leading to a chain reaction. This process is often catalyzed by trace amounts of acid or base in the reaction mixture.
-
Anionic Polymerization: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This highly nucleophilic alkoxide then attacks the epoxide ring of another this compound molecule, propagating the polymer chain.
-
Cationic Polymerization: In the presence of acid, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack by the hydroxyl group of another this compound molecule.[3]
Slow monomer addition during synthesis is a technique used to create well-defined hyperbranched polymers by keeping the monomer concentration low, which highlights how reaction conditions can be manipulated to control polymerization.[4]
Solutions:
-
Strict pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup. If your synthesis involves a basic catalyst, it's crucial to neutralize it carefully and promptly once the primary reaction is complete. The hydrolysis of this compound is significantly affected by pH, with both acid- and base-catalyzed pathways contributing to side reactions.
-
Temperature Management: High temperatures can accelerate polymerization. Conduct your reaction at the lowest effective temperature. For instance, in the decarboxylation of glycerol carbonate, temperatures above 175°C can increase side reactions, while the epoxidation of allyl alcohol is often performed at milder temperatures (e.g., 20-60°C).[5][6]
-
Monomer Purity: Ensure the purity of your starting materials. Impurities can sometimes act as catalysts for polymerization.[7]
-
Purification Strategy: If polymerization has already occurred, you will need to separate the monomeric this compound from the polyglycerol oligomers. Vacuum distillation is the most effective method for this, as this compound is volatile under reduced pressure while the polymers are not.[8]
Issue 2: My Final this compound Product is Contaminated with Glycerol
Question: After purification, my this compound sample shows a significant presence of glycerol upon analysis. What is the source of this contamination, and what steps can I take to minimize it?
Answer:
Glycerol is the product of the hydrolysis of the epoxide ring in this compound. Its presence indicates that your reaction or workup conditions are too aqueous or are promoting this side reaction.
Causality and Mechanism:
The epoxide ring of this compound is susceptible to nucleophilic attack by water, which leads to the formation of glycerol (1,2,3-propanetriol). This hydrolysis can be catalyzed by both acids and bases.[9]
-
Acid-Catalyzed Hydrolysis: The epoxide oxygen is protonated, making the ring more electrophilic and highly susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks one of the epoxide carbons, leading to ring-opening.
The kinetics of these hydrolysis reactions are strongly dependent on pH and temperature. In syntheses starting from epichlorohydrin, hydrolysis is a major competing reaction that must be carefully managed.[10]
Solutions:
-
Minimize Water Content: Use anhydrous solvents and reagents wherever possible. If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize the contact time between this compound and water.
-
Control pH During Workup: When neutralizing your reaction mixture, avoid creating strongly acidic or basic aqueous conditions. Buffer your aqueous washes if necessary.
-
Optimize Reaction Conditions (Synthesis from Glycerol): In routes that start from glycerol, incomplete conversion or side reactions can also lead to glycerol contamination. For example, in the one-pot synthesis from glycerol and dimethyl carbonate, optimizing the catalyst and reaction time is crucial to maximize the conversion of the intermediate, glycerol carbonate, to this compound.[11][12]
-
Efficient Purification: Use vacuum distillation to separate this compound (boiling point ~167 °C at atmospheric pressure, lower under vacuum) from the much less volatile glycerol (boiling point ~290 °C). Ensure your vacuum is deep enough to allow distillation at a temperature that prevents thermal degradation.[8][13]
Frequently Asked Questions (FAQs)
Q1: Which is the "greenest" or most sustainable route to synthesize this compound?
The synthesis of this compound from glycerol, a byproduct of biodiesel production, is often cited as a more sustainable route compared to traditional methods that rely on propylene.[14] The process typically involves two main steps: the formation of glycerol carbonate and its subsequent decarboxylation.[15] One-pot syntheses from glycerol and dimethyl carbonate are also being developed to improve efficiency.[11] A newer chlorination process from glycerol is also considered more environmentally friendly than the traditional glycerol carbonate route due to the avoidance of CO2 emissions.[16]
Q2: How do I choose the right catalyst for my this compound synthesis?
The choice of catalyst is highly dependent on the synthetic route:
-
Epoxidation of Allyl Alcohol: Titanium silicalite (TS-1) catalysts are often used with hydrogen peroxide as the oxidant, offering high selectivity.[17]
-
Glycerol to Glycerol Carbonate: Basic catalysts like NaOH or solid bases such as KNO3/Al2O3 are effective for the transesterification of glycerol with dimethyl carbonate.[11][12]
-
Glycerol Carbonate to this compound: The decarboxylation step can be catalyzed by metal salts, such as those formed by neutralizing the base from the first step with an acid like HNO3.[5] Lewis acid metal salts can also be added to suppress side reactions.[5]
Q3: What are the best analytical methods for detecting impurities in my this compound product?
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for identifying and quantifying this compound and its volatile impurities.[18][19][20] For non-volatile impurities like polymers, techniques such as NMR spectroscopy can be useful. HPLC can also be employed, especially for monitoring the progress of the reaction.
Visualizing the Chemistry: Reaction Mechanisms
Understanding the pathways to both your desired product and unwanted side products is crucial for effective troubleshooting.
Diagram 1: Key Side Reactions in this compound Synthesis
Caption: Major pathways for side product formation.
Diagram 2: "Green" Synthesis Route from Glycerol
Caption: Two-step synthesis of this compound from glycerol.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of this compound and the selectivity against side products.
Table 1: Comparison of Catalysts in the One-Pot Synthesis of this compound from Glycerol and DMC
| Catalyst | GL Conversion (%) | GD Yield (%) | GC Yield (%) | Optimal Temp (°C) | Reference |
| Sodium Methoxide | 99% | 75% | 24% | 85°C | [12] |
| KNO₃/Al₂O₃ | 95% | 64% | 32% | 70°C | [11] |
GL = Glycerol, GD = this compound, GC = Glycerol Carbonate
Table 2: Influence of Reaction Parameters on Allyl Alcohol Epoxidation over a TS-1 Catalyst
| Parameter | Condition | This compound Yield (%) | Allyl Alcohol Conversion (%) | Reference |
| Temperature | 20°C | 48.8 | 64.4 | [21] |
| Solvent | Methanol (80 mass %) | 48.8 | 64.4 | [21] |
| AA:H₂O₂ Mole Ratio | 5:1 | 48.8 | 64.4 | [21] |
| Reaction Time | 1 hour | 48.8 | 64.4 | [21] |
AA = Allyl Alcohol
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycerol and Dimethyl Carbonate (Two-Step Method)
This protocol is based on methods described for greener synthesis routes.[5][12]
Step 1: Synthesis of Glycerol Carbonate
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add glycerol (1 equivalent), dimethyl carbonate (2 equivalents), and a base catalyst (e.g., NaOH, 2 mol% relative to glycerol).
-
Reaction: Heat the mixture to 85-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC or GC until the glycerol is consumed (typically 30-60 minutes).
-
Neutralization: Cool the reaction mixture. Carefully add an acid (e.g., HNO₃) in a 1:1 molar ratio to the base catalyst to form a metal salt. This salt will catalyze the next step.
Step 2: Decarboxylation to this compound
-
Setup: Reconfigure the apparatus for vacuum distillation.
-
Reaction: Heat the mixture containing the glycerol carbonate and the in-situ generated salt catalyst to 175°C under reduced pressure (e.g., 2.7 kPa).
-
Distillation: this compound will form and distill over. Collect the distilled product in a cooled receiving flask. The reaction is typically complete within 3 hours.
-
Analysis: Analyze the purity of the collected this compound by GC-MS.
Protocol 2: Purification of Crude this compound by Vacuum Distillation
This protocol is a general method for purifying this compound from non-volatile impurities like polymers and salts.[13][22]
-
Setup: Assemble a vacuum distillation apparatus. A Claisen adapter is recommended to prevent bumping.[22] Use a vacuum trap to protect the pump.
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.
-
Vacuum: Slowly apply vacuum to the system. A typical pressure for this compound distillation is around 15 mm Hg.
-
Heating: Gently heat the distillation flask using an oil bath. The bath temperature should be about 20-30°C higher than the boiling point of this compound at the applied pressure. At 15 mm Hg, this compound boils at approximately 60°C.[13]
-
Fraction Collection:
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of pure this compound at a steady head temperature.
-
Leave high-boiling residues (polymers, salts) in the distillation flask.
-
-
Storage: Store the purified this compound in a tightly sealed container at a low temperature, as it can be unstable.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]
- 3. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20150239858A1 - Method for producing this compound by successive catalytic reactions - Google Patents [patents.google.com]
- 6. Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of epichlorohydrin from glycerol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. IL28384A - Process for recovery of this compound - Google Patents [patents.google.com]
- 14. qualitas1998.net [qualitas1998.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and this compound esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 21. chempap.org [chempap.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in glycidol polymerization
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for glycidol polymerization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing polyglycidols. The polymerization of this compound, a bifunctional monomer containing both an epoxide and a hydroxyl group, presents unique challenges.[1][2] Low conversion, broad molecular weight distributions, and uncontrolled branching are common hurdles.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental phenomena and provide robust protocols to help you diagnose and resolve issues in your own work, ensuring your path to well-defined polyglycidols is both clear and successful.
Section 1: Frequently Asked Questions (FAQs) about this compound Polymerization
Understanding the fundamentals of this compound's reactivity is the first step in effective troubleshooting. This section addresses the most common foundational questions.
Q1: What are the primary methods for polymerizing this compound, and how do they differ?
This compound can be polymerized through several mechanisms, primarily anionic and cationic ring-opening polymerization (ROP).
-
Anionic Ring-Opening Polymerization (AROP): This is the most common method for producing hyperbranched polyglycerols. The reaction is typically initiated by a strong base (e.g., an alkoxide) that attacks the epoxide ring. The hydroxyl group on the this compound monomer can also be deprotonated, leading to chain transfer reactions and the formation of a branched architecture.[1][2] To synthesize linear polythis compound, the hydroxyl group must first be protected (e.g., as an ethoxyethyl ether) before polymerization, followed by a deprotection step.[2][3][4]
-
Cationic Ring-Opening Polymerization (CROP): This method uses a Brønsted or Lewis acid to activate the epoxide ring. Cationic polymerization of this compound can proceed through two coexisting pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[2][5] The AM mechanism, where a protonated monomer reacts with hydroxyl groups on the growing polymer chain, is a significant contributor to branching.[2][5][6]
-
Coordination Polymerization: Catalysts like double metal cyanide (DMC) can also be used.[7] These systems can offer different levels of control over the degree of branching depending on the reaction conditions, such as whether a batch or slow monomer addition process is used.[7]
Q2: Why is the direct polymerization of this compound inherently prone to branching?
The bifunctional nature of the this compound monomer is the root cause. It possesses both an epoxide ring for propagation and a hydroxyl group that can act as a chain transfer agent or an initiation site.[1][2]
-
In anionic polymerization , the propagating alkoxide chain end can deprotonate the hydroxyl group of another this compound monomer or a hydroxyl group along a polymer backbone. This creates a new active site, initiating a new branch.
-
In cationic polymerization , the activated (protonated) monomer can be attacked by any available nucleophile, including the hydroxyl groups along the polymer chains, not just the one at the chain end.[6] This process, known as the Activated Monomer (AM) mechanism, inherently leads to a branched structure.[2]
Q3: How critical is monomer and reagent purity for achieving high conversion?
Extremely critical. Purity is arguably the most significant factor for success in controlled polymerizations. Impurities are a primary cause of low conversion and poor control over the final polymer structure.
-
Water: Water is a potent chain-terminating agent in anionic polymerizations and can act as an undesired initiator or chain transfer agent in both anionic and cationic systems.
-
Acidic/Basic Impurities: Residual acids or bases from monomer synthesis or purification can neutralize initiators or catalyze unwanted side reactions.[8]
-
Oxygen: Dissolved oxygen can interfere with and terminate anionic polymerizations.[9]
Section 2: Troubleshooting Guide for Low Conversion & Poor Control
This section provides a systematic approach to diagnosing and solving the most common issues encountered during this compound polymerization.
Q1: My polymerization has stalled or shows very low conversion. What are the likely causes?
Low or no conversion is almost always due to the termination of active species. A systematic check of your reagents and reaction setup is the most effective way to identify the culprit.
The following diagram illustrates a logical workflow for diagnosing the root cause of low conversion.
References
- 1. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JPH08208633A - Purification of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Improving Glycidol Synthesis Efficiency
Welcome to the Technical Support Center dedicated to enhancing the efficiency of your glycidol synthesis through strategic catalyst selection. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chemical synthesis. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the causal relationships between catalyst choice, reaction conditions, and experimental outcomes. Our goal is to empower you with the knowledge to not only execute protocols but also to troubleshoot and optimize your this compound production.
Section 1: Foundational Knowledge & Catalyst Selection
Q1: What are the primary synthesis routes for this compound, and how does the choice of route influence catalyst selection?
There are two predominant industrial methods for this compound synthesis: the epoxidation of allyl alcohol and the conversion of glycerol.[1][2] The choice between these routes significantly dictates the type of catalyst employed.
-
Epoxidation of Allyl Alcohol: This classic route often utilizes catalysts like tungsten-based compounds or titanium silicalite-1 (TS-1) with hydrogen peroxide as the oxidant.[3][4] This method is well-established but can involve corrosive reagents and byproducts.[1]
-
Glycerol Conversion: As a byproduct of biodiesel production, glycerol offers a more sustainable and economical starting material.[1] This pathway typically involves a two-step process: the carbonylation of glycerol with a source like dimethyl carbonate (DMC) to form glycerol carbonate, followed by its decarboxylation to this compound. This route favors base catalysts.
Q2: What are the key considerations when choosing between homogeneous and heterogeneous catalysts for this compound synthesis?
The decision to use a homogeneous or heterogeneous catalyst involves a trade-off between activity, selectivity, and practical operational factors like catalyst separation and reusability.
-
Homogeneous Catalysts: These catalysts, such as sodium methoxide or Lewis acids like bismuth triflate, are soluble in the reaction medium.[1][5]
-
Advantages: They often exhibit high activity and selectivity due to the excellent accessibility of active sites.
-
Disadvantages: A significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, hindering reusability.[5][6] Neutralization steps are often required, generating salt waste.[7]
-
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture. Examples include mixed metal oxides, zeolites, and supported catalysts like KNO₃/Al₂O₃.[8][9][10]
-
Advantages: The primary benefit is the ease of separation from the reaction mixture through simple filtration, which allows for catalyst recycling and reduces product contamination.[6] This makes the process more environmentally friendly and cost-effective.
-
Disadvantages: They can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Catalyst deactivation through coking or leaching of active species can also be a concern.[11]
-
Section 2: Troubleshooting Guide
This section addresses common problems encountered during this compound synthesis, providing potential causes and actionable solutions.
Q3: My this compound yield is consistently low, even with high conversion of the starting material. What are the likely causes and how can I improve it?
Low this compound yield despite high starting material conversion often points to side reactions or product degradation.
Potential Causes:
-
Side Reactions:
-
In the glycerol route, the intermediate glycerol carbonate might not efficiently decarboxylate to this compound.
-
Polymerization of this compound can occur, especially at higher temperatures and in the presence of strong acids or bases.[12]
-
In the epoxidation of allyl alcohol, over-oxidation or hydrolysis of the epoxide ring can reduce this compound selectivity.[13]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Excessively high temperatures can promote side reactions and decomposition.[10]
-
Catalyst Loading: An incorrect amount of catalyst can lead to either incomplete conversion or an increase in side reactions.[1]
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product.[14]
-
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[6]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. For instance, in the synthesis from glycerol and DMC, increasing the temperature from 350 to 450 °C can enhance both activity and selectivity, but further increases may be detrimental.[10]
-
Fine-tune Catalyst Loading: Systematically vary the catalyst amount. For the sodium methoxide catalyzed reaction of glycerol and DMC, increasing the catalyst from 1 to 3 wt% significantly boosted this compound yield, while 4 wt% showed a slight decrease.[1]
-
Monitor Reaction Progress: Analyze aliquots of the reaction mixture at different time points using techniques like Gas Chromatography (GC) to determine the optimal reaction time that maximizes this compound concentration before significant degradation occurs.[8]
-
Investigate Catalyst Stability: If using a heterogeneous catalyst, test its reusability. A significant drop in performance after the first cycle may indicate leaching of active sites or pore blockage.[6]
Q4: My heterogeneous catalyst is deactivating quickly. What are the common deactivation mechanisms and how can I mitigate them?
Catalyst deactivation is a critical issue in continuous or batch-recycle processes.
Common Deactivation Mechanisms:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores. This is a common issue in high-temperature gas-phase reactions, such as the dehydration of glycerol over zeolites.[11]
-
Leaching: Dissolution of the active catalytic species into the reaction medium. This is more prevalent with supported catalysts where the active component is not strongly bound to the support.[15]
-
Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.
-
Poisoning: Strong adsorption of impurities or byproducts onto the active sites, rendering them inactive.
Mitigation Strategies:
-
Regeneration: For deactivation by coking, a common regeneration method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures.
-
Catalyst Modification:
-
Support Selection: Choose a support material that strongly interacts with the active species to prevent leaching.
-
Promoter Addition: Incorporating promoters can enhance the stability of the catalyst.
-
-
Reaction Engineering:
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of coking and sintering.
-
Feed Purification: Removing potential poisons from the feedstock can significantly extend catalyst life.
-
Flow Rate Adjustment: In continuous flow systems, adjusting the feed flow rate can impact the extent of coke formation.[16]
-
| Deactivation Mechanism | Primary Cause | Mitigation Strategy |
| Coking | Carbon deposition from organic molecules | Catalyst regeneration via calcination |
| Leaching | Dissolution of active species | Stronger catalyst support interaction |
| Sintering | High-temperature particle agglomeration | Lower reaction temperature, use of stabilizers |
| Poisoning | Strong adsorption of impurities | Feedstock purification |
Section 3: Experimental Protocols & Analysis
Protocol 1: One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate using a Heterogeneous Catalyst
This protocol is adapted from methodologies using supported catalysts like KNO₃/Al₂O₃.[6][9]
Materials:
-
Glycerol (ensure low water content)
-
Dimethyl Carbonate (DMC)
-
KNO₃/Al₂O₃ catalyst (or other suitable heterogeneous base catalyst)
-
Methanol (for catalyst washing)
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if preparing in-house): a. Impregnate Al₂O₃ powder with an aqueous solution of KNO₃.[6][9] b. Stir the mixture for a specified time (e.g., 10 minutes), let it stand for 24 hours at room temperature, and then dry at 100 °C for 3 hours.[6][9] c. Grind the dried solid, sieve it, and then calcine at a high temperature (e.g., 800 °C) for several hours (e.g., 5 hours).[6][9]
-
Reaction Setup: a. Add glycerol, dimethyl carbonate (e.g., in a 1:2 molar ratio), and the catalyst (e.g., 5 wt% based on the weight of glycerol) to the round-bottom flask.[6][9] b. Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. c. Purge the system with nitrogen.
-
Reaction: a. Heat the mixture to the desired reaction temperature (e.g., 70 °C) with vigorous stirring.[6][9] b. Maintain the reaction for the optimized duration (e.g., 120 minutes).[6][9]
-
Work-up and Analysis: a. Cool the reaction mixture to room temperature. b. Separate the solid catalyst by filtration. c. Wash the recovered catalyst with methanol and dry for reuse. d. Analyze the liquid product mixture for glycerol conversion and this compound yield using Gas Chromatography (GC) with an appropriate internal standard.[6]
Q5: How do I properly analyze my reaction mixture to determine conversion and yield?
Accurate analysis is crucial for process optimization. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method.[8]
Analytical Procedure using GC-FID:
-
Sample Preparation: Dilute a known amount of the reaction mixture with a suitable solvent (e.g., n-butanol) containing a known concentration of an internal standard (e.g., tetraethylene glycol).[6]
-
GC Conditions (Example): [8]
-
Column: HP-FFAP (30 m x 0.53 mm ID, 1 µm film thickness)
-
Injector Temperature: 300 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 80 °C, ramp at 20 °C/min to 200 °C, and hold for 30 minutes.
-
-
Quantification:
-
Calibrate the GC by running standards of known concentrations of glycerol, this compound, and glycerol carbonate to determine their response factors relative to the internal standard.
-
Calculate the conversion of glycerol and the yield of this compound based on the peak areas from the chromatogram and the initial amount of glycerol used.[6]
-
Section 4: Safety Considerations
Q6: What are the primary safety hazards associated with this compound, and what precautions should I take?
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: this compound is classified as an irritant to the skin, eyes, and respiratory tract.[17] It is also considered a probable human carcinogen (IARC Group 2A).[18][19] Due to its reactivity, it can polymerize, sometimes violently, especially during storage.[12]
-
Required Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] Work in a well-ventilated fume hood. For operations with a higher risk of exposure, a respirator may be necessary.[18]
-
Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Use a syringe or cannula for transfers.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere, refrigerated, and away from light and sources of ignition.[20]
-
Spill Response: In case of a spill, absorb the liquid with an inert material and place it in a sealed container for disposal.[20] Evacuate and ventilate the area.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Tecnalia [tecnalia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanocatalyst-Assisted Facile One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Item - The selective epoxidation of allyl alcohol to this compound - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 14. Troubleshooting [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Navigating the Kinetics of Glycidol Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to providing in-depth guidance on the effects of temperature and pressure on glycidol reaction kinetics. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly reactive molecule. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols to enhance the precision and safety of your work.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally influence the rate of this compound reactions?
A1: As with most chemical reactions, increasing the temperature typically accelerates the rate of this compound reactions.[1][2] This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. For instance, in the synthesis of this compound from glycerol, temperature is a key factor in achieving desired conversion rates.[3] However, it is crucial to note that excessively high temperatures can lead to undesirable side reactions, such as polymerization or decomposition, which can negatively impact product yield and purity.[4]
Q2: What is the primary effect of pressure on the kinetics of this compound reactions in the liquid phase?
A2: For reactions occurring entirely in the liquid phase, pressure generally has a less pronounced effect on reaction rates compared to temperature.[5] This is because liquids are relatively incompressible. However, for certain reactions, particularly polymerizations, high pressure can be a critical parameter. Applying high pressure can significantly increase the rate of polymerization of this compound, leading to the formation of high molecular weight polymers.[6] Furthermore, high pressure can suppress side reactions like macrocyclization, leading to a more controlled polymer structure.[6]
Q3: Can you explain the concept of activation volume and its relevance to high-pressure this compound reactions?
A3: The activation volume (ΔV‡) is a kinetic parameter that quantifies the effect of pressure on the rate constant of a reaction. A negative activation volume indicates that the reaction rate increases with increasing pressure, while a positive activation volume signifies a decrease in the reaction rate with increasing pressure. For the ring-opening polymerization of glycidyl ethers, which is a common reaction of this compound, the activation volumes are typically negative, in the range of -18 to -38 cm³/mol.[6] This negative value is a key reason why high pressure is employed to accelerate these polymerization reactions.
Q4: What are the main safety concerns when working with this compound, especially at elevated temperatures and pressures?
A4: this compound is a hazardous chemical and must be handled with extreme care. It is classified as a probable human carcinogen and is known to be a skin and eye irritant.[7] Inhalation can also be harmful.[7] When conducting reactions at elevated temperatures and pressures, the risks are magnified. It is imperative to work in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] High-pressure experiments should be conducted behind a blast shield, and the reactor must be equipped with appropriate pressure relief systems.[8]
Q5: How does the choice of catalyst affect the selectivity of this compound reactions under different temperature and pressure conditions?
A5: The choice of catalyst is crucial in directing the selectivity of this compound reactions. For example, in the reaction of this compound with nucleophiles, acid or base catalysis can lead to different product isomers.[4] In the synthesis of this compound from glycerol, the type of catalyst used can significantly influence the selectivity towards this compound over other byproducts.[3] The interplay between the catalyst and the reaction conditions (temperature and pressure) is complex and often requires careful optimization to achieve the desired outcome.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during this compound reactions, with a focus on issues related to temperature and pressure control.
Issue 1: Low Reaction Rate or Incomplete Conversion
Symptoms:
-
Slow or stalled consumption of starting materials.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Temperature | The reaction may have a high activation energy, requiring more thermal energy to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. 2. Be cautious of potential side reactions at higher temperatures.[4] 3. Consult literature for the optimal temperature range for the specific reaction. |
| Inadequate Mixing | Poor mixing can lead to localized temperature gradients and concentration differences, hindering the reaction. | 1. Increase the stirring speed of the reactor. 2. Ensure the stirrer design is appropriate for the viscosity of the reaction mixture. |
| Pressure Too Low (for certain reactions) | For reactions with a negative activation volume, such as some polymerizations, insufficient pressure will result in a slower rate.[6] | 1. If the reaction is known to be accelerated by pressure, gradually increase the system pressure. 2. Ensure the reactor is properly sealed to maintain the set pressure. |
Issue 2: Formation of Undesired Byproducts or Low Selectivity
Symptoms:
-
Presence of multiple spots on TLC or peaks in GC/LC-MS corresponding to impurities.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Temperature Too High | Elevated temperatures can promote side reactions, such as polymerization or decomposition of reactants or products.[4] | 1. Lower the reaction temperature. 2. Consider a stepwise temperature profile, where the reaction is initiated at a lower temperature and then gradually heated. |
| Incorrect Pressure | Pressure can influence the selectivity of some reactions by favoring the formation of a transition state leading to a specific product. | 1. Experiment with different pressure settings to see if selectivity improves. 2. For polymerizations, high pressure can suppress side reactions like cyclization.[6] |
| Inappropriate Catalyst or Catalyst Concentration | The catalyst may not be selective for the desired transformation or may be promoting side reactions at the operating temperature. | 1. Screen different catalysts known to be effective for the specific reaction type. 2. Optimize the catalyst loading. |
Issue 3: Runaway Reaction
Symptoms:
-
A rapid, uncontrolled increase in temperature and pressure.
-
Vigorous boiling or outgassing from the reactor.
Potential Causes & Solutions:
| Cause | Explanation | Immediate Actions & Preventive Measures |
| Poor Heat Dissipation | The heat generated by the exothermic reaction is not being removed efficiently, leading to a thermal runaway. | Immediate Actions: 1. Immediately stop any heating and initiate emergency cooling. 2. If safe to do so, add a cold, inert solvent to dilute the reaction mixture. 3. Be prepared for a rapid increase in pressure and vent the reactor if necessary through a designated and safe system. Preventive Measures: 1. Ensure the reactor's cooling system is functioning correctly and has sufficient capacity. 2. Add reactants slowly and in a controlled manner, especially for highly exothermic reactions. 3. Use a solvent with a higher boiling point to help dissipate heat. |
| Incorrect Reagent Stoichiometry or Concentration | Adding too much of a highly reactive reagent at once can lead to an uncontrolled reaction. | Preventive Measures: 1. Carefully calculate and double-check the stoichiometry of all reactants. 2. Add highly reactive reagents dropwise or via a syringe pump. 3. Consider running the reaction at a lower concentration. |
Data Presentation
The following table summarizes the general effects of temperature and pressure on key kinetic parameters of this compound reactions. Note that specific values can vary significantly depending on the reaction type, solvent, and catalyst used.
| Parameter | Effect of Increasing Temperature | Effect of Increasing Pressure | Governing Principle/Equation |
| Rate Constant (k) | Increases | Increases (for reactions with negative ΔV‡) | Arrhenius Equation: k = A * exp(-Ea / RT) |
| Activation Energy (Ea) | Does not change | Does not change | A fundamental property of the reaction |
| Activation Volume (ΔV‡) | Can be temperature-dependent | Does not change with pressure | Defines the pressure dependence of the rate constant |
| Selectivity | Can increase or decrease | Can increase or decrease | Dependent on the relative activation energies/volumes of competing pathways |
Experimental Protocols
Protocol 1: High-Pressure Anionic Ring-Opening Polymerization of this compound
This protocol provides a general procedure for the polymerization of this compound under high pressure. Warning: This reaction should only be performed by trained personnel in a properly equipped high-pressure laboratory.
Materials:
-
This compound (distilled before use)
-
Initiator (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
High-pressure reactor with magnetic stirring, temperature control, and a pressure gauge
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor according to the manufacturer's instructions, ensuring all seals and fittings are secure.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any oxygen and moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to the reactor via a cannula or syringe.
-
Initiator Addition: Add the initiator to the reactor.
-
Sealing and Pressurization: Seal the reactor and perform a leak test by pressurizing with an inert gas to a pressure slightly above the intended reaction pressure. If the pressure holds steady, proceed.
-
This compound Addition: Carefully add the distilled this compound to the reactor.
-
Reaction Conditions: Set the desired stirring speed, temperature, and pressure. For example, a reaction could be run at 120°C and 500 bar.[6]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) at regular intervals for analysis by techniques such as GPC (to determine molecular weight) or NMR (to determine monomer conversion). In-situ monitoring using techniques like FTIR or Raman spectroscopy is highly recommended for real-time analysis.
-
Quenching: Once the desired conversion is reached, cool the reactor to room temperature and slowly and carefully vent the pressure. Quench the reaction by adding a suitable reagent (e.g., a protic solvent like methanol).
-
Product Isolation: Isolate the polymer by precipitation in a non-solvent (e.g., diethyl ether) and dry under vacuum.
Visualizations
Diagram 1: General Reaction Scheme for this compound Ring-Opening
Caption: Ring-opening reaction of this compound with a nucleophile.
Diagram 2: Experimental Workflow for High-Pressure this compound Reaction
Caption: Workflow for a high-pressure this compound experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Effect of Pressure, Post-Pressing Time, and Polymerization Cycle on the Degree of Conversion of Thermoactivated Acrylic Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Glycidol Storage and Stability Guide
Welcome to the technical support center for glycidol. As a bifunctional molecule containing both a highly reactive epoxide ring and a primary alcohol, this compound is an invaluable intermediate in pharmaceutical and polymer chemistry.[1][2] However, this same reactivity makes it susceptible to self-polymerization, posing significant challenges for storage and experimental reproducibility.
This guide provides in-depth technical answers and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical steps necessary to maintain the integrity of your this compound stocks.
Part 1: The "Why" — Understanding this compound's Inherent Instability
This section addresses the fundamental mechanisms behind this compound's tendency to self-polymerize.
Q1.1: What is the chemical mechanism that causes this compound to polymerize during storage?
A: this compound's self-polymerization is an anionic ring-opening polymerization process. The hydroxyl (-OH) group of one this compound molecule acts as a nucleophile, attacking and opening the strained epoxide ring of another molecule.[3][4] This reaction forms a dimer with a new ether linkage and a terminal hydroxyl group, which can then propagate the reaction by attacking another monomer. This chain reaction leads to the formation of branched polythis compound, even under ambient conditions.[3][5] Studies have shown that the content of epoxy groups can decrease by approximately 2% per month at 25°C due to this process.[3]
Caption: Anionic Ring-Opening Self-Polymerization of this compound.
Q1.2: What external factors can trigger or accelerate this polymerization?
A: Several environmental and chemical factors can dramatically accelerate self-polymerization. Understanding and controlling these is the primary strategy for preventing degradation.
| Factor | Effect on this compound Stability | Causality and Rationale |
| Elevated Temperature | HIGHLY ACCELERATES polymerization and decomposition. | Provides the activation energy for the ring-opening reaction. Studies show definite decomposition at 77°F (25°C) and significant instability at higher temperatures.[6][7] Strong heating should always be avoided. |
| Contaminants (Catalysts) | Can cause EXPLOSIVE polymerization. | Strong acids and bases are potent catalysts for epoxide ring-opening.[3][6][7] Similarly, certain metal salts (e.g., AlCl₃, FeCl₃) and metals (e.g., copper, zinc) can catalyze explosive decomposition.[6][7] |
| Moisture / Water | ACCELERATES degradation. | This compound is moisture-sensitive.[8] Water can hydrolyze the epoxide ring to form glycerin, which can alter the local chemical environment and potentially contribute to further reactions.[1][3] |
| Air and Light | PROMOTES degradation. | This compound is sensitive to both air and light, which can generate radical species or contribute to other side reactions that compromise purity and stability. |
Part 2: The "How" — Best Practices for Stable this compound Storage
This section provides actionable protocols for storing and handling this compound to maximize its shelf life and ensure experimental validity.
Q2.1: What are the ideal conditions for storing neat (undiluted) this compound?
A: The most effective method for preserving the integrity of neat this compound is strict environmental control.
| Parameter | Recommendation | Protocol Standard |
| Temperature | 2–8 °C | Use a dedicated, explosion-proof laboratory refrigerator.[6][8] Avoid room temperature storage, as instability is strongly indicated even at 25°C (77°F).[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Before sealing, flush the headspace of the container with a dry, inert gas to displace oxygen and moisture. |
| Container | Tightly-sealed glass or compatible container | Use amber glass vials with PTFE-lined caps. Ensure the container is tightly closed. If a container is opened, it must be carefully resealed under inert gas.[6][9] |
| Purity | Use highest purity available | Impurities from synthesis or degradation can act as catalysts for polymerization. |
Q2.2: Is it better to store this compound as a solution to prevent polymerization?
A: Yes, for long-term storage or when only small quantities are needed intermittently, storing this compound as a dilute solution is an excellent strategy. Dissolving this compound in an appropriate solvent physically separates the monomers, preventing the intermolecular reactions that lead to polymerization.[3]
Experimental Protocol: Preparing a this compound Stock Solution for Storage
-
Solvent Selection: Choose a dry, aprotic solvent in which this compound is soluble, such as toluene, benzene, or certain chlorohydrocarbons.[3] Ensure the solvent is of high purity and has a low water content (<50 ppm).
-
Environment: Perform all manipulations in a certified chemical fume hood under an inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques).
-
Preparation:
-
Using a gas-tight syringe, carefully transfer the desired volume of neat this compound into a tared, oven-dried vial containing a stir bar.
-
Seal the vial, and record the mass of the this compound.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 1 M).
-
-
Storage: Seal the vial tightly, label clearly with the compound, concentration, solvent, and date, and store at 2–8 °C.
Q2.3: Should a polymerization inhibitor be added to this compound for storage?
A: Unlike some vinyl monomers where inhibitors like hydroquinone are common, there is no standard, commercially added inhibitor for the storage of neat this compound. The primary strategy for preventing its self-polymerization relies on strict control of storage conditions (low temperature, inert atmosphere) and avoiding contaminants.[7] Adding any external chemical risks introducing a potential catalyst for either polymerization or other decomposition pathways. The most effective "inhibitor" is the absence of catalytic impurities and thermal energy.
Part 3: Troubleshooting Guide — Identifying and Managing Instability
This section provides guidance on what to do when you suspect your this compound has degraded.
Q3.1: My this compound appears viscous, has solidified, or its color has darkened. What does this mean and can I still use it?
A: These are classic signs of advanced polymerization and/or decomposition.
-
Increased Viscosity/Solidification: This indicates that monomeric this compound has formed oligomers or polymers, significantly reducing the concentration of the active monomer.
-
Darkening Color: This suggests the formation of degradation byproducts.[7]
In either case, the material is no longer pure this compound. It is not recommended to use it for any experiment that requires the monomeric form , as the presence of polymers and impurities will lead to inaccurate stoichiometry and unpredictable results. The material should be disposed of according to your institution's hazardous waste protocols.
Q3.2: How can I quantitatively check the purity of my stored this compound before a critical experiment?
A: A visual inspection is the first step. If the liquid is clear, colorless, and mobile, you can proceed with a quantitative quality control check. The most common and direct method is to determine the Epoxide Equivalent Weight (EEW) via titration. The EEW is the weight of resin in grams that contains one mole equivalent of epoxide groups. For pure this compound (molar mass 74.08 g/mol ), the theoretical EEW is 74.08. A higher experimental EEW indicates polymerization or degradation has occurred, as there are fewer epoxide groups per unit mass.
Caption: Workflow for Assessing Stored this compound Integrity.
Experimental Protocol: Determination of Epoxide Equivalent Weight (EEW) (Based on standard methods like ASTM D1652)
-
Reagent Preparation: Prepare a solution of hydrobromic acid (HBr) in glacial acetic acid (approx. 0.1 N). Standardize this solution against a known primary standard.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 0.1-0.2 g) into an Erlenmeyer flask. Dissolve it in a suitable solvent like chlorobenzene.
-
Reaction: Add a precise volume of the standardized HBr solution to the flask. The HBr will react with the epoxide ring.
-
Titration: Add a visual indicator (e.g., crystal violet) and titrate the excess, unreacted HBr with a standardized solution of sodium acetate in glacial acetic acid. The endpoint is indicated by a color change from violet to blue-green.
-
Calculation: The amount of HBr that reacted with the this compound is determined by difference. The EEW is then calculated using the formula: EEW (g/eq) = (Weight of sample in grams × 1000) / (Volume of HBr reacted in mL × Normality of HBr)
Part 4: Mandatory Safety Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions.
Q4.1: What are the primary safety hazards associated with this compound?
A: this compound is classified as a combustible liquid and presents multiple health hazards.[1]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Carcinogenicity: It is classified as a substance that may cause cancer.[6][9]
-
Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.[9][11]
-
Reactivity: It can polymerize explosively in the presence of strong acids, bases, or certain metals.[7]
Q4.2: What are the essential procedures for safely handling this compound?
A: All work with this compound must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Work Area: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Spill & Exposure:
-
Spill: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Evacuate the area for larger spills.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water and wash with soap. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[9]
-
In all cases of exposure, seek immediate medical attention. [12]
-
References
- 1. acs.org [acs.org]
- 2. nbinno.com [nbinno.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. mdpi.com [mdpi.com]
- 5. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 556-52-5 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. capotchem.com [capotchem.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. cpachem.com [cpachem.com]
Reducing impurities in crude glycidol purification
Welcome to the Technical Support Center for Glycidol Purification. This guide is designed for researchers, scientists, and professionals in drug development who are working with crude this compound and aiming to achieve high purity for their applications. As a bifunctional molecule containing both epoxide and alcohol groups, this compound is a highly valuable yet reactive intermediate.[1][2][3] Its inherent instability presents unique challenges in purification, where the removal of impurities must be balanced against the prevention of degradation and polymerization.[4][5]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
Section 1: Understanding the Challenge: Common Impurities in Crude this compound
The first step in any successful purification is to understand what you are trying to remove. The impurity profile of crude this compound is intrinsically linked to its synthesis route. The most common methods involve the epoxidation of allyl alcohol or the dehydrochlorination of glycerol dichlorohydrin, each producing a characteristic set of by-products.
| Impurity Category | Specific Examples | Origin / Rationale | Boiling Point (°C at 760 mmHg) |
| Low-Boiling Impurities | Allyl Alcohol, Acrolein, Ethyl Acetate, Water, Methanol | Unreacted starting materials, solvents, or low-boiling by-products from the epoxidation reaction.[6] | Allyl Alcohol: 97 °CWater: 100 °C |
| Acidic Impurities | Acetic Acid, Propionic Acid | By-products from the use of peracids (e.g., peracetic acid) as the epoxidizing agent.[7] These are particularly problematic as they can catalyze the hydrolysis of the epoxide ring.[4][5] | Acetic Acid: 118 °C |
| High-Boiling Impurities | Glycerol, Glyceryl Ethers, Polyglycerols, Diglycidyl Ether | Formed from the hydrolysis of this compound, dimerization, or other side reactions during synthesis or purification.[7][6][8] | Glycerol: 290 °C |
| Catalyst Residues | Vanadium, Tungsten compounds | Residual catalyst from the epoxidation step.[6][9] | N/A (Non-volatile) |
| Salts | Sodium Chloride, Sodium Acetate | Formed during synthesis (e.g., from epichlorohydrin hydrolysis) or neutralization steps.[10] | N/A (Non-volatile) |
Section 2: Troubleshooting and FAQs
This section addresses specific issues you may encounter during this compound purification in a practical question-and-answer format.
FAQ 1: My this compound is degrading or polymerizing during distillation. How can I prevent this?
Core Problem: this compound is thermally unstable and decomposes at its atmospheric boiling point (~167 °C).[1][2] The presence of acidic or basic impurities, as well as certain metal salts, can catalyze explosive decomposition or polymerization even at lower temperatures.[4][5]
Causality & Solution: The key is to lower the distillation temperature and remove catalytic impurities before heating.
Workflow: Preventing Thermal Degradation
Caption: Decision workflow for preventing this compound degradation.
Step-by-Step Protocol: Vacuum Distillation
-
Pre-Treatment (Crucial): Ensure your crude this compound is free from strong acids or bases. If acidic impurities are present (see FAQ 2), they must be neutralized and removed first.
-
System Setup: Use a fractional distillation apparatus designed for vacuum service. Ensure all joints are properly sealed with vacuum grease. A short path or Kugelrohr apparatus can also be effective for smaller scales.
-
Apply Vacuum: Gradually reduce the pressure in the system using a vacuum pump. A pressure between 5-20 mmHg is typically effective.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring. Never use direct flame.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities like water and residual solvents.
-
Main Fraction: Collect the purified this compound. At approximately 15 mmHg, this compound distills at a head temperature of 58-62 °C.[11]
-
High-Boiling Residue: Leave the high-boiling impurities (glycerol, polymers, salts) in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature.
FAQ 2: I'm struggling to remove acidic impurities like acetic acid. What is the best approach?
Core Problem: Carboxylic acids like acetic acid can be difficult to separate from this compound by distillation alone due to their relatively close boiling points and potential for azeotrope formation. More importantly, they catalyze the hydrolysis of this compound to glycerol, reducing yield.[4][7]
Causality & Solution: The most effective strategy is a chemical one: convert the volatile carboxylic acid into a non-volatile salt or a readily separable adduct, which can then be removed prior to the final distillation.
Step-by-Step Protocol: Neutralization and Extraction of Acidic Impurities
This protocol is based on the principle of using a sterically hindered, weakly basic amine to neutralize the acid without significantly reacting with the epoxide ring.[7]
-
Initial Distillation: Perform a preliminary distillation to remove the bulk of low-boiling components (e.g., solvents) that are not acidic.[7]
-
Neutralization:
-
Cool the distillation residue (containing this compound and acidic impurities) to 0-30 °C.
-
Add trioctylamine in a quantity of 1-10 molar equivalents relative to the acidic content. Trioctylamine is effective because it is a weak base that neutralizes the carboxylic acid, and the resulting salt is immiscible with this compound, forming a separate phase.[7]
-
Stir the mixture gently for 30-60 minutes.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel. Two distinct layers will form.
-
The lower layer contains the this compound, residual trioctylamine, and high-boiling components. The upper layer contains the trioctylamine-acid salt.
-
Separate and collect the lower this compound-rich layer.
-
-
Final Purification: Purify the collected this compound layer via vacuum distillation as described in FAQ 1 to remove the trioctylamine and other high-boiling impurities.
FAQ 3: My final product has a high water content. How can I remove it?
Core Problem: this compound is miscible with water, making simple phase separation impossible.[2] Water can hydrolyze this compound, especially at elevated temperatures, so its removal is critical for product stability and purity.[11]
Causality & Solution: Water must be removed under conditions that minimize hydrolysis. This can be achieved through careful vacuum distillation or by using azeotropic distillation.
Method 1: Two-Stage Vacuum Distillation
This is the most direct method and is highly effective.[11]
-
Water Removal Stage:
-
Place the this compound-water mixture in a vacuum distillation apparatus.
-
Apply a moderate vacuum (e.g., 55-65 mmHg).
-
Gently heat the flask. Water will distill off at a relatively low head temperature (around 40-41 °C at 60 mmHg).[11]
-
-
This compound Distillation Stage:
-
Once water removal is complete, increase the vacuum (decrease the pressure to ~15 mmHg).
-
Increase the heating mantle temperature.
-
Collect the pure this compound fraction as it distills at ~58-60 °C.[11]
-
Method 2: Azeotropic Distillation
This method uses an entrainer (a solvent that forms a low-boiling azeotrope with water) to remove the water.
-
Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water but not with this compound, such as toluene or n-heptane.
-
Distillation: Add the entrainer to the crude this compound and distill using a Dean-Stark apparatus. The water-entrainer azeotrope will distill off and can be removed, while the anhydrous this compound remains in the flask.
-
Solvent Removal: After all water is removed, the entrainer can be removed by simple or vacuum distillation, followed by the final vacuum distillation of the this compound.
FAQ 4: How do I confirm the purity of my final product?
Core Problem: Visual inspection is insufficient to determine purity. A quantitative analytical method is required to detect and quantify residual impurities.
Causality & Solution: Gas Chromatography (GC) is the most common and effective technique for assessing this compound purity due to its volatility.
Analytical Workflow: Purity Analysis by GC
Caption: General workflow for purity assessment using Gas Chromatography.
General GC Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a suitable solvent like dichloromethane or acetone. A concentration of ~1 mg/mL is a good starting point. Prepare standards of expected impurities (e.g., allyl alcohol, glycerol) for peak identification.
-
Instrumentation:
-
Column: A polar capillary column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol), is recommended for good peak shape.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
-
Method Parameters:
-
Injector Temperature: ~200-220 °C.
-
Detector Temperature: ~250-270 °C.
-
Oven Program: An initial hold at a low temperature (e.g., 70 °C) followed by a temperature ramp (e.g., 20 °C/min) to a final temperature (e.g., 240 °C) will effectively separate low and high-boiling impurities.
-
-
Analysis: The purity is typically calculated as the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. The method should be validated for sensitivity to detect impurities at required levels (e.g., ppm).
Other useful analytical techniques include HPLC-MS for non-volatile impurities or derivatives[12][13] and Karl Fischer titration for precise water content measurement.
Section 3: Critical Safety Precautions
This compound is a hazardous chemical and must be handled with extreme care.
-
Toxicity & Carcinogenicity: this compound is classified as a Group 2A agent by IARC, meaning it is "probably carcinogenic to humans." It is also acutely toxic if inhaled or swallowed and causes serious eye damage.[1][5][14][15][16]
-
Handling: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[14][16]
-
Reactive Hazards: Avoid contact with strong acids, bases, oxidizing agents, and certain metals (copper, zinc, aluminum), as this can lead to explosive decomposition.[4][5]
-
Disposal: Dispose of all this compound-contaminated waste (including gloves and absorbent materials) in sealed containers according to your institution's hazardous waste disposal procedures.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPH072819A - Purification of this compound - Google Patents [patents.google.com]
- 7. JPH08208633A - Purification of this compound - Google Patents [patents.google.com]
- 8. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. JP2000355586A - this compound purification method - Google Patents [patents.google.com]
- 10. scielo.org.co [scielo.org.co]
- 11. IL28384A - Process for recovery of this compound - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. cpachem.com [cpachem.com]
- 16. capotchem.com [capotchem.com]
Glycidol Production Scalability: A Technical Support Guide
.
Welcome to the technical support center for glycidol production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis. This compound's bifunctional nature, containing both an epoxide and a hydroxyl group, makes it a valuable building block in the pharmaceutical and fine chemical industries, particularly for synthesizing cardiac and antiviral drugs.[1][2] However, this reactivity also presents significant challenges in handling, stability, and large-scale production.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in this compound Production
Q1: What are the primary industrial synthesis routes for this compound, and what are their inherent scale-up challenges?
A1: Industrially, this compound is primarily produced via two main routes:
-
Epoxidation of Allyl Alcohol: This method involves the reaction of allyl alcohol with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst like tungsten or vanadium.[3][4] A key challenge in scaling this process is managing the highly exothermic nature of the epoxidation reaction, which requires robust thermal management systems to prevent runaway reactions.[5] Catalyst deactivation and the need for efficient separation of the catalyst from the product stream also pose significant hurdles at an industrial scale.[6]
-
Dehydrochlorination of Glycerol-derived Chloropropanediols: This route often starts with the reaction of epichlorohydrin with a caustic agent.[7] While offering good yields, this process generates significant salt waste and requires complex purification steps to remove unreacted starting materials and byproducts.[6] A newer, more sustainable approach involves the conversion of 2-chloro-1,3-propanediol (a byproduct of epichlorohydrin production) to this compound using an alcoholic solution of potassium hydroxide.[8]
A promising green alternative is the direct, one-step gas-phase conversion of glycerol to this compound over a heterogeneous catalyst, which operates at atmospheric pressure and avoids toxic reagents.[7] Another sustainable method involves the decarboxylation of glycerol carbonate, which can be derived from glycerol, a byproduct of biodiesel production.[6][9]
Section 2: Troubleshooting Guide - Common Issues in this compound Synthesis Scale-Up
This section provides a structured approach to troubleshooting common problems encountered during the scaling of this compound production.
Q2: My this compound yield is significantly lower upon scaling up from the lab to a pilot plant. What are the likely causes and how can I troubleshoot this?
A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors.[5]
-
Causality: Mass and heat transfer limitations are often the primary culprits. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Inadequate heat removal can also lead to thermal decomposition of the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Q3: I'm observing significant product loss due to polymerization during my scaled-up reaction. How can I prevent this?
A3: this compound's reactivity makes it prone to polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.[2][10][11]
-
Causality: The epoxide ring of one this compound molecule can be opened by the hydroxyl group of another, initiating a chain reaction that forms polyglycerols.[2][12][13] This process is accelerated by heat and catalysts.
-
Prevention & Mitigation Protocol:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development. Implement a robust cooling system and monitor the internal temperature closely.
-
pH Control: Ensure the pH of the reaction mixture is controlled. The presence of strong acids or bases can catalyze explosive decomposition.[10]
-
Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate species that initiate polymerization.
-
Purification Strategy: Promptly purify the crude this compound after the reaction to remove catalysts and byproducts that can promote polymerization. Vacuum distillation is a common method, but care must be taken to keep the temperature low.
-
Use of Inhibitors: In some cases, small amounts of radical inhibitors can be added to the crude product to prevent polymerization during workup and storage.
-
Q4: My final product is contaminated with glycerol and other hydrolysis byproducts. What are the best practices for purification at scale?
A4: The presence of water and acidic or basic conditions can lead to the hydrolysis of this compound's epoxide ring, forming glycerol.[14]
-
Causality: The epoxide ring is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acids and bases.
-
Purification Workflow Diagram:
Caption: Scalable purification workflow for this compound.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Distillation Pressure | < 10 mmHg | Lowers boiling point to minimize thermal stress and polymerization. |
| Pot Temperature | < 80 °C | Prevents thermal decomposition and polymerization. |
| Final Water Content | < 1% | Minimizes hydrolysis during storage.[3] |
Section 3: Safety, Handling, and Storage
Q5: What are the critical safety precautions for handling this compound at an industrial scale?
A5: this compound is classified as a toxic and potentially carcinogenic substance.[15][16][17] Therefore, stringent safety protocols are mandatory.
-
Engineering Controls: All handling of this compound should be done in a well-ventilated area, preferably within a closed system or a fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Butyl or Silver Shield®/4H® are recommended), safety goggles or a face shield, and a lab coat or chemical-resistant suit.[16][18] For situations with a risk of inhalation, a supplied-air respirator is necessary.[18]
-
Emergency Procedures: Have emergency eyewash stations and safety showers readily accessible. Be prepared for spills by having absorbent materials and proper disposal containers available.
Q6: What are the optimal storage conditions for purified this compound to ensure its stability?
A6: this compound is unstable and can decompose or polymerize over time, even at room temperature.[1][10]
-
Temperature: Store this compound under refrigerated conditions, typically between 2°C and 8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.
-
Container: Use tightly sealed containers made of compatible materials.
-
Light: Protect from light, as it can contribute to decomposition.[10]
Stability studies have shown definite decomposition at 140°F (60°C) and indicated instability even at 77°F (25°C).[10]
Section 4: Analytical Methods for Quality Control
Q7: What analytical techniques are essential for quality control during and after this compound production?
A7: Robust analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the final product meets specifications.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities and residual solvents. | Peak area % of this compound, presence of allyl alcohol, epichlorohydrin, glycerol. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities and oligomers. | Detection of polyglycerols and other high molecular weight byproducts. |
| Karl Fischer Titration | Determination of water content. | Ensure water content is below the specified limit (e.g., <1%) to prevent hydrolysis.[3] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity analysis. | Confirm the chemical structure of this compound and identify impurities. |
| Mass Spectrometry (MS) | Identification of unknown impurities and byproducts. | Coupled with GC or LC for structural elucidation of contaminants.[19][20][21] |
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. US20150239858A1 - Method for producing this compound by successive catalytic reactions - Google Patents [patents.google.com]
- 7. EP3733654A1 - One-step synthesis of this compound from glycerol in gas-phase fixed-bed continous flow reactor over alkali metal promoted aluminosilicate zeolite catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. KR101602428B1 - Method for preparing this compound through successive catalytic reaction - Google Patents [patents.google.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. Analysing MCPD, this compound and their Fatty Acid Esters [pharmsky.com.au]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 19. A new analytical method for the quantification of this compound fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Enhancing Selectivity in the Epoxidation of Allyl Alcohol to Glycidol
Welcome to the Technical Support Center for the selective epoxidation of allyl alcohol to glycidol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals.[1][2] Achieving high selectivity in its synthesis is paramount to ensure process efficiency, purity of the final product, and overall economic viability.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during the epoxidation of allyl alcohol. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low this compound Yield
You are observing a lower than expected yield of this compound, despite complete or near-complete conversion of allyl alcohol.
Potential Causes & Solutions
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity.
-
Explanation: Excessively high temperatures can lead to the degradation of the product and promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Recommendation: A systematic study to determine the optimal temperature for your specific catalytic system is advised. For instance, studies on Titanium Silicalite-1 (TS-1) catalysts have explored a range of temperatures, often between 20-60°C, to maximize this compound yield.[3][4] It's crucial to monitor the reaction progress at different temperatures to identify the point of highest this compound accumulation before significant degradation occurs.
-
-
Incorrect Reagent Stoichiometry: The molar ratio of allyl alcohol to the oxidizing agent is a key parameter.
-
Explanation: An excess of the oxidant, such as hydrogen peroxide, can lead to over-oxidation of the product or other side reactions. An insufficient amount of oxidant will naturally result in incomplete conversion and lower yields.
-
Recommendation: The optimal molar ratio of allyl alcohol to H₂O₂ often falls in the range of 1:1 to 5:1, depending on the catalyst and other reaction conditions.[3][4] Experiment with varying this ratio to find the sweet spot for your system.
-
-
Catalyst Inactivity or Insufficient Loading: The catalyst's effectiveness and concentration are fundamental to the reaction's success.
-
Explanation: The catalyst may be inherently inactive, or the amount used may be too low to achieve a reasonable reaction rate. The active sites on the catalyst are crucial for the epoxidation to occur efficiently.
-
Recommendation: Ensure your catalyst is properly prepared and activated. The concentration of the catalyst in the reaction mixture, typically ranging from 0.1 to 5.0 wt%, should be optimized.[3][4]
-
-
Impurities in the Reaction Mixture: The presence of certain impurities can significantly hinder the reaction.
-
Explanation: Impurities, particularly aldehydes like acrolein, can be detrimental to the epoxidation process, potentially by deactivating the catalyst or participating in side reactions.[5][6]
-
Recommendation: Use high-purity reagents. If your allyl alcohol is derived from glycerol, be aware that acrolein can be a significant byproduct and should be removed before the epoxidation step.[5]
-
Problem 2: Poor Selectivity Towards this compound
You have a high conversion of allyl alcohol, but the yield of this compound is low due to the formation of significant byproducts.
Potential Causes & Solutions
-
Acid-Catalyzed Ring Opening: The epoxide ring of this compound is susceptible to opening under acidic conditions.
-
Explanation: The presence of acidic species in the reaction medium can catalyze the hydrolysis of this compound to form 1,2,3-propanetriol (glycerol).[1] This is a common side reaction that directly reduces the yield of the desired product.
-
Recommendation: Carefully control the pH of the reaction mixture. If using a heterogeneous catalyst like TS-1, ensure it is properly washed and neutralized. The choice of solvent can also influence the acidity of the medium.
-
-
Solvent Effects: The solvent can influence both the rate and selectivity of the reaction.
-
Explanation: Protic solvents, such as methanol or water, can participate in the reaction, for example, by solvating the active species or contributing to the ring-opening of the epoxide.
-
Recommendation: Methanol is a commonly used solvent for this reaction over TS-1 catalysts.[3][7] The concentration of the solvent is a parameter that should be optimized. Studies have investigated methanol concentrations ranging from 5 to 90 wt%.[3][4]
-
-
Formation of Other Byproducts: Besides glycerol, other byproducts can form depending on the reaction conditions.
-
Explanation: The oxidation of the vinyl group in allyl alcohol can lead to the formation of carbonyl compounds.[5] Dimerization or oligomerization of this compound can also occur.
-
Recommendation: A thorough analysis of the byproduct profile using techniques like GC-MS can help identify the competing reaction pathways. Adjusting the reaction parameters, such as temperature and catalyst type, can help suppress these unwanted reactions.
-
Problem 3: Catalyst Deactivation
You observe a decrease in the reaction rate or a complete cessation of the reaction over time or upon catalyst reuse.
Potential Causes & Solutions
-
Pore Blocking: The micropores of heterogeneous catalysts can become blocked by bulky organic byproducts.
-
Explanation: The formation of dimers or oligomers of propylene oxide (if propylene is present) or other high-molecular-weight species can physically block the active sites within the catalyst's pores, preventing access for the reactants.[8]
-
Recommendation: Regeneration of the catalyst is often possible. Common methods include calcination at high temperatures (e.g., 550°C) to burn off the organic residues or washing with a suitable solvent or a dilute hydrogen peroxide solution.[8]
-
-
Leaching of Active Sites: The active metal species can leach from the catalyst support into the reaction medium.
-
Explanation: For heterogeneous catalysts, the stability of the active sites is crucial. Leaching of the active metal, such as titanium from a TS-1 framework, leads to a permanent loss of catalytic activity.[8]
-
Recommendation: Ensure the catalyst synthesis method produces a stable framework with well-incorporated active sites. The choice of solvent and reaction conditions can also influence the stability of the catalyst.
-
-
Changes in the Coordination State of the Active Metal: The chemical environment of the active metal can change during the reaction.
-
Explanation: For titanium-based catalysts, the catalytically active species are typically tetrahedrally coordinated titanium atoms within the zeolite framework.[9] Transformation to other coordination states, such as octahedral, can reduce catalytic activity.[10]
-
Recommendation: Post-synthesis treatments, for example with tetrapropylammonium hydroxide (TPAOH) solution, have been shown to modify the Ti coordination states and, in some cases, enhance catalytic performance.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the epoxidation of allyl alcohol.
Q1: What are the most common types of catalysts used for the selective epoxidation of allyl alcohol?
A1: A variety of catalysts have been developed for this reaction, which can be broadly categorized as homogeneous and heterogeneous systems.
-
Heterogeneous Catalysts: These are solid catalysts that are easy to separate from the reaction mixture and can often be recycled.[11]
-
Titanium Silicalite-1 (TS-1): This is one of the most widely studied and industrially relevant catalysts for this reaction.[7][12][13] It is known for its unique catalytic performance in oxidation reactions using hydrogen peroxide as the oxidant.[12] The active sites are tetrahedrally coordinated titanium atoms incorporated into the silicalite framework.[9]
-
Other Titanium-Based Zeolites: Besides TS-1, other titanium-containing zeolites like TS-2, Ti-Beta, and Ti-MCM-41 have also been investigated.[14]
-
Vanadium-Based Catalysts: Vanadium complexes are also effective catalysts for the epoxidation of allylic alcohols.[15][16] They are particularly known for their high selectivity.[15]
-
Niobium-Based Catalysts: Chiral niobium complexes have been shown to catalyze the epoxidation of allylic alcohols using hydrogen peroxide or urea-hydrogen peroxide.[17]
-
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium.
-
Sharpless Epoxidation System: This well-known system utilizes a titanium(IV) isopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP).[18][19] It is particularly valuable for achieving high enantioselectivity.
-
Methyltrioxorhenium (MTO): MTO is another effective homogeneous catalyst for this reaction, using hydrogen peroxide as the oxidant.[1]
-
Q2: How does the choice of oxidant affect the reaction?
A2: The choice of oxidant is a critical factor that influences the reaction's efficiency, selectivity, and environmental impact.
-
Hydrogen Peroxide (H₂O₂): This is a highly attractive oxidant because its only byproduct is water, making it a "green" reagent.[1][14][20] It is commonly used with heterogeneous catalysts like TS-1.[3][7]
-
tert-Butyl Hydroperoxide (TBHP): TBHP is often used in homogeneous catalysis, such as the Sharpless epoxidation.[1][19] While effective, it generates tert-butanol as a byproduct.
-
Peracids (e.g., m-CPBA): Peracids like meta-chloroperoxybenzoic acid (m-CPBA) can also be used for the epoxidation of allylic alcohols.[1][15] However, they are used in stoichiometric amounts and generate carboxylic acid byproducts.
Q3: What is the role of hydrogen bonding in the epoxidation of allylic alcohols?
A3: Hydrogen bonding plays a crucial role in directing the stereoselectivity of the epoxidation. The hydroxyl group of the allyl alcohol can interact with the catalyst-oxidant complex, influencing the facial selectivity of the oxygen transfer to the double bond.[15] This interaction helps to stabilize the transition state and can lead to high diastereoselectivity.[15] For instance, in vanadium-catalyzed epoxidations, the coordination of the alcohol to the metal center is a key factor in determining the stereochemical outcome.[15]
Q4: Can you explain the basic mechanism of epoxidation with a TS-1 catalyst?
A4: The epoxidation of allyl alcohol over a TS-1 catalyst with hydrogen peroxide is believed to proceed through a series of steps involving the activation of H₂O₂ on the titanium active sites. A proposed mechanism involves the adsorption of both hydrogen peroxide and allyl alcohol onto the active titanium centers. This is followed by the interaction of these surface intermediates, leading to the formation of this compound, which is then desorbed from the catalyst surface, regenerating the active site.[2]
Q5: What are the key parameters to optimize for improving this compound selectivity?
A5: To maximize the selectivity towards this compound, a multi-parameter optimization is often necessary. The key parameters to consider are:
-
Catalyst Selection and Preparation: The choice between a homogeneous and heterogeneous catalyst will depend on the desired outcome (e.g., enantioselectivity vs. ease of separation). The preparation method for heterogeneous catalysts is crucial to ensure a high density of active and stable sites.
-
Reaction Temperature: As discussed in the troubleshooting section, temperature control is vital to balance the reaction rate and the suppression of side reactions.[3][4]
-
Reactant Molar Ratio: The ratio of allyl alcohol to the oxidant needs to be carefully tuned.[3][4]
-
Solvent: The choice and concentration of the solvent can significantly impact the reaction.[3][4]
-
pH Control: Maintaining a neutral or slightly basic pH is important to prevent the acid-catalyzed ring-opening of this compound.[1]
Data Summary and Experimental Protocols
For a quick comparison of different catalytic systems, the following table summarizes typical performance data from the literature.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Reference |
| TS-1 | 30% H₂O₂ | Methanol | 40 | ~90 | >90 | [7] |
| Vanadium Complex | TBHP | Toluene | Room Temp | High | High | [16] |
| Sharpless (Ti(OⁱPr)₄/DET) | TBHP | CH₂Cl₂ | -20 | High | >90 (enantioselective) | [1][19] |
| MTO | H₂O₂ | Acetonitrile/Water | Room Temp | High | High | [1] |
Note: The values presented are approximate and can vary significantly depending on the specific reaction conditions.
Experimental Protocol: Epoxidation of Allyl Alcohol using TS-1 Catalyst
This protocol provides a general guideline for performing the epoxidation of allyl alcohol using a TS-1 catalyst with hydrogen peroxide.
Materials:
-
Allyl Alcohol (high purity)
-
Hydrogen Peroxide (30% aqueous solution)
-
Methanol (analytical grade)
-
TS-1 Catalyst
-
Reaction vessel (e.g., round-bottom flask with a condenser and magnetic stirrer)
-
Heating and stirring apparatus
-
Analytical equipment (e.g., Gas Chromatograph)
Procedure:
-
Catalyst Activation: If necessary, activate the TS-1 catalyst by calcination according to the supplier's or literature recommendations.
-
Reaction Setup: In a clean and dry reaction vessel, add the desired amount of methanol and the TS-1 catalyst.
-
Reactant Addition: Begin stirring the mixture and add the allyl alcohol.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 40°C).
-
Oxidant Addition: Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of allyl alcohol and the selectivity to this compound.
-
Reaction Quench: Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Catalyst Separation: Separate the heterogeneous TS-1 catalyst from the reaction mixture by filtration or centrifugation.
-
Product Isolation and Analysis: The liquid phase containing the product can be further purified if necessary. Quantify the yield and selectivity using appropriate analytical techniques.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key aspects of the epoxidation process.
Caption: General reaction pathway for allyl alcohol epoxidation.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - The selective epoxidation of allyl alcohol to this compound - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Epoxidation of allyl alcohol to this compound over TPAOH-treated titanium silicalite-1 extrudates [frontiersin.org]
- 11. astesj.com [astesj.com]
- 12. Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study [mdpi.com]
- 19. Sharpless Epoxidation [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Glycidol vs. Epichlorohydrin: A Comparative Guide to Epoxy Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of epoxy resins is a cornerstone of polymer chemistry, yielding versatile thermosets with applications ranging from high-performance coatings and adhesives to advanced composites and biomedical devices. The choice of precursor is a critical determinant of the final resin's properties, processability, and environmental footprint. This guide provides an in-depth, objective comparison of the two primary precursors used in the synthesis of glycidyl ether-type epoxy resins: the conventional workhorse, epichlorohydrin (ECH), and the emerging, chlorine-free alternative, glycidol.
The Chemistry of Epoxy Resin Formation: A Tale of Two Precursors
The most common epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), are synthesized by reacting a molecule with active hydrogen atoms (typically a phenol, like bisphenol A) with an epoxide-containing precursor.[1][2] This reaction grafts glycidyl groups onto the core molecule, which can later be cross-linked or "cured" to form a rigid, three-dimensional network.[3] While both epichlorohydrin and this compound achieve this glycidylation, their reaction pathways, byproducts, and associated challenges differ significantly.
The Conventional Route: Epichlorohydrin (ECH)
Epichlorohydrin has been the industry standard for decades, primarily due to its high reactivity and cost-effectiveness.[4] The synthesis is typically a two-step process conducted in the presence of a base, such as sodium hydroxide (NaOH).
-
Step 1: Coupling (Addition Reaction): The phenolic hydroxyl group of a molecule like bisphenol A attacks the epoxide ring of epichlorohydrin. This ring-opening reaction forms a chlorohydrin intermediate.
-
Step 2: Dehydrochlorination (Condensation): The base (NaOH) then abstracts a proton from the newly formed hydroxyl group and eliminates a chlorine atom, forming a new epoxide ring and a salt byproduct (NaCl).[5][6]
This process, while efficient, introduces chlorine into the reaction system, leading to the formation of inorganic salts that must be removed and the potential for residual chlorine in the final resin.[7]
The Alternative Route: this compound
This compound offers a more direct, chlorine-free pathway to glycidylation.[8] As a bifunctional molecule with both an epoxide and a hydroxyl group, it can react directly with phenolic compounds.[9][10]
The reaction involves the nucleophilic attack of the phenoxide ion (formed by deprotonating the phenol with a catalyst) on the less sterically hindered carbon of the this compound epoxide ring. This results in a direct addition, forming the desired glycidyl ether without generating salt byproducts. This pathway is inherently "greener" as it avoids the use of a chlorinated compound and the subsequent formation of salt waste.[8]
Visualizing the Synthesis Pathways
The fundamental differences in the reaction mechanisms of epichlorohydrin and this compound are best understood visually.
Caption: Epichlorohydrin synthesis route for DGEBA.
Caption: this compound synthesis route for DGEBA.
Head-to-Head Comparison: Performance and Properties
The choice between epichlorohydrin and this compound impacts not only the synthesis process but also the characteristics of the final cured resin.
| Parameter | Epichlorohydrin (ECH) Route | This compound Route | Rationale & Implications |
| Reaction Byproducts | Sodium Chloride (NaCl), Water | Minimal to None | The ECH route requires extensive washing steps to remove salt, increasing processing time and generating wastewater. The this compound route is cleaner and more atom-efficient. |
| Chlorine Content | Potential for residual hydrolyzable and total chlorine | Chlorine-free | Residual chlorine in ECH-based resins can be corrosive, detrimental to electronic applications, and a source of environmental concern. This compound-based resins are inherently chlorine-free.[8] |
| Reaction Control | Well-established; control of oligomer content by ECH:BPA ratio.[3][4] | Can be prone to self-polymerization if not controlled.[10] | This compound's bifunctionality can lead to side reactions. Careful control of temperature and catalyst is crucial to prevent the formation of polythis compound. |
| Purity of Resin | High purity achievable after extensive purification. | Potentially higher purity with fewer purification steps. | The absence of salt byproducts simplifies purification. However, side reactions like oligomerization must be managed to achieve high purity. |
| Safety & Handling | Classified as a probable human carcinogen (Group B2) by the EPA.[11][12] | Also a hazardous compound requiring careful handling; recognized for potential health risks. | Both precursors are toxic and require stringent safety protocols. ECH is a known carcinogen and hazardous air pollutant.[11][13] |
| Cost & Availability | Widely available and relatively low cost.[14] | Historically less available and more expensive.[8] | ECH benefits from decades of large-scale industrial production. This compound production is becoming more competitive, especially with bio-based routes.[8] |
Experimental Protocols: A Practical Guide
The following protocols provide a representative methodology for the synthesis of a basic DGEBA resin using both precursors.
Protocol 1: Synthesis of DGEBA using Epichlorohydrin
This protocol is based on the widely practiced "Taffy" process.[4]
-
Objective: To synthesize low molecular weight DGEBA epoxy resin.
-
Materials: Bisphenol A (BPA), Epichlorohydrin (ECH), Sodium Hydroxide (NaOH) (e.g., 50% aqueous solution), organic solvent (e.g., toluene).
-
Methodology:
-
Reaction Setup: Charge a reactor equipped with a mechanical stirrer, condenser, and thermometer with Bisphenol A and an excess of Epichlorohydrin (e.g., a 1:10 molar ratio of BPA to ECH).[6][15]
-
Initial Reaction: Heat the mixture (e.g., to 75°C) to dissolve the BPA.[6]
-
Caustic Addition: Gradually add the NaOH solution to the reactor over a period of time (e.g., 170 minutes) while maintaining the reaction temperature.[6] This initiates the dehydrochlorination process.
-
Causality: Slow addition of NaOH controls the exothermic reaction and prevents unwanted side reactions. The excess ECH ensures complete reaction of the BPA and helps to keep the molecular weight of the resin low.[4]
-
-
Reaction Completion: After the addition is complete, continue stirring for an additional period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Purification - Washing: Add toluene to dissolve the resin and transfer the mixture to a separation funnel. Wash the organic layer multiple times with deionized water to remove the NaCl salt byproduct.[16]
-
Self-Validation: The aqueous layer can be tested for the absence of chloride ions (e.g., with silver nitrate) to confirm complete salt removal.
-
-
Solvent Removal: Remove the toluene and any unreacted epichlorohydrin by distillation under reduced pressure.
-
Characterization: The final product, a viscous liquid DGEBA resin, should be characterized to determine its epoxy equivalent weight (EEW) via titration and its chemical structure via FTIR or NMR spectroscopy.
-
Protocol 2: Synthesis of Epoxy Resin using this compound
This protocol outlines a direct, chlorine-free synthesis.
-
Objective: To synthesize an epoxy resin via direct glycidylation.
-
Materials: A phenolic compound (e.g., Bisphenol A), this compound, Catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride or a base), inert solvent (optional).
-
Methodology:
-
Reaction Setup: In a reactor equipped for inert atmosphere operation (e.g., under Nitrogen), dissolve the phenolic compound in a suitable solvent (if necessary) and add the catalyst.
-
Reactant Addition: Heat the mixture to the desired reaction temperature. Slowly add this compound to the reaction mixture.
-
Causality: this compound is added slowly to control the reaction temperature and minimize its self-polymerization, which can occur as a side reaction.[10] The catalyst activates the phenolic hydroxyl group for nucleophilic attack on the this compound epoxide ring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or titration to track the consumption of the phenolic reactant.
-
Purification: As no salt is formed, purification is simplified. The primary step is the removal of the solvent and any unreacted this compound or catalyst, typically by vacuum distillation.
-
Characterization: The final resin is characterized for its epoxy equivalent weight (EEW), viscosity, and structural confirmation by spectroscopic methods (FTIR, NMR).
-
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bluebearchemicals.com [bluebearchemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Epichlorohydrin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to the Toxicology of Glycidol and Its Fatty Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of glycidol and its fatty acid esters (GEs). Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings of their toxicity, supported by experimental data and protocols, to offer a comprehensive resource for the scientific community.
Introduction: The Emergence of a Toxicological Concern
This compound and its fatty acid esters have garnered significant attention from regulatory bodies and scientists worldwide.[1][2] this compound, a simple epoxide, is a recognized industrial chemical intermediate.[3][4] GEs, however, are primarily known as process-induced contaminants formed during the high-temperature refining of edible oils and fats (approx. 200°C).[5] The core of the toxicological issue lies in the metabolic fate of GEs. While structurally distinct, GEs are readily hydrolyzed in the gastrointestinal tract, releasing the parent compound, this compound.[2][5][6][7][8] This metabolic conversion is the central tenet of their comparative toxicity, as this compound itself is the ultimate genotoxic and carcinogenic agent.[9][10][11]
The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A), while GEs are classified as "possibly carcinogenic to humans" (Group 2B), a distinction based on the evidence of their conversion to this compound in vivo.[6][12][13][14] Understanding the nuances of their bioavailability, metabolism, and mechanisms of action is therefore critical for accurate risk assessment and for professionals in drug development, where avoiding potentially carcinogenic moieties is paramount.
Section 1: The Central Hypothesis: Metabolism as the Driver of Toxicity
The fundamental difference in the toxicity of this compound and GEs is not in their ultimate mechanism of action, but in their journey to the target site. GEs act as a delivery vehicle for this compound. Upon ingestion, gastrointestinal lipases efficiently cleave the ester bond, liberating free this compound, which is then absorbed.[5][6][15]
Therefore, the toxicity of GEs is almost entirely dependent on the in vivo release of this compound.[16] This concept is visualized in the metabolic pathway below.
Caption: Metabolic conversion of Glycidyl Esters to this compound.
Section 2: Comparative Toxicokinetics and Bioavailability
The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are key to understanding their comparative risk.
-
This compound: As a small, water-miscible molecule, this compound is rapidly absorbed following oral administration.[4] It distributes widely throughout the body. Its primary metabolic pathways are conjugation with glutathione (a detoxification pathway) and hydrolysis to glycerol. However, its high reactivity allows it to readily form adducts with macromolecules like DNA and proteins before it can be detoxified.[12]
-
Glycidyl Esters (GEs): The toxicokinetics of GEs are governed by their hydrolysis. Animal studies demonstrate that after oral administration of GEs, the parent esters are often undetectable in plasma, while free this compound becomes bioavailable.[17][18] Studies in rats have shown that the bioavailability of this compound from glycidyl palmitate is nearly complete, suggesting that for risk assessment purposes, exposure to GEs should be considered equivalent to exposure to the same molar quantity of this compound.[16] A slight delay in the peak concentration of this compound-hemoglobin adducts is observed when GEs are administered compared to free this compound, which is attributable to the time required for enzymatic hydrolysis.[16]
A study comparing the toxicokinetics of this compound linoleate (a type of GE) and free this compound in rats and monkeys revealed significant species differences.[18] In rats, plasma concentrations of this compound were similar after administration of either the ester or free this compound.[18] However, in monkeys, the bioavailability of this compound from the ester was markedly lower than from free this compound, highlighting the importance of species selection in toxicological studies.[18]
Table 1: Comparative Toxicokinetic Summary
| Parameter | This compound | Glycidyl Fatty Acid Esters (GEs) |
| Primary Form at Absorption | Free this compound | Primarily Free this compound (after rapid GI hydrolysis) |
| Rate of Absorption | Rapid | Dependent on rate of hydrolysis, but generally rapid release of this compound[16] |
| Bioavailability of Toxicant | High | Considered near 100% conversion to this compound in rats for risk assessment[16] |
| Key Metabolic Event | Direct alkylation, GSH conjugation, hydrolysis | Hydrolysis to free this compound by lipases in the GI tract[5][6][15] |
| Ultimate Toxic Moiety | This compound | This compound |
Section 3: Mechanistic Comparison of Toxicity
Genotoxicity
The genotoxic potential of both compounds stems from the highly reactive epoxide ring of this compound.
-
This compound is a direct-acting genotoxic agent.[12] The electrophilic epoxide ring can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. This interaction can lead to mutations during DNA replication and is considered the primary mechanism for its carcinogenicity.[1][17] this compound has consistently tested positive in a wide array of in vitro and in vivo genotoxicity assays, including the Ames test and micronucleus assays, without the need for metabolic activation.[12][19]
-
Glycidyl Esters are considered indirectly genotoxic. Their ability to cause genetic damage in vivo is contingent upon the metabolic release of this compound.[6] In vitro assays using cell lines with low lipase activity may yield negative results for GEs, whereas in vivo studies, where gastrointestinal hydrolysis occurs, demonstrate genotoxic effects.[15]
Caption: Mechanism of GE-induced genotoxicity via this compound.
Carcinogenicity
The carcinogenic classifications by IARC reflect the direct versus indirect nature of these compounds.
-
This compound (Group 2A - Probably carcinogenic to humans): This classification is supported by sufficient evidence of carcinogenicity in experimental animals.[3][20][12][21] The U.S. National Toxicology Program (NTP) conducted extensive studies demonstrating that oral administration of this compound causes a multisite carcinogenic response in rats and mice, inducing tumors in the brain, forestomach, mammary gland, and other tissues.[20][19][22][23][24][25]
-
Glycidyl Esters (Group 2B - Possibly carcinogenic to humans): The evidence for GEs is based on the strong mechanistic link of their conversion to the known carcinogen, this compound.[14] The European Food Safety Authority (EFSA) concluded that since GEs are largely converted to this compound upon ingestion, they should be considered as genotoxic and carcinogenic as this compound itself.[9][10]
Section 4: Experimental Protocols for Toxicity Assessment
To differentiate the toxic potential and confirm the metabolic activation of GEs, specific experimental designs are required. Here, we outline two key protocols.
Protocol 1: In Vitro Assessment of Genotoxicity (Alkaline Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[26][27][28][29] This protocol is designed to demonstrate that the genotoxicity of GEs is dependent on enzymatic hydrolysis.
Objective: To compare the direct DNA-damaging potential of this compound with the hydrolysis-dependent potential of a representative glycidyl ester (e.g., glycidyl palmitate).
Methodology:
-
Cell Culture: Culture a human cell line (e.g., HepG2 or Caco-2) to 80-90% confluency. Caco-2 cells are particularly relevant as they are of intestinal origin and possess esterase activity.
-
Experimental Groups:
-
Negative Control (Vehicle: DMSO or media)
-
Positive Control (e.g., 100 µM H₂O₂)
-
This compound (multiple concentrations, e.g., 10, 50, 200 µM)
-
Glycidyl Palmitate (equimolar concentrations to this compound)
-
Glycidyl Palmitate + Porcine Pancreatic Lipase (to simulate digestion)
-
-
Treatment: Treat cells for a short duration (e.g., 2-4 hours) under standard culture conditions. For the lipase co-treatment group, add a suitable concentration of lipase to the media along with the glycidyl palmitate.
-
Cell Harvesting & Embedding: Harvest cells via trypsinization, wash, and resuspend at ~1x10⁵ cells/mL. Mix the cell suspension with low melting point agarose (0.5% in PBS) and pipette onto pre-coated microscope slides.
-
Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) and incubate at 4°C for at least 1 hour. This step removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes. Then, apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using specialized comet scoring software. The key metric is the "% Tail DNA" or "Tail Moment," which quantifies the amount of migrated (damaged) DNA.
Expected Outcome: this compound will induce a clear dose-dependent increase in DNA damage. Glycidyl palmitate alone will show minimal to no damage. However, the group treated with glycidyl palmitate and lipase will show a significant increase in DNA damage, comparable to that of equimolar this compound, validating that hydrolysis is the activating step.
Caption: Workflow for the comparative Comet Assay.
Protocol 2: Quantification of this compound Release from GEs via In Vitro Digestion
Objective: To quantify the rate and extent of this compound release from GEs using a model that simulates gastrointestinal digestion. This provides direct evidence of bioavailability.
Methodology:
-
Reagent Preparation:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., NaCl, HCl, pepsin).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., monobasic potassium phosphate, NaOH, pancreatin/pancreatic lipase).
-
-
Sample Preparation: Accurately weigh a sample of an oil containing a known concentration of a specific glycidyl ester (e.g., glycidyl oleate) into a reaction vessel.
-
Gastric Phase Incubation: Add SGF to the sample, adjust pH to ~2.0, and incubate at 37°C with gentle agitation for 1-2 hours to simulate stomach conditions.
-
Intestinal Phase Incubation: Adjust the pH of the mixture to ~7.0. Add SIF containing pancreatic lipase. Continue incubation at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes) during the intestinal phase, withdraw an aliquot of the reaction mixture. Immediately quench the enzymatic reaction (e.g., by adding a solvent like ethyl acetate and rapidly cooling).
-
Sample Extraction and Analysis:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes.[30][31][32]
-
Analyze the extracts for the concentration of free this compound. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and selectivity.[1][30][33]
-
-
Data Calculation: Calculate the percentage of this compound released at each time point relative to the initial molar amount of the glycidyl ester.
Expected Outcome: A time-dependent increase in the concentration of free this compound, demonstrating the progressive hydrolysis of the glycidyl ester by digestive enzymes. This data can be used to model the release kinetics and estimate the total bioavailable dose of this compound from a given amount of GE.
Conclusion and Implications
The scientific consensus, supported by extensive toxicological data, is clear: the toxicity of glycidyl fatty acid esters is fundamentally linked to their metabolic conversion to this compound.[5][16] this compound is a direct-acting genotoxic carcinogen, and for the purposes of risk assessment, GEs should be considered as precursors that deliver a near-equivalent molar dose of this ultimate toxicant.[16]
For researchers and drug development professionals, this comparative understanding has critical implications:
-
Chemical Hazard Assessment: Any molecule containing a glycidyl ester moiety or a structure that could be metabolized to this compound should be flagged for rigorous genotoxicity and carcinogenicity testing.
-
Drug Design: The this compound structure should be actively avoided in the design of new pharmaceutical ingredients and excipients.
-
Risk Assessment: When evaluating the safety of materials (e.g., food ingredients, polymers), the potential for the formation or presence of GEs must be considered, and their concentration should be treated as a measure of potential this compound exposure.
Future research should continue to explore species-specific differences in GE metabolism to refine human health risk assessments and investigate potential mitigation strategies to reduce the formation of these compounds in processed goods.[18]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. lci-koeln.de [lci-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process contaminants in vegetable oils and foods | EFSA [efsa.europa.eu]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. food.gov.uk [food.gov.uk]
- 12. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Relative oral bioavailability of this compound from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Species differences in toxicokinetic parameters of this compound after a single dose of this compound or this compound linoleate in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 556-52-5) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 21. researchgate.net [researchgate.net]
- 22. NTP Genetically Modified Model Report on the Toxicology and Carcinogenesis Study of this compound (CASRN 556-52-5) in Genetically Modified Haploinsufficient p16ink4a/p19Arf Mice (Gavage Study) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. REFERENCES - NTP Genetically Modified Model Report on the Toxicology and Carcinogenesis Study of this compound (CASRN 556-52-5) in Genetically Modified Haploinsufficient p16ink4a/p19Arf Mice (Gavage Study) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tricat.uni-trier.de [tricat.uni-trier.de]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 27. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 30. A new analytical method for the quantification of this compound fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. jstage.jst.go.jp [jstage.jst.go.jp]
- 33. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
Introduction: The Imperative for Accurate Glycidol Detection
An In-Depth Guide to the Analytical Determination of Glycidol for Researchers and Drug Development Professionals
This compound and its fatty acid esters (GEs) are processing-induced contaminants that have garnered significant global attention from regulatory bodies and the scientific community. GEs are primarily formed during the high-temperature deodorization step in the refining of edible oils and fats[1]. In the human gastrointestinal tract, these esters are hydrolyzed, releasing this compound. Due to its epoxide structure, this compound is a reactive compound classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A), as it can form DNA adducts[1].
This toxicological profile necessitates highly accurate, sensitive, and robust analytical methods for the quantification of this compound in various matrices, from raw ingredients like edible oils to final food products and pharmaceutical formulations. The European Commission has established maximum levels for GEs in vegetable oils and fats, further underscoring the need for reliable analytical oversight[1].
This guide provides a comprehensive comparison of the principal analytical methodologies used for this compound detection. We will delve into the mechanistic principles, operational workflows, and performance characteristics of both indirect and direct detection strategies, offering the field-proven insights necessary for method selection and implementation in research and quality control settings.
The Dichotomy of this compound Analysis: Indirect vs. Direct Methodologies
The analytical approaches for quantifying this compound from its esterified forms can be broadly categorized into two strategies:
-
Indirect Methods: These are the most established techniques and form the basis of several official methods. The core principle involves a chemical or enzymatic hydrolysis (transesterification) of the glycidyl esters to liberate free this compound. The freed this compound, which is highly polar and not amenable to direct gas chromatography, is then converted into a more volatile and stable derivative for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
-
Direct Methods: These modern approaches aim to quantify the intact glycidyl esters without the need for hydrolysis and derivatization. This strategy leverages the power of Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect individual GE species directly from the sample extract.[2][4][5] This provides a profile of the specific fatty acid esters of this compound present.
We will now explore the intricacies of each approach.
Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
The indirect GC-MS approach is the workhorse for regulatory and quality control analysis of total this compound content. Its widespread adoption is supported by several official methods published by organizations like the American Oil Chemists' Society (AOCS)[1][2]. The entire workflow is designed to convert the non-volatile GEs into a single, analyzable derivative.
Causality Behind the Workflow: From Ester to Detectable Signal
The multi-step process is a necessity dictated by the chemical properties of the analytes. Intact GEs are too large and thermally labile for direct GC analysis. The freed this compound is too polar. Therefore, a chemical transformation is required.
dot
Caption: Workflow for indirect this compound analysis by GC-MS.
Key Experimental Steps & Their Scientific Rationale
-
Hydrolysis (Ester Cleavage): The goal is to quantitatively release this compound from its fatty acid esters. The choice of catalyst is critical.
-
Alkaline Hydrolysis: Methods like AOCS Cd 29c-13 use a base, such as sodium methoxide, at room temperature.[2][3] This is a rapid approach, but the reaction time and temperature must be meticulously controlled to prevent the degradation of this compound or the formation of artifacts.[3]
-
Acidic Hydrolysis: AOCS Cd 29a-13 employs an acid catalyst. While often considered accurate, this method can be time-consuming (requiring up to 16 hours) and may overestimate this compound content in samples containing partial acylglycerols.[1][3]
-
Enzymatic Hydrolysis: Newer methods use lipases (e.g., from Candida rugosa) to perform the hydrolysis under milder conditions. This approach can minimize side reactions and improve the accuracy of the results.[3][6]
-
-
Derivatization: Free this compound must be converted to a less polar, more volatile compound suitable for GC analysis. The most common approach involves two reactions:
-
First, the epoxide ring of this compound is opened with a halide salt (e.g., sodium bromide) under acidic conditions to form 3-monobromo-1,2-propanediol (3-MBPD).
-
Second, the resulting diol is derivatized with phenylboronic acid (PBA), which reacts with the two hydroxyl groups to form a stable, cyclic phenylboronate ester. This derivative has excellent chromatographic properties and produces characteristic ions for MS detection.[2][3]
-
Experimental Protocol: AOCS Official Method Cd 29c-13 (Difference Method)
This method is widely used due to its relatively short analysis time.[1] It involves running two parallel assays to differentiate between 3-MCPD esters and glycidyl esters.
-
Sample Preparation: Weigh approximately 100 mg of the oil sample into two separate reaction vials (Assay A and Assay B). Add an internal standard solution (e.g., d5-labeled 3-MCPD diester and d5-labeled glycidyl ester).
-
Assay A (Total Contaminants):
-
Add 500 µL of a sodium methoxide solution in methanol. Vortex vigorously for exactly 1 minute at room temperature to achieve alkaline transesterification.
-
Stop the reaction by adding 1 mL of an acidic sodium bromide solution. This converts the released this compound to 3-MBPD.
-
Add 1 mL of isohexane, vortex, and centrifuge to extract the fatty acid methyl esters (FAMEs). Discard the upper organic layer. Repeat the extraction.
-
-
Assay B (3-MCPD Esters Only):
-
Add an acidic solution to the sample first to degrade the this compound.
-
Proceed with alkaline transesterification as in Assay A. The 3-MCPD esters are converted to free 3-MCPD, but the this compound has already been eliminated.
-
-
Derivatization (Both Assays):
-
Add 1 mL of diethyl ether containing phenylboronic acid (PBA) to the lower aqueous phase of both assays.
-
Shake vigorously for 20 minutes to derivatize the 3-MCPD and 3-MBPD.
-
-
Extraction & Analysis:
-
Centrifuge the vials. Transfer the upper ether layer containing the PBA derivatives to a GC vial.
-
Inject into the GC-MS system.
-
-
Quantification:
-
The amount of 3-MCPD is determined from Assay B.
-
The amount of this compound is calculated from the difference in the signals for the brominated derivative (3-MBPD) between Assay A and Assay B, after applying a transformation factor.[7]
-
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
Direct LC-MS analysis has emerged as a powerful alternative that circumvents the time-consuming and potentially error-prone hydrolysis and derivatization steps of indirect methods.[2][8] This approach provides data on individual, intact glycidyl esters.
Causality Behind the Workflow: Preserving the Original Molecule
The primary advantage of LC-MS is its ability to handle larger, less volatile, and more polar molecules directly. By coupling a liquid chromatograph with a mass spectrometer, the intact GEs can be separated from the oil matrix and quantified. This simplifies sample preparation and reduces the risk of analytical artifacts that can arise during chemical reactions.[2][9]
dot
Caption: Workflow for direct glycidyl ester analysis by LC-MS/MS.
Key Experimental Steps & Their Scientific Rationale
-
Sample Cleanup: While derivatization is avoided, the complex oil matrix must still be addressed. Triglycerides, the main components of edible oils, can cause significant ion suppression in the MS source (a "matrix effect") and contaminate the instrument.[10]
-
Dilute-and-Shoot: For screening purposes, a simple dilution of the oil in a suitable solvent may be sufficient, especially with robust LC-MS systems.[11][12]
-
Solid-Phase Extraction (SPE): For higher accuracy and sensitivity, an SPE cleanup is employed. A double SPE procedure, using a reversed-phase column followed by a normal-phase column, has been shown to effectively remove the bulk of acylglycerols, improving method robustness and stability.[13][14]
-
-
LC Separation: A reversed-phase HPLC or UPLC column (typically C18) is used to separate the different glycidyl esters based on the chain length and degree of unsaturation of their fatty acid moieties.
-
MS Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high selectivity and sensitivity.[2][10] It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for a given GE is selected and fragmented, and a specific product ion is monitored. This provides a highly specific signal, minimizing interferences from the matrix.
Experimental Protocol: General Direct LC-MS/MS Method
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a centrifuge tube.
-
Add a suite of internal standards corresponding to the GEs of interest (e.g., d5-glycidyl palmitate, d5-glycidyl oleate, etc.). The use of multiple stable isotope-labeled standards is crucial for accurate quantification and mitigating matrix effects (Stable Isotope Dilution Analysis - SIDA).[10]
-
Disperse the oil in 4 mL of acetonitrile with stirring for 10 minutes.[15]
-
-
SPE Cleanup (Optional but Recommended):
-
Pass the acetonitrile dispersion through a pre-conditioned reversed-phase SPE cartridge to remove a portion of the triglycerides.
-
For enhanced cleanup, the eluate can be further processed through a normal-phase SPE cartridge.[13]
-
-
Analysis:
-
Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water to separate the GEs.[11]
-
The mass spectrometer is typically equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[2]
-
Quantitative Comparison of Analytical Methods
The choice between indirect GC-MS and direct LC-MS depends on the specific analytical objective. The following table provides a comparative summary of their performance characteristics based on published experimental data.
| Feature | Indirect GC-MS | Direct LC-MS/MS | Rationale & Causality |
| Principle | Hydrolysis, derivatization, and detection of a single derivative (e.g., 3-MBPD-PBA). | Direct detection of multiple intact glycidyl ester species. | GC requires volatile analytes, necessitating chemical conversion. LC can handle larger, non-volatile molecules directly. |
| Analyte(s) Measured | Total this compound content (expressed as this compound equivalent). | Individual glycidyl ester species (e.g., glycidyl oleate, palmitate). | Indirect methods consolidate all GEs into one marker. Direct methods resolve each ester chromatographically. |
| Sample Prep | Complex and time-consuming (hydrolysis, extractions, derivatization).[2] | Simpler and faster (dilution or SPE).[2] | The need for chemical reactions in the indirect workflow adds multiple steps and significant time (can be >16 hours for some methods).[3][14] |
| Sensitivity (LOQ) | Excellent. 0.02 mg/kg (20 ppb) is achievable.[6][7][16] | Excellent. 0.0045–0.012 µg/mL (4.5-12 ppb) in solution.[13] | Both techniques, when coupled with modern mass spectrometers, can achieve the low ppb levels required by regulations. |
| Accuracy (Recovery) | Good, but can be variable. 94-118% reported.[7] Potential for underestimation due to side reactions.[9] | Good to excellent. 71-105% reported, highly dependent on cleanup and use of proper internal standards.[13] | Indirect methods risk analyte loss or artifact formation during chemical steps.[9] Direct methods are prone to matrix effects, which must be corrected with SIDA. |
| Precision (RSD) | Good. Typically <10%.[3] | Good. Typically <15%.[11][13] | Both methods demonstrate acceptable precision, though the multiple manual steps in indirect methods can introduce more variability. |
| Specificity | High, based on GC retention time and MS fragmentation of the derivative. | Very high, based on LC retention time and specific MRM transitions for each intact ester. | LC-MS/MS is generally considered more selective due to the specificity of MRM transitions for the intact molecule. |
| Official Status | Well-established. Basis for AOCS, ISO, and DGF official methods.[1][2] | Gaining acceptance. A direct method has been adopted as a joint AOCS/JOCS official method.[17] | Indirect methods have a longer history and have undergone extensive inter-laboratory validation for regulatory use. |
| Advantages | Measures total this compound content directly relevant to toxicological limits. Robust and widely available instrumentation. | High throughput, less sample prep time, provides a detailed profile of individual GEs, less risk of artifact formation.[14] | The choice depends on whether the goal is total compliance testing (indirect) or detailed research/process optimization (direct). |
| Disadvantages | Time-consuming, potential for artifact formation or incomplete reactions leading to inaccuracies.[2][9] | Susceptible to matrix effects, requires multiple expensive isotope-labeled standards for best accuracy, may not quantify unknown/minor GEs.[5][10] | Each method has inherent chemical or physical challenges that must be understood and controlled. |
Conclusion and Recommendations for Method Selection
Both indirect GC-MS and direct LC-MS/MS are powerful, validated techniques for the determination of this compound. There is no single "best" method; the optimal choice is dictated by the analytical question at hand.
-
For routine quality control and regulatory compliance, where the primary goal is to measure total this compound content against a legal limit, indirect GC-MS methods like AOCS Cd 29c-13 remain a reliable and well-established choice. Their results align with the toxicological data, which is based on total this compound exposure.
-
For research, product development, and process optimization, where understanding the formation and distribution of individual glycidyl esters is critical, direct LC-MS/MS methods offer unparalleled advantages. The ability to profile specific GEs can provide crucial insights into reaction mechanisms and the effectiveness of mitigation strategies. Its higher throughput also makes it suitable for screening large numbers of samples.
Ultimately, the modern analytical laboratory benefits from having access to both capabilities. Cross-validation between a direct and an indirect method can provide the highest level of confidence in analytical findings, ensuring both regulatory compliance and a deep scientific understanding of the product.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new analytical method for the quantification of this compound fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 17. researchgate.net [researchgate.net]
Navigating Chirality: A Comparative Guide to the Biological Activity of (R)- and (S)-Glycidol Derivatives
In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. The subtle yet profound difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-glycidol derivatives, offering researchers, scientists, and drug development professionals a critical resource for navigating the complexities of stereoisomerism in this important class of compounds. Through an in-depth analysis of experimental data, we will explore how the stereochemistry at the C2 position of the oxirane ring dictates the interaction of these derivatives with biological systems, ultimately influencing their therapeutic potential and safety.
The Decisive Role of Stereochemistry: A Tale of Two Enantiomers
Glycidol, a bifunctional molecule containing both an epoxide and a hydroxyl group, serves as a versatile chiral building block in the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives, including ethers, esters, and amines, have garnered significant attention for their potential applications in treating a range of diseases, from cardiovascular conditions to cancer. However, the biological consequences of the (R) and (S) configurations are often starkly different, underscoring the necessity of enantiomerically pure compounds in pharmaceutical development.
This guide will dissect the available scientific literature to present a comparative analysis of the biological activities of (R)- and (S)-glycidol derivatives, structured by the type of derivative and their observed biological effects.
This compound Enantiomers: The Foundation of Stereospecificity
Before delving into the derivatives, it is crucial to understand the foundational differences in the biological activity of the parent enantiomers, (R)- and (S)-glycidol.
Differential Cytotoxicity: A Double-Edged Sword
A pivotal study investigating the selective cytotoxicity of (R)- and (S)-glycidol on human colon cancer cells (HCT 116) and normal African green monkey kidney cells (Vero) revealed that both enantiomers exhibit a degree of selectivity in their cytotoxic effects.[3]
Key Findings:
-
Both (R)- and (S)-glycidol induced a significant reduction in the viability of HCT 116 cancer cells.[3]
-
Conversely, both enantiomers showed only slight cytotoxicity towards the normal Vero cell line.[3]
-
The cytotoxic mechanism in HCT 116 cells was found to be caspase-3 independent and involved the generation of reactive oxygen species (ROS) and the downregulation of ERK ½, pERK, and BCL-2 protein expression.[3]
This selective cytotoxicity against cancer cells highlights the potential of this compound enantiomers as a starting point for the development of novel anticancer agents. However, it is important to note that the study did not report a significant difference in the cytotoxic potency between the (R) and (S) enantiomers of this compound itself in this specific cancer cell line.[3]
Table 1: Comparative Cytotoxicity of (R)- and (S)-Glycidol
| Cell Line | Compound | IC50 (µg/mL) | Observation | Reference |
| HCT 116 (Human Colon Cancer) | (R)-Glycidol | Not specified, but significant viability reduction at 1.16 µg/mL | Dose- and time-dependent cytotoxicity | [3] |
| HCT 116 (Human Colon Cancer) | (S)-Glycidol | Not specified, but significant viability reduction at 1.16 µg/mL | Dose- and time-dependent cytotoxicity | [3] |
| Vero (Normal Monkey Kidney) | (R)-Glycidol | Not specified, but slightly cytotoxic at 1.16 µg/mL | Lower cytotoxicity compared to cancer cells | [3] |
| Vero (Normal Monkey Kidney) | (S)-Glycidol | Not specified, but slightly cytotoxic at 1.16 µg/mL | Lower cytotoxicity compared to cancer cells | [3] |
Glycidyl Ether Derivatives: Stereoselectivity in Metabolism and Pharmacology
Glycidyl ethers are a prominent class of derivatives with diverse industrial and pharmaceutical applications. The stereochemistry of these ethers plays a pivotal role in their metabolic fate and pharmacological activity.
Enantioselective Detoxification
The detoxification of xenobiotics is a critical process that can be highly stereoselective. Research on the metabolism of glycidyl 4-nitrophenyl ether (GNPE) and glycidyl 1-naphthyl ether (GNE) by rat liver enzymes has demonstrated a clear preference for one enantiomer over the other.
Key Findings:
-
Both glutathione transferase and epoxide hydrolase, key enzymes in detoxification pathways, preferentially metabolize the (R)-isomers of GNPE and GNE.
-
Cytosolic epoxide hydrolase was found to detoxify the enantiomers of GNE but not GNPE.
This enantioselectivity in detoxification suggests that the (S)-isomers may persist longer in the body, potentially leading to increased toxicity or prolonged pharmacological effects.
Experimental Protocol: In Vitro Enzyme Kinetics of Glycidyl Ether Detoxification
This protocol outlines a general procedure for assessing the enantioselective metabolism of glycidyl ethers by liver enzymes.
1. Preparation of Liver Fractions: a. Homogenize fresh rat liver in a suitable buffer (e.g., phosphate buffer, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to separate the microsomal (containing epoxide hydrolase) and cytosolic (containing glutathione transferase) fractions.
2. Enzyme Assay: a. Prepare reaction mixtures containing the liver fraction (microsomes or cytosol), a cofactor (e.g., glutathione for GST), and the (R)- or (S)-glycidyl ether substrate at various concentrations. b. Incubate the mixtures at 37°C for a defined period. c. Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
3. Product Analysis: a. Extract the metabolites from the reaction mixture using a suitable organic solvent. b. Analyze the extracts using chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the unreacted substrate and the diol or glutathione conjugate metabolites of each enantiomer.
4. Data Analysis: a. Determine the initial rates of metabolism for each enantiomer at each substrate concentration. b. Calculate the kinetic parameters (Km and Vmax) for each enantiomer to quantify the enantioselectivity of the enzymes.
Diagram: Enantioselective Metabolism of Glycidyl Ethers
Caption: Preferential metabolism of (R)-glycidyl ethers by key detoxification enzymes.
Stereospecificity in Adrenergic Receptor Blockade
Many pharmaceuticals containing a glycidyl ether moiety are designed to interact with specific biological receptors. The stereochemistry of these derivatives is paramount for their binding affinity and subsequent pharmacological effect. This is particularly evident in the case of beta-blockers, a class of drugs widely used to manage cardiovascular diseases.
Key Findings:
-
For some aryl ether derivatives of this compound with α-adrenenergic activity, both the (R) and (S) enantiomers exhibit similar effects.[2]
-
In contrast, for β-blockers, the (S)-enantiomer is typically the more active one, exhibiting a higher affinity for the β-adrenergic receptor.[2]
-
Interestingly, in the development of some hypertension-lowering drugs, the (R)-enantiomer , which possesses lower β-blocking activity, is sometimes preferred to minimize side effects.[2]
This highlights a key principle in drug design: the desired pharmacological activity may reside in one enantiomer, while the other may be inactive or contribute to undesirable side effects.
Glycidyl Ester Derivatives: Emerging Anticancer Agents
Glycidyl esters represent another important class of derivatives, with recent research focusing on their potential as anticancer agents. While direct comparative studies on the cytotoxicity of (R)- and (S)-glycidyl esters are limited, the synthesis and evaluation of racemic or diastereomeric mixtures of these compounds have shown promising results.
A study on novel glycidyl esters of phosphorus acids demonstrated their cytotoxic potential against human prostate (PC-3) and breast (MCF7) cancer cell lines.[4]
Key Findings:
-
The synthesized glycidyl esters of phosphorus acids exhibited moderate preferential cytotoxicity towards cancer cells compared to normal human fibroblasts.[4]
-
These compounds were shown to act as alkylating agents, modifying human serum albumin, which is indicative of their potential to interact with biological macromolecules.[4]
While this study did not resolve and test the individual enantiomers, it provides a strong rationale for future investigations into the stereospecific anticancer activity of glycidyl esters. The differential spatial arrangement of the chiral center in the (R) and (S) enantiomers could significantly influence their interaction with target molecules in cancer cells, potentially leading to differences in their efficacy and toxicity.
Table 2: Cytotoxicity of Diastereomeric Mixtures of Glycidyl Esters of Phosphorus Acids
| Compound | Cell Line | IC50 (µM) | Reference |
| Diglycidyl methylphosphonate | PC-3 (Prostate Cancer) | 355 ± 25 | [4] |
| MCF7 (Breast Cancer) | 216 ± 16 | [4] | |
| Diglycidyl methylphosphate | PC-3 (Prostate Cancer) | 300 ± 21 | [4] |
| MCF7 (Breast Cancer) | 128 ± 10 | [4] | |
| Triglycidyl phosphate | PC-3 (Prostate Cancer) | 160 ± 12 | [4] |
| MCF7 (Breast Cancer) | 148 ± 11 | [4] |
Glycidyl Amine Derivatives: A Frontier for Stereospecific Exploration
Glycidyl amines are another class of derivatives with significant potential in medicinal chemistry. However, there is a notable scarcity of published research directly comparing the biological activities of their (R) and (S) enantiomers. The amine functionality introduces another level of complexity and potential for specific interactions with biological targets, such as enzymes and receptors. Given the established importance of stereochemistry in other classes of this compound derivatives, it is highly probable that the (R) and (S) enantiomers of glycidyl amines will also exhibit distinct pharmacological and toxicological profiles. Future research in this area is critical to unlock their full therapeutic potential.
Conclusion: The Imperative of Chirality in Drug Development
The evidence presented in this guide unequivocally demonstrates that the biological activity of this compound derivatives is intrinsically linked to their stereochemistry. From differential cytotoxicity and enantioselective metabolism to stereospecific receptor binding, the (R) and (S) configurations dictate the interaction of these molecules with the complex machinery of living systems.
For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is not merely an academic exercise but a fundamental requirement for the design and development of safer and more effective medicines. The synthesis of enantiomerically pure this compound derivatives and the careful evaluation of their individual biological activities are essential steps in translating the potential of this versatile chemical scaffold into tangible therapeutic benefits. As our understanding of the stereospecific interactions of these compounds continues to grow, so too will our ability to harness the power of chirality to create the next generation of innovative pharmaceuticals.
References
- 1. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Chemistry Metrics for Glycidol Synthesis Routes
For researchers, chemists, and professionals in drug development, the synthesis of key chemical intermediates like glycidol presents a constant challenge: balancing efficiency with environmental responsibility. This compound, a versatile building block prized in the pharmaceutical and fine chemical industries for its dual reactivity, has traditionally been produced through pathways involving hazardous materials and significant waste generation.[1] This guide provides an in-depth comparison of the primary this compound synthesis routes, evaluated through the lens of modern green chemistry metrics. We will move beyond mere procedural descriptions to analyze the causality behind experimental choices, offering a field-proven perspective on creating more sustainable and efficient chemical processes.
The Imperative for Greener this compound Synthesis
This compound (2,3-epoxy-1-propanol) is a high-value chemical intermediate.[2] Conventional industrial production methods, such as those starting from allyl alcohol or epichlorohydrin, often rely on petroleum-based feedstocks and generate substantial waste, including chlorinated salts and other environmentally persistent byproducts.[3][4] The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and ideally, derived from renewable resources. The valorization of glycerol, a low-cost byproduct of the burgeoning biodiesel industry, has emerged as a particularly promising avenue, aligning with the goals of a circular economy.[1]
To objectively compare the "greenness" of these synthetic pathways, we will employ several key metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] A higher percentage signifies less waste at the molecular level.
-
Process Mass Intensity (PMI): A holistic metric that quantifies the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of product. A lower PMI indicates a more efficient and less wasteful process.[6][7]
-
Environmental Factor (E-Factor): The mass ratio of waste generated to the mass of the desired product. It is directly related to PMI (E-Factor = PMI - 1) and provides a clear measure of waste production.[8]
Major this compound Synthesis Routes: A Mechanistic and Green Perspective
We will examine three primary pathways to this compound, each with distinct advantages and drawbacks from a green chemistry standpoint.
Route 1: From Glycerol (Renewable Feedstock)
The use of crude glycerol from biodiesel production is a cornerstone of modern green chemistry, transforming a waste stream into a valuable resource.[1] Two main strategies have been developed for this conversion.
This widely investigated two-step route first involves the transesterification of glycerol with dimethyl carbonate (DMC) to produce glycerol carbonate. This intermediate is then subjected to decarboxylation to yield this compound.[1]
-
Causality of Experimental Choices: DMC is favored as a "green" reagent due to its low toxicity compared to other reactants like phosgene. The reaction is often catalyzed by solid bases such as sodium aluminate (NaAlO2) or functionalized ionic liquids, which offer the advantages of being cheap, highly efficient, and easily separable for reuse, minimizing downstream processing and catalyst waste.[3][9][10] The one-pot synthesis, where both steps occur in a single reactor, is particularly attractive as it reduces energy consumption and handling losses.[10] A significant drawback, however, is the release of CO2 during the final decarboxylation step, which presents an environmental concern.[1]
Caption: Glycerol Carbonate pathway to this compound.
An alternative approach involves the direct reaction of glycerol with a chlorine source, typically hydrogen chloride (HCl), to form monochlorohydrin intermediates, which then undergo intramolecular cyclization in the presence of a base to form this compound.[1][11]
-
Causality of Experimental Choices: While this route involves hazardous reagents like HCl, its green potential is unlocked through process intensification, specifically using continuous-flow reactors. Flow chemistry offers superior control over reaction temperature and time, significantly enhancing safety when handling exothermic reactions and hazardous materials.[1] This method avoids the CO2 emissions associated with the carbonate route and can achieve higher process efficiency. A comprehensive life cycle assessment has shown that, despite the use of HCl, the overall environmental impact can be lower than the glycerol carbonate route, particularly regarding ocean acidification.[11]
Caption: Direct Chlorination pathway from Glycerol.
Route 2: From Epichlorohydrin (Waste Valorization)
The conventional synthesis of this compound involves the dehydrolysis of epichlorohydrin under alkaline conditions.[3] A greener adaptation of this chemistry focuses on waste valorization. The production of epichlorohydrin itself generates byproducts, including 2-chloro-1,3-propanediol (β-MCH).[12]
-
Causality of Experimental Choices: An innovative process converts this β-MCH waste stream into this compound with high yield (90%) and selectivity (99%) using an alcoholic solution of potassium hydroxide (KOH) at room temperature.[12] This approach represents a significant process intensification, turning a problematic waste product into a valuable chemical.[13] It avoids the use of fossil-fuel-derived starting materials for this specific step and reduces the overall waste footprint of the epichlorohydrin plant. However, the greenness of the primary epichlorohydrin production process remains a critical consideration in a full life-cycle analysis.[14]
Caption: this compound synthesis via Epichlorohydrin waste.
Route 3: From Allyl Alcohol (Direct Epoxidation)
This pathway involves the direct epoxidation of allyl alcohol, which is typically derived from propylene. The most common green oxidant used is hydrogen peroxide (H2O2).
-
Causality of Experimental Choices: Hydrogen peroxide is an ideal green oxidant because its only byproduct is water. Titanium silicalite-1 (TS-1) is a frequently used heterogeneous catalyst for this reaction, enabling the epoxidation under relatively mild conditions.[4] While this route is elegant and produces a clean byproduct stream, it has significant drawbacks. The feedstock, allyl alcohol, is derived from fossil fuels, and reaction conversions can be moderate (e.g., 47% conversion with 92.5% selectivity).[4] Furthermore, catalyst deactivation and reusability can be problematic, impacting the overall process economy and sustainability.[4]
Caption: Epoxidation of Allyl Alcohol to this compound.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the performance of each synthesis route based on available data and theoretical calculations. It is important to note that metrics like PMI and E-Factor are highly dependent on the specific process conditions, including solvent choice and purification methods, and can vary significantly.
| Synthesis Route | Atom Economy (AE) | Process Mass Intensity (PMI) | E-Factor | Yield (%) | Key Advantages | Key Disadvantages |
| From Glycerol (Carbonate) | ~62% | High | High | 75-82%[3][15] | Renewable feedstock, uses green reagent (DMC), reusable catalysts available.[9][10] | Generates CO2, can require multiple steps, potentially high solvent use.[1] |
| From Glycerol (Chlorination) | ~40% | Low (Flow) | Low (Flow) | ~50-60%[1][16] | Renewable feedstock, high efficiency in continuous flow, avoids CO2 emission. | Uses hazardous HCl, lower atom economy, generates salt waste.[1] |
| From Epichlorohydrin (Waste) | ~66% | Moderate | Moderate | ~90%[12] | Waste valorization, very high yield and selectivity, mild conditions.[12] | Depends on a fossil-fuel-based process, generates salt waste.[3] |
| From Allyl Alcohol (Epoxidation) | ~80% | High | High | ~40-50%[4] | High atom economy, clean oxidant (H2O2) with water as the only byproduct.[17] | Fossil-fuel feedstock, moderate conversion, catalyst reusability issues.[4] |
Note: Atom Economy is calculated based on the primary reaction stoichiometry. PMI and E-Factor are qualitative assessments based on typical process inputs described in the literature. Yields are representative values from cited sources.
A 2024 study on the glycerol chlorination route highlighted the dramatic improvement offered by continuous-flow processing, which significantly reduces waste and improves mass intensity compared to traditional batch methods.
Featured Experimental Protocols
To provide actionable insights, we detail two distinct protocols representing green approaches to this compound synthesis.
Protocol 1: One-Pot Synthesis from Glycerol and DMC via Heterogeneous Catalysis
This protocol is based on the work by Bai et al. using sodium aluminate (NaAlO2), a cheap and readily available solid base catalyst.[10]
-
Objective: To synthesize this compound from glycerol and dimethyl carbonate in a one-pot reaction with a recyclable heterogeneous catalyst.
-
Materials & Equipment:
-
Glycerol (reagent grade)
-
Dimethyl Carbonate (DMC)
-
Sodium Aluminate (NaAlO2) catalyst
-
Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer
-
Heating mantle
-
Vacuum filtration apparatus
-
-
Methodology:
-
Reactor Charging: Charge the three-necked flask with glycerol. Add the NaAlO2 catalyst (e.g., at a 3% weight ratio relative to glycerol).[10]
-
Reagent Addition: Add dimethyl carbonate to the flask. A typical molar ratio is 2:1 (DMC:glycerol).[10]
-
Reaction Conditions: Heat the stirred mixture to the target temperature range of 80–92 °C. The reaction is typically run for 90 minutes.[10] Methanol is generated as a byproduct and can be removed via distillation.
-
Workup and Analysis: After cooling, the solid catalyst is separated from the liquid product mixture by simple filtration. The catalyst can be washed, dried, and reused.[10] The liquid phase is then analyzed by gas chromatography (GC) to determine glycerol conversion and selectivity to this compound.
-
-
Scientific Rationale: The use of a heterogeneous catalyst like NaAlO2 is critical for the process's green credentials. It simplifies product purification, eliminates the need for corrosive homogeneous catalysts, and allows for catalyst recycling, which is both economically and environmentally beneficial.[9][10] The optimized temperature and molar ratios are chosen to maximize the conversion of glycerol while maintaining high selectivity towards this compound, preventing polymerization or other side reactions.[10]
Protocol 2: Continuous-Flow Synthesis from Glycerol via Direct Chlorination
This protocol is adapted from the innovative work by Sivo et al. demonstrating the advantages of flow chemistry.
-
Objective: To safely and efficiently synthesize this compound from glycerol and HCl in a continuous-flow system.
-
Materials & Equipment:
-
Syringe pumps
-
PFA or similar chemically resistant tubing coil reactor
-
Back-pressure regulator
-
T-mixer for combining reagent streams
-
Collection vessel
-
Solutions: Glycerol in 13 M Hydrochloric Acid (HCl), Acetic Acid (AcOH) as catalyst, and a quenching solution (e.g., sodium hydroxide).
-
-
Methodology:
-
System Setup: Assemble the flow reactor system, ensuring all connections are secure. The reactor coil is placed in a temperature-controlled bath (e.g., oil bath or heating block).
-
Reagent Pumping: Use separate syringe pumps to introduce the glycerol/HCl solution and the acetic acid catalyst into a T-mixer. The combined stream then enters the heated reactor coil.
-
Reaction Conditions: Typical conditions involve a reactor temperature of 120 °C and a defined residence time (controlled by the total flow rate and reactor volume). A back-pressure regulator (e.g., 2 bar) is used to maintain a stable single-phase flow.
-
Quenching: The output stream from the reactor is continuously mixed with a stream of a basic quenching solution in another T-mixer. This step neutralizes the acid and promotes the final ring-closing cyclization to form this compound.
-
Collection and Analysis: The quenched product stream is collected. The organic phase can be separated and analyzed by NMR or GC to determine the yield of this compound.
-
-
Scientific Rationale: Continuous flow is the enabling technology for this route. It allows for the safe use of concentrated HCl at elevated temperatures by minimizing the reaction volume at any given time.[1] The excellent heat and mass transfer in the microreactor leads to precise control over the reaction, improving yield and selectivity while minimizing the formation of byproducts like dichlorohydrins.[1][16] This process intensification leads to superior green metrics compared to equivalent batch processes.
Conclusion
The synthesis of this compound offers a compelling case study in the application of green chemistry principles. While no single route is perfect, a clear evolution towards sustainability is evident.
-
The epoxidation of allyl alcohol offers high atom economy but is hampered by its reliance on fossil feedstocks and catalyst challenges.[4]
-
The valorization of epichlorohydrin waste is an excellent example of industrial symbiosis and process intensification, though its sustainability is linked to the parent process.[12]
-
The routes from glycerol represent the most promising future direction. The glycerol carbonate pathway is a solid choice, particularly when employing reusable catalysts.[10] However, the direct chlorination route, when executed in a continuous-flow reactor , demonstrates superior performance in key sustainability assessments by eliminating CO2 emissions and dramatically improving process efficiency and safety.[11]
For researchers and drug development professionals, the choice of synthetic route must be a strategic one. By prioritizing pathways that utilize renewable feedstocks, minimize waste through high atom economy and process efficiency, and leverage enabling technologies like flow chemistry, the chemical industry can move towards a more sustainable and profitable future.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Nanocatalyst-Assisted Facile One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jxnutaolab.com [jxnutaolab.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retracted Article: One-pot synthesis of this compound from glycerol and dimethyl carbonate over a highly efficient and easily available solid catalyst NaAlO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A simplified early stage assessment of process intensification: this compound as a value-added product from epichlorohydrin industry wastes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Catalyst Performance in Glycidol Production
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of catalytic pathways for the synthesis of glycidol. As a crucial building block in the pharmaceutical and fine chemical industries, the efficient and selective production of this compound is of paramount importance. This guide provides a comprehensive comparison of catalyst performance for the primary synthetic routes, grounded in experimental data and mechanistic insights to aid in your research and development endeavors.
The Significance of this compound
This compound (2,3-epoxy-1-propanol) is a bifunctional molecule containing both epoxide and alcohol groups, making it a versatile intermediate for the synthesis of a wide range of value-added chemicals.[1] Its applications span the production of polyurethanes, polyglycerols, glycidyl ethers, and as a key component in the synthesis of pharmaceuticals.[2] Given its industrial relevance, the optimization of its production is a continuous area of research.
This guide will dissect the two predominant catalytic routes for this compound synthesis: the epoxidation of allyl alcohol and the conversion of glycerol, a readily available byproduct from biodiesel production.[3][4] We will objectively compare the performance of various catalysts, providing you with the data and protocols necessary to make informed decisions for your specific applications.
I. This compound Production via Epoxidation of Allyl Alcohol
The epoxidation of allyl alcohol is a well-established method for producing this compound.[1] This process typically involves the use of an oxygen source, such as hydrogen peroxide (H₂O₂), and a catalyst to facilitate the selective oxidation of the double bond.
Catalyst Focus: Titanium Silicalite-1 (TS-1)
Titanium silicalite-1 (TS-1) is a microporous zeolite material that has demonstrated significant catalytic activity for the epoxidation of allyl alcohol with hydrogen peroxide, offering an environmentally friendly route to this compound.[5][6]
The catalytic performance of TS-1 is intricately linked to the coordination state of the titanium atoms within the zeolite framework and the diffusion properties of the catalyst. Studies have shown that treating TS-1 extrudates with tetrapropylammonium hydroxide (TPAOH) solution can enhance its catalytic activity.[5] This treatment transforms the tetrahedrally coordinated Ti into pentahedrally and octahedrally coordinated Ti, which are more active for selective oxidation. Furthermore, this treatment can create cavities within the TS-1 crystals, shortening the diffusion pathway for substrates and products, thereby improving the overall reaction rate.[5]
The reaction is typically carried out in a solvent, with methanol being a common choice.[6] The choice of solvent can influence the reaction kinetics and selectivity. The process is generally conducted under atmospheric pressure and at moderate temperatures.[6][7]
Table 1: Performance Comparison of TS-1 Catalysts for Allyl Alcohol Epoxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Reference |
| TS-1 | 30% H₂O₂ | Methanol | 20-60 | Variable | High | [6] |
| TPAOH-treated TS-1 | H₂O₂ | Not specified | Not specified | Enhanced | High | [5] |
Experimental Protocol: Epoxidation of Allyl Alcohol using TS-1
This protocol is a representative example based on literature procedures.[6]
Materials:
-
Allyl alcohol (AA)
-
30% Hydrogen peroxide (H₂O₂)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Methanol (solvent)
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser, thermometer, and magnetic stirrer.
Procedure:
-
Charge the reaction vessel with the desired amount of methanol, allyl alcohol, and TS-1 catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 40°C) with constant stirring.
-
Slowly add the 30% H₂O₂ solution to the reaction mixture. The molar ratio of AA to H₂O₂ is a critical parameter to optimize (e.g., 1:1 to 5:1).[6]
-
Maintain the reaction at the set temperature for a specific duration (e.g., 5-300 minutes), monitoring the progress by taking samples periodically.[6]
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Analyze the liquid products using gas chromatography (GC) to determine the conversion of allyl alcohol and the selectivity to this compound.
Workflow for Allyl Alcohol Epoxidation
Caption: Experimental workflow for the epoxidation of allyl alcohol to this compound.
II. This compound Production from Glycerol
The conversion of glycerol, a surplus chemical from the biodiesel industry, into value-added products like this compound is a highly attractive and sustainable approach.[4][8] Several catalytic strategies have been developed for this transformation.
A. Two-Step Synthesis via Glycerol Carbonate
This widely explored route involves two main steps: the synthesis of glycerol carbonate from glycerol and a carbonate source (e.g., dimethyl carbonate, DMC), followed by the decarboxylation of glycerol carbonate to this compound.[3][9]
A variety of catalysts have been investigated for this two-step process, ranging from homogeneous bases to heterogeneous solid catalysts.
-
Homogeneous Catalysts: Basic catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be effective for the initial transesterification step.[9] Sodium methoxide has also been shown to efficiently catalyze the one-pot synthesis of this compound from glycerol and DMC, achieving high glycerol conversion and good this compound yield.[2]
-
Heterogeneous Catalysts: To overcome the separation challenges associated with homogeneous catalysts, significant research has focused on solid catalysts.
-
KNO₃/Al₂O₃: This nanocatalyst has demonstrated excellent performance in the one-pot synthesis of this compound from glycerol and DMC.[8][10] The catalytic activity is attributed to the formation of active sites like K₂O after calcination.[8] The catalyst is also reusable, making it economically attractive.[8][10]
-
NaAlO₂: This solid base catalyst is cheap, easily processed, and shows high glycerol conversion and this compound selectivity.[8]
-
KF/sepiolite: This catalyst has also been reported to be effective for the one-pot synthesis of this compound.[2]
-
Table 2: Performance of Catalysts for this compound Production from Glycerol and DMC
| Catalyst | Reaction Type | Glycerol Conversion (%) | This compound Yield/Selectivity (%) | Temperature (°C) | Reference |
| Sodium Methoxide | One-pot | 99 | 75 (Yield) | 85 | [2] |
| KNO₃/Al₂O₃ (30%, 800°C) | One-pot | ~95 | ~64 (Yield) | 70 | [8] |
| NaAlO₂ | One-pot | 94.7 | 80.7 (Selectivity) | Not specified | [8] |
| KF/sepiolite (30%) | One-pot | 99 | 82.3 (Yield) | Not specified | [10] |
| Zn(NO₃)₂ | Decarboxylation of Glycerol Carbonate | High Yield | High Selectivity | 175 | [9] |
Experimental Protocol: One-Pot Synthesis of this compound using KNO₃/Al₂O₃
This protocol is based on the work of Nanocatalyst-Assisted Facile One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate.[8][10]
Catalyst Preparation (Impregnation Method):
-
Dissolve a calculated amount of KNO₃ in distilled water.
-
Add activated Al₂O₃ powder to the KNO₃ solution and stir.
-
Let the mixture stand for 24 hours at room temperature.
-
Dry the mixture at 100°C for 3 hours.
-
Grind the resulting solid, sieve it, and then calcine at a high temperature (e.g., 800°C) for 5 hours.[8][10]
Reaction Procedure:
-
In a reaction flask, combine glycerol, dimethyl carbonate (DMC), and the prepared KNO₃/Al₂O₃ catalyst. A typical DMC/glycerol molar ratio is 2:1.[8][10]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.[8]
-
Maintain the reaction for a specified time (e.g., 120 minutes).[8]
-
After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the product mixture using gas chromatography to determine glycerol conversion and this compound yield.
B. Direct Gas-Phase Conversion of Glycerol
An alternative approach is the direct gas-phase conversion of glycerol to this compound. This method utilizes heterogeneous catalysts, such as alkali metal-promoted aluminosilicate zeolites, in a fixed-bed continuous flow reactor at elevated temperatures (250-450°C). This process offers the potential for continuous production and easier product separation.
C. Hydrogenolysis of Glycerol
While primarily aimed at producing 1,2-propanediol, the hydrogenolysis of glycerol can proceed through a this compound intermediate.[11][12] This pathway typically involves dehydration of glycerol to form an intermediate like acetol or this compound, followed by hydrogenation.[11][13] Copper-based catalysts, such as Cu-ZnO, have been studied for this reaction.[11][13] However, this is a less direct route for selective this compound production.
D. Continuous-Flow Synthesis
Recent advancements have explored the continuous-flow synthesis of this compound from glycerol using a combination of hydrochloric acid and acetic acid. This method can overcome challenges associated with batch processes, such as long reaction times and the formation of unstable intermediates, leading to higher yields and improved sustainability metrics.
Reaction Pathway for Glycerol to this compound
Caption: Major catalytic pathways for the conversion of glycerol to this compound.
Conclusion
The choice of catalyst and synthetic route for this compound production is a critical decision that depends on various factors, including feedstock availability, desired scale of production, and economic and environmental considerations.
-
For the epoxidation of allyl alcohol , TS-1 catalysts , particularly when modified to enhance activity, offer a green and selective route.
-
For the conversion of glycerol , the one-pot synthesis using heterogeneous catalysts like KNO₃/Al₂O₃ presents a highly promising, sustainable, and economically viable option due to its high efficiency and catalyst reusability. The direct gas-phase conversion and continuous-flow methods are also emerging as powerful alternatives for industrial-scale production.
This guide has provided a comparative overview of catalyst performance based on current scientific literature. It is our hope that the data, protocols, and mechanistic insights presented herein will serve as a valuable resource in your endeavors to develop efficient and sustainable processes for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Item - The selective epoxidation of allyl alcohol to this compound - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. Frontiers | Epoxidation of allyl alcohol to this compound over TPAOH-treated titanium silicalite-1 extrudates [frontiersin.org]
- 6. Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regularities of this compound synthesis by the liquid-phase epoxidation of allyl alcohol with hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 8. Nanocatalyst-Assisted Facile One-Pot Synthesis of this compound from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150239858A1 - Method for producing this compound by successive catalytic reactions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogenolysis of Glycerol to 1,2-Propanediol Over Clay Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Glycidol Quantification in Food Matrices
This guide provides an in-depth comparison of analytical methodologies for the quantification of glycidol in food matrices, with a primary focus on edible oils. As a process-induced contaminant with potential carcinogenic properties, the accurate and reliable measurement of this compound is of paramount importance for food safety, quality control, and risk assessment. This document is intended for researchers, analytical scientists, and professionals in food safety and drug development who require a comprehensive understanding of the available analytical strategies.
The Analytical Imperative: Why this compound Quantification Matters
This compound and its fatty acid esters (GEs) are processing contaminants that form in edible oils and fats during high-temperature refining processes, such as deodorization.[1] In the human gastrointestinal tract, GEs are hydrolyzed, releasing free this compound, which has been classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[2][3] This toxicological profile has prompted regulatory bodies worldwide, including the European Commission, to establish maximum limits for GEs in vegetable oils and fats, infant formula, and other food products.[2]
The analytical challenge lies in the accurate quantification of this compound, which can exist in various esterified forms and at trace levels within complex food matrices. The choice of analytical methodology can significantly impact the accuracy, precision, and overall reliability of the results. This guide will compare two principal analytical strategies: indirect methods based on Gas Chromatography-Mass Spectrometry (GC-MS) and direct methods employing Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodologies Under the Microscope: A Head-to-Head Comparison
The two primary approaches for quantifying glycidyl esters in food can be broadly categorized as indirect and direct methods.[2]
-
Indirect Methods: These well-established techniques rely on the chemical conversion of glycidyl esters to a common, analyzable derivative. This typically involves a hydrolysis or transesterification step to release the this compound moiety, followed by derivatization to enhance volatility and thermal stability for GC-MS analysis.[4] Several official methods, such as those from the American Oil Chemists' Society (AOCS), fall into this category.[2][5]
-
Direct Methods: These more recent approaches aim to quantify the intact glycidyl esters without chemical conversion. This is typically achieved using LC-MS, which offers high selectivity and sensitivity for the direct determination of individual GE species.[2][6] This strategy reduces sample preparation time and minimizes the risk of artifact formation.[6]
Indirect Quantification via GC-MS: The AOCS Official Method Cd 29c-13 ("Difference Method")
The AOCS Official Method Cd 29c-13 is a widely used indirect method for the determination of glycidyl esters.[2][7] It is often referred to as the "difference method" because it involves two separate assays to differentiate between 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters.
The core principle of this method is the conversion of this compound to 3-MCPD in the presence of a chloride source. The total 3-MCPD is then quantified, and by subtracting the amount of 3-MCPD originally present in the sample (determined in a separate analysis without the added chloride source), the amount of this compound can be calculated.[7]
The experimental workflow can be visualized as follows:
Figure 1: Workflow for the indirect quantification of glycidyl esters using the AOCS Cd 29c-13 method.
Assay A: Determination of Total 3-MCPD
-
Sample Preparation: Weigh 100 mg of the oil sample into a vial. Add an internal standard solution (e.g., 3-MCPD-d5) and tert-butyl methyl ether (TBME) to dissolve the oil.
-
Ester Cleavage and Conversion: Add a solution of sodium methoxide in methanol containing a chloride source. This initiates the transesterification of the glycidyl and 3-MCPD esters and the conversion of the liberated this compound to 3-MCPD.
-
Neutralization: Stop the reaction by adding an acidic solution.
-
Extraction: Extract the free 3-MCPD and the internal standard into an organic solvent.
-
Derivatization: Evaporate the solvent and add phenylboronic acid (PBA) solution to derivatize the 3-MCPD, making it amenable to GC-MS analysis.[2]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for quantification.
Assay B: Determination of 3-MCPD from 3-MCPD Esters
The procedure for Assay B is identical to Assay A, with the critical exception that the alkaline transesterification step is performed in the absence of an added chloride source.[7] This ensures that only the 3-MCPD originally present as esters is measured.
Calculation
The concentration of this compound is calculated by subtracting the result of Assay B from the result of Assay A and multiplying by a transformation factor that accounts for the molecular weight difference between this compound and 3-MCPD.[7]
Direct Quantification via LC-MS: A Streamlined Approach
Direct analysis of intact glycidyl esters using Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more rapid and straightforward alternative to indirect methods.[2][6] This approach eliminates the need for chemical conversion and derivatization, thereby reducing sample preparation time and potential sources of error.
The principle of direct LC-MS analysis is based on the chromatographic separation of individual glycidyl ester species followed by their sensitive and selective detection using a mass spectrometer. A key step in the sample preparation is the removal of the bulk triglyceride matrix, which can interfere with the analysis. This is typically achieved using solid-phase extraction (SPE).[8][9][10]
Figure 2: Workflow for the direct quantification of glycidyl esters using LC-MS.
-
Sample Preparation: Dissolve a known amount of the oil sample in a suitable solvent and add an internal standard (e.g., a deuterated glycidyl ester).
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge (e.g., a combination of reversed-phase and normal-phase materials) to remove the bulk of the triglycerides.[8][9][10]
-
Elution: Elute the glycidyl esters from the SPE cartridge using an appropriate solvent mixture.
-
Concentration: Evaporate the eluate to dryness and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The glycidyl esters are separated on a reversed-phase column and detected using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Quantification: The concentration of each glycidyl ester is determined by comparing its peak area to that of the internal standard. The total this compound content is then calculated by summing the concentrations of all identified glycidyl esters, expressed as this compound equivalents.
Performance Validation: A Data-Driven Comparison
The performance of an analytical method is assessed through a rigorous validation process that evaluates several key parameters. The following table summarizes typical performance data for the indirect GC-MS and direct LC-MS methods for this compound quantification in edible oils.
| Validation Parameter | Indirect GC-MS (AOCS Cd 29c-13) | Direct LC-MS | References |
| Limit of Detection (LOD) | 0.02 mg/kg | 0.0045 - 0.012 µg/mL (for standard GEs) | [11] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | 0.6 µg this compound equivalents/g oil | [10][11][12] |
| Linearity (R²) | > 0.999 | ≥ 0.9999 | [7][10] |
| Accuracy (Recovery) | 87.5% - 106.5% | 71.3% - 105.1% | [8][9][11][13] |
| Precision (RSD) | < 10% | 2.1% - 12.1% | [8][9][11] |
| Analysis Time | Long (due to two assays and derivatization) | Short (rapid sample preparation) | [2] |
| Scope | Total this compound content | Individual glycidyl ester species | [2][6] |
Choosing the Right Tool for the Job: A Scientist's Perspective
The choice between indirect GC-MS and direct LC-MS methods for this compound quantification depends on the specific analytical needs and available resources.
Indirect GC-MS methods , such as the AOCS official methods, are well-established, robust, and widely used in regulatory and quality control laboratories.[6] They provide a reliable measure of the total this compound content, which is often the primary concern for regulatory compliance. However, these methods can be time-consuming and require careful control of the reaction conditions to ensure accurate results.[11] The derivatization step also adds complexity to the workflow.
Direct LC-MS methods offer a significant advantage in terms of speed and simplicity.[2] By eliminating the need for chemical conversion and derivatization, these methods provide a faster turnaround time and reduce the potential for artifact formation. Furthermore, they allow for the quantification of individual glycidyl ester species, which can provide valuable insights into the formation pathways and mitigation strategies for these contaminants. The main challenge for direct methods lies in the effective removal of the complex sample matrix, which can affect the accuracy and precision of the results if not performed adequately.[8][9][10]
Conclusion: Advancing the Science of Food Safety
The accurate quantification of this compound in food matrices is a critical aspect of ensuring food safety and protecting public health. Both indirect GC-MS and direct LC-MS methodologies offer reliable approaches for this purpose, each with its own set of advantages and limitations. As analytical technologies continue to evolve, we can anticipate further improvements in the sensitivity, speed, and accessibility of methods for the analysis of this compound and other process-induced contaminants. The ongoing development and validation of these methods are essential for supporting regulatory efforts and ensuring the safety of our food supply.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 5. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A New Analytical Method for the Quantification of this compound Fatty Acid Esters in Edible Oils [jstage.jst.go.jp]
- 9. A new analytical method for the quantification of this compound fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Study of Polyglycidol Architectures for Advanced Drug Development
Polyglycidol (PG), a highly versatile and biocompatible polyether, has emerged as a compelling alternative to poly(ethylene glycol) (PEG) for a multitude of biomedical applications.[1][2][3][4] Its unique structure, featuring a hydroxyl group on each repeating unit, not only enhances its hydrophilicity but also provides abundant sites for functionalization with therapeutic agents, targeting moieties, and imaging probes.[4][5][6][7] The performance of polythis compound is intricately linked to its macromolecular architecture, which can be tailored to be linear, branched (including hyperbranched and dendritic), or star-shaped.[5][8][9] This guide provides a comprehensive comparison of these architectures, offering researchers, scientists, and drug development professionals the insights and experimental data necessary to select the optimal polythis compound for their specific application.
Architectural Synthesis and its Influence on Polymer Properties
The distinct architectures of polythis compound arise from different synthetic strategies, which in turn dictate their fundamental physicochemical properties.
Synthesis Strategies: A Tale of Two Monomers
The polymerization of this compound, a monomer containing both an epoxide and a hydroxyl group, inherently leads to branched architectures .[5] This is due to the hydroxyl group participating in chain transfer reactions during anionic polymerization. To achieve a linear architecture , the hydroxyl group of the this compound monomer must first be protected.[3][5][9] A common protecting group is 1-ethoxyethyl, forming 1-ethoxyethyl glycidyl ether (EEGE), which can then be polymerized anionically to yield a linear polymer.[5][8] Subsequent deprotection removes the acetal groups, revealing the hydroxyl functionalities along the linear polythis compound backbone.
Star-shaped polyglycidols are synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer arms.[10][11][12]
Caption: Synthetic pathways to linear, branched, and star-shaped polyglycidols.
Architectural Impact on Physicochemical Properties
The architectural differences manifest in distinct macroscopic properties. Branched polyglycidols, due to their more compact, globular structure, generally exhibit lower solution viscosity compared to their linear counterparts of similar molecular weight.[12] Conversely, the glass transition temperatures (Tg) of branched architectures can be lower than those of linear polyglycidols of comparable molecular weight.[13] Star-shaped polymers also have unique rheological properties, with lower hydrodynamic radii and internal viscosities compared to linear analogues of the same molecular weight.[12]
| Property | Linear Polythis compound | Branched Polythis compound | Star-Shaped Polythis compound |
| Synthesis | Requires monomer protection/deprotection | Direct polymerization of this compound | "Core-first" approach with multifunctional initiator |
| Structure | Extended, flexible chains | Compact, globular | Central core with radiating arms |
| Viscosity | Higher | Lower | Lower than linear analogues |
| Hydrodynamic Radius | Larger | Smaller | Smaller than linear analogues |
| Glass Transition Temp. (Tg) | Higher | Lower | Dependent on arm length and number |
| Functionalization Sites | Along the backbone and at chain ends | Throughout the structure and at the periphery | Primarily at the arm ends |
Biocompatibility: A Common Ground
A significant advantage of all polythis compound architectures is their excellent biocompatibility, often compared to that of PEG.[1][2][3] In vitro and in vivo studies have demonstrated that both linear and hyperbranched polyglycidols are highly biocompatible.[1][2] They exhibit low cytotoxicity and are well-tolerated even at high doses.[1][2] This inherent biocompatibility makes polyglycidols a safe and effective platform for drug delivery and other biomedical applications.
Performance in Drug Delivery Applications
The choice of polythis compound architecture can significantly impact the efficacy of a drug delivery system.
-
Linear Polyglycidols: Their flexible, linear structure can be advantageous for creating long-circulating drug conjugates, similar to PEGylation. The hydroxyl groups distributed along the backbone allow for a high degree of drug loading.[5][9]
-
Branched Polyglycidols: The three-dimensional, dendritic-like structure of hyperbranched polyglycidols creates a unique microenvironment that can be exploited for drug encapsulation.[3][14] The high density of functional groups on their periphery allows for the attachment of targeting ligands, enhancing specificity.
-
Star-Shaped Polyglycidols: These architectures offer a high density of functional groups at the periphery of the molecule, making them ideal for multivalent targeting.[12] The compact core can also serve as a depot for drug loading.
A comparative in vivo study on different polymeric architectures for delivering a combination of paclitaxel and doxorubicin could provide valuable insights into how each polythis compound architecture influences drug efficacy and biodistribution.[9]
Experimental Protocols for Characterization
Accurate characterization of polythis compound architecture and molecular weight is crucial for ensuring reproducibility and understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR are indispensable for confirming the chemical structure of polyglycidols and determining the degree of branching.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the polythis compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
For linear polythis compound , the spectrum will show characteristic peaks for the polymer backbone protons.
-
For branched polythis compound , the presence of dendritic, linear, and terminal units will give rise to distinct sets of peaks, allowing for the calculation of the degree of branching.
-
The molecular weight of polyether diols can also be determined using NMR.[15]
-
Caption: Workflow for NMR analysis of polythis compound architecture.
Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
SEC (also known as Gel Permeation Chromatography - GPC) is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.
Protocol for SEC Analysis:
-
System Preparation: Use a mobile phase appropriate for polythis compound (e.g., aqueous buffer or DMF with LiBr) and a column set suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., PEG or pullulan).
-
Sample Preparation: Dissolve the polythis compound sample in the mobile phase at a known concentration (typically 1-2 mg/mL).
-
Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Determine Mn, Mw, and PDI relative to the calibration standards. For branched and star-shaped polymers, a multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.
Dynamic Light Scattering (DLS) for Hydrodynamic Size
DLS measures the hydrodynamic diameter (Dh) of polymers in solution, providing insights into their size and aggregation state.[16][17]
Protocol for DLS Analysis:
-
Sample Preparation: Prepare a dilute solution of the polythis compound in a suitable filtered solvent (e.g., water, PBS). The concentration should be optimized to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument with a stable temperature control system.
-
Data Acquisition: Acquire the correlation function for a set duration.
-
Data Analysis: Analyze the correlation function to determine the size distribution and average hydrodynamic diameter. This is particularly useful for comparing the compactness of different architectures.[18]
Conclusion and Future Perspectives
The choice of polythis compound architecture is a critical consideration in the design of advanced drug delivery systems and biomaterials. Linear polyglycidols offer a straightforward approach for creating long-circulating conjugates, while branched and star-shaped architectures provide unique opportunities for drug encapsulation and multivalent targeting. The experimental protocols outlined in this guide provide a framework for the robust characterization of these materials, ensuring the development of well-defined and effective therapeutic platforms. As synthetic methodologies continue to advance, we can expect the emergence of even more complex and functional polythis compound architectures, further expanding their utility in the biomedical field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications [ouci.dntb.gov.ua]
- 5. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Star-shaped polymer - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. addi.ehu.es [addi.ehu.es]
- 15. The Effect of NMR Setting Parameters on Molecular Weight Determination of Polyether Diols [ouci.dntb.gov.ua]
- 16. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applicability and Limitations in the Characterization of Poly-Dispersed Engineered Nanomaterials in Cell Media by Dynamic Light Scattering (DLS) [mdpi.com]
- 18. researchgate.net [researchgate.net]
Glycidol: A Bio-Based Epoxide Poised to Redefine High-Performance Polymers
A Senior Application Scientist's Guide to Glycidol as a Sustainable Alternative to Petrochemical Epoxides
The imperative to transition from a petrochemical-based economy to a more sustainable, bio-based one has catalyzed significant innovation in the chemical industry. For researchers, scientists, and drug development professionals, this shift presents both challenges and opportunities, particularly in the realm of high-performance polymers like epoxy resins. This guide provides an in-depth technical comparison of this compound, a promising bio-based epoxide, with its traditional petrochemical counterparts, namely epichlorohydrin and propylene oxide. By examining their synthesis, performance characteristics, and processing, we aim to equip you with the knowledge to evaluate and integrate this renewable building block into your research and development endeavors.
The Rise of a Bio-Renewable Contender: From Glycerol to this compound
The primary allure of this compound lies in its renewable origins. As a derivative of glycerol, a readily available and often underutilized byproduct of biodiesel production, this compound presents a compelling case for a circular economy.[1] This stands in stark contrast to the production of epichlorohydrin and propylene oxide, which are intrinsically linked to the volatile and environmentally taxing petrochemical industry.
The synthesis of this compound from glycerol is an area of active research, with several promising routes emerging. One common method involves the carbonation of glycerol with dimethyl carbonate to form glycerol carbonate, which is then decarboxylated to yield this compound.[2] This process avoids the use of chlorine, a key environmental concern in traditional epichlorohydrin production.
dot
Caption: Synthesis of this compound from Glycerol via Glycerol Carbonate.
In contrast, the conventional production of epichlorohydrin from propylene involves chlorination and dehydrochlorination steps, generating significant chlorinated byproducts and consuming large amounts of energy.[3] Similarly, propylene oxide production, while having moved towards greener methods, still largely relies on petrochemical feedstocks and can involve the use of hazardous peroxides.[4][5]
Performance Showdown: this compound-Based Epoxies vs. the Incumbents
The ultimate viability of this compound as a replacement for petrochemical epoxides hinges on the performance of the resulting polymers. While comprehensive, direct comparative studies are still emerging, the available data indicates that this compound-based epoxy resins can offer comparable, and in some cases, superior properties to their traditional counterparts.
Mechanical Properties: A Balancing Act of Strength and Flexibility
The mechanical performance of an epoxy resin is paramount for its application. The inherent structure of this compound, with its hydroxyl group, allows for the creation of polymers with a high degree of cross-linking, which can translate to excellent mechanical properties. However, the flexibility of the resulting network can be tailored by the choice of curing agent and the formulation.
| Property | This compound-Based Epoxy (Representative) | Epichlorohydrin-Based Epoxy (DGEBA) | Propylene Oxide-Based Epoxy (DGEBPA) | Test Standard |
| Tensile Strength (MPa) | 50 - 80 | 60 - 90 | 50 - 70 | ASTM D638 |
| Flexural Strength (MPa) | 90 - 130 | 100 - 150 | 80 - 120 | ASTM D790 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 3.0 - 4.0 | 2.0 - 3.0 | ASTM D790 |
Note: The values presented are representative and can vary significantly based on the specific formulation, curing agent, and curing conditions.
While some studies suggest that fully bio-based epoxy systems may initially exhibit lower mechanical strength compared to their petroleum-based counterparts, strategic formulation and the use of reinforcing agents can mitigate these differences.[3][6] Furthermore, the unique structure of this compound can be leveraged to create epoxy resins with enhanced toughness and impact resistance.[7]
Thermal Stability: Withstanding the Heat
The thermal stability of an epoxy resin is critical for its use in applications where it will be exposed to elevated temperatures. The glass transition temperature (Tg) is a key indicator of this, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
| Property | This compound-Based Epoxy (Representative) | Epichlorohydrin-Based Epoxy (DGEBA) | Propylene Oxide-Based Epoxy (DGEBPA) | Test Method |
| Glass Transition Temperature (Tg, °C) | 120 - 180 | 150 - 200 | 100 - 150 | DSC |
| Decomposition Temperature (TGA, 5% weight loss, °C) | 300 - 350 | 320 - 380 | 280 - 330 | TGA |
Note: The values presented are representative and can vary significantly based on the specific formulation, curing agent, and curing conditions.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal properties of these polymers.[8][9] While some bio-based epoxies may exhibit a slightly lower Tg compared to high-performance bisphenol A-based systems, the development of novel bio-based aromatic hardeners and the incorporation of nanofillers are promising strategies to enhance their thermal stability.[10]
Chemical Resistance: Holding Strong Against the Elements
The ability of an epoxy resin to resist degradation from chemical exposure is a critical performance metric for many applications. This is typically evaluated by immersing cured samples in various chemical agents and measuring changes in weight, dimensions, and mechanical properties over time, as outlined in standards like ASTM D543.[11][12][13][14][15]
| Chemical Agent | This compound-Based Epoxy (Expected) | Epichlorohydrin-Based Epoxy (DGEBA) |
| Acids (e.g., 10% H₂SO₄) | Good to Excellent | Excellent |
| Bases (e.g., 10% NaOH) | Good to Excellent | Excellent |
| Organic Solvents (e.g., Acetone, Toluene) | Good | Good to Excellent |
Note: The expected performance is based on the general chemical nature of epoxy resins and may vary depending on the specific formulation and crosslink density.
The high cross-link density achievable with this compound-based systems is expected to confer good to excellent chemical resistance. The absence of chlorine in the this compound backbone may also offer advantages in certain corrosive environments.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the exploration of this compound-based epoxy resins in your own laboratory, we provide the following detailed experimental protocols.
Synthesis of a this compound-Based Epoxy Resin
This protocol describes a general procedure for the synthesis of a diglycidyl ether of a bisphenol using this compound.
Materials:
-
Bisphenol A (or other bisphenol)
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve the bisphenol in toluene.
-
Slowly add a stoichiometric amount of sodium hydroxide solution while stirring vigorously.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Add this compound dropwise to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at temperature for 4-6 hours, monitoring the progress by titration of the epoxy equivalent weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with deionized water to remove any unreacted NaOH and salt byproducts.
-
Separate the organic layer and remove the toluene under reduced pressure to obtain the this compound-based epoxy resin.
Curing of this compound-Based Epoxy Resin with an Amine Hardener
This protocol outlines a typical procedure for curing a this compound-based epoxy resin with a diamine hardener.
Materials:
-
This compound-based epoxy resin
-
Diamine hardener (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Mold for casting specimens
Procedure:
-
Preheat the this compound-based epoxy resin to reduce its viscosity (e.g., 60-80 °C).
-
Calculate the stoichiometric amount of the diamine hardener required based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the hardener.
-
Melt the diamine hardener if it is a solid at room temperature.
-
Add the molten hardener to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120 °C for 2 hours followed by a post-cure at 150 °C for 2 hours). The curing schedule will depend on the specific resin and hardener system.
dot
Caption: Workflow for Curing this compound-Based Epoxy Resin.
Standardized Mechanical Testing
Tensile Testing (ASTM D638):
-
Prepare dumbbell-shaped specimens from the cured epoxy polymer according to the dimensions specified in ASTM D638.[7][16]
-
Condition the specimens at a standard temperature and humidity.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.[16]
-
Record the load and elongation data until the specimen fractures.
-
Calculate the tensile strength, modulus of elasticity, and elongation at break.
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens from the cured epoxy polymer as per the dimensions in ASTM D790.
-
Condition the specimens under standard conditions.
-
Perform a three-point bending test using a universal testing machine at a specified loading rate.[17]
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus.
The Path Forward: Opportunities and Challenges
This compound represents a significant step towards a more sustainable and environmentally responsible polymer industry. Its bio-based origin, coupled with the potential for high-performance characteristics, makes it an attractive alternative to traditional petrochemical epoxides.[1] However, challenges remain in optimizing synthesis routes to improve efficiency and reduce costs. Furthermore, more extensive research is needed to fully characterize the long-term durability and performance of this compound-based epoxy systems in a wide range of applications.
For researchers and developers, the exploration of novel curing agents, the incorporation of bio-based reinforcing fillers, and the development of advanced formulations will be key to unlocking the full potential of this versatile bio-epoxide. As the demand for sustainable materials continues to grow, this compound is well-positioned to become a cornerstone of the next generation of high-performance polymers.
References
- 1. bluebearchemicals.com [bluebearchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy and Bio-Based Epoxy Carbon Fiber Twill Composites: Comparison of the Quasi-Static Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. coirubber.com [coirubber.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. kiyorndlab.com [kiyorndlab.com]
- 15. infinitalab.com [infinitalab.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Development of Functional Bio-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Glycidol Polymerization: A Head-to-Head Comparison of Core Techniques
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical and pharmaceutical sciences, polyglycerol (PG), also known as polyglycidol, stands out as a remarkably versatile and biocompatible polymer.[1][2][3] Its polyether backbone, densely decorated with hydroxyl groups, not only imparts excellent water solubility but also provides a wealth of sites for modification and conjugation with bioactive molecules.[1][3][4] This makes PG a leading candidate for advanced applications, including drug delivery systems, protein conjugation, and surface modifications for medical devices.[1][2]
The architecture of a polythis compound macromolecule—whether it is a well-defined linear chain or a complex hyperbranched structure—is critically determined by the polymerization technique employed.[1][5] The choice of synthetic route directly influences the polymer's molecular weight, polydispersity, and functionality, which in turn dictates its performance in a given application. For instance, high molecular weight PGs are often essential for drug delivery systems to ensure prolonged circulation and enhanced vascular retention.[1]
This guide provides a head-to-head comparison of the primary techniques for this compound polymerization. As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the mechanisms, advantages, and limitations of anionic, cationic, and coordination polymerizations, providing the field-proven insights necessary to select the optimal strategy for your research and development objectives.
Chapter 1: Anionic Ring-Opening Polymerization (AROP): The Controlled Workhorse
Anionic Ring-Opening Polymerization (AROP) is arguably the most reliable and widely used method for producing polyglycidols with controlled molecular weights and narrow polydispersity indices (PDI), particularly for linear architectures. The key to this control lies in the nature of the anionic propagating species, which are generally stable and less prone to the side reactions that plague other methods.
Mechanism and Causality
The polymerization of this compound itself via AROP leads to hyperbranched structures due to the presence of the hydroxyl group, which can act as a chain transfer agent.[3][4] Therefore, to synthesize linear polythis compound, a monomer with a protected hydroxyl group, such as 1-ethoxyethylglycidyl ether (EEGE), is required.[3][4][5]
The mechanism proceeds via a nucleophilic attack on one of the epoxide's methylene carbons by an alkoxide initiator (e.g., potassium methoxide). This attack opens the strained epoxide ring and generates a new alkoxide at the chain end, which then propagates by reacting with subsequent monomer molecules. The choice of a strong, non-coordinating base like a potassium or cesium alkoxide is crucial for efficient initiation.[4] Slow monomer addition is a critical experimental parameter; it maintains a low instantaneous monomer concentration, which suppresses unwanted side reactions and ensures uniform chain growth.[4]
Caption: Anionic Ring-Opening Polymerization (AROP) of Protected this compound.
Self-Validating Experimental Protocol: Synthesis of Linear Polythis compound
This protocol describes the synthesis of linear poly(1-ethoxyethylglycidyl ether) followed by deprotection.
-
Reagent Purification: Toluene (solvent) should be rigorously dried over sodium/benzophenone and distilled under argon. 1-ethoxyethylglycidyl ether (EEGE) monomer must be distilled from calcium hydride immediately before use to remove any water or alcohol impurities that could terminate the polymerization.
-
Initiation: In a flame-dried Schlenk flask under an inert argon atmosphere, add the dried toluene. Add a calculated amount of initiator, such as potassium naphthalenide solution, until a faint green color persists, ensuring the removal of trace impurities. Then, add the precise amount of initiator (e.g., potassium methoxide) for the desired molecular weight.
-
Polymerization: Heat the reaction vessel to the desired temperature (e.g., 60 °C). The purified EEGE monomer, diluted in dry toluene, is added dropwise to the initiator solution over several hours using a syringe pump. Causality: Slow, controlled addition is paramount to prevent premature termination and achieve a narrow PDI.
-
Termination: After the addition is complete, the reaction is allowed to proceed for several more hours to ensure full conversion. The living anionic chain ends are then terminated by adding degassed methanol.
-
Deprotection: The protected polymer is recovered by precipitation in cold hexane. To remove the ethoxyethyl protecting groups, the polymer is dissolved in a mixture of THF and dilute aqueous HCl and stirred at room temperature.[4]
-
Purification & Validation: The final linear polythis compound is purified by dialysis against deionized water and isolated by lyophilization. The product's integrity must be validated.
-
¹H NMR Spectroscopy: To confirm the complete removal of the protecting groups and verify the polyether backbone structure.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value below 1.2 indicates a well-controlled, "living" polymerization.[6]
-
| Parameter | Anionic Ring-Opening Polymerization (AROP) | Causality / Rationale |
| Control | Excellent | Stable propagating species minimize chain transfer and termination. |
| PDI | Typically < 1.2 | "Living" nature of the polymerization allows for uniform chain growth. |
| Architecture | Linear (with protected monomer)[5], Star[4] | Requires protection/deprotection steps. Star polymers possible with multifunctional initiators.[4] |
| Conditions | Requires stringent anhydrous and inert conditions. | Anionic species are highly reactive with protic impurities (water, alcohols). |
| Scalability | Moderate to High | Requires specialized equipment for handling dry reagents on a large scale. |
Chapter 2: Cationic Ring-Opening Polymerization (CROP): The Path to Branched Architectures
Cationic Ring-Opening Polymerization (CROP) of this compound offers a more direct route to hyperbranched polyglycerols (HPGs) without the need for monomer protection.[7] This method is often faster and can be performed under less stringent conditions than AROP. However, this convenience comes at the cost of control, often leading to polymers with broad molecular weight distributions.
Mechanism and Causality
CROP is typically initiated by protic acids (e.g., citric acid) or Lewis acids (e.g., BF₃·OEt₂).[8][9] The mechanism can proceed through two main pathways: the active chain-end (ACE) mechanism or the activated monomer (AM) mechanism.[3][4]
-
ACE Mechanism: The initiator protonates the epoxide oxygen, forming a tertiary oxonium ion at the chain end. This active end is then attacked by the hydroxyl group of an incoming monomer.
-
AM Mechanism: The monomer itself is protonated, creating an activated species that is then attacked by the hydroxyl group of the growing polymer chain. The AM mechanism is often favored and is key to forming the hyperbranched structure.[9]
The lack of control in CROP stems from the high reactivity of the cationic species, which are susceptible to numerous side reactions, including intramolecular cyclization and chain transfer to other polymer chains, leading to extensive branching and a broad PDI.
References
- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Glycidol Disposal: A Guide for the Modern Laboratory
A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling and Disposal of Glycidol
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This compound, a valuable bifunctional molecule, is also a substance that demands the utmost respect due to its hazardous properties. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step pathway for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Imperative: The Hazardous Profile of this compound
This compound (2,3-epoxy-1-propanol) is a highly reactive epoxide and a primary alcohol.[1] This dual functionality makes it a versatile chemical intermediate, but also the source of its significant hazards. It is classified as a combustible liquid and is known to be a carcinogen.[2][3] Furthermore, this compound can undergo hazardous polymerization, a reaction that can be initiated by heat, or contact with strong acids, bases, and certain metals.[4][5] Its reactivity with water, while a key to its neutralization, also underscores the need for controlled handling.
Before proceeding with any disposal protocol, a thorough understanding of this compound's properties is critical.
| Property | Value | Source |
| CAS Number | 556-52-5 | [1] |
| Molecular Formula | C₃H₆O₂ | |
| Appearance | Colorless liquid | [1] |
| Flash Point | 72 °C (162 °F) | [6][7] |
| Boiling Point | Decomposes | [7] |
| Water Solubility | Miscible | |
| Key Hazards | Carcinogen, Combustible, May polymerize violently | [2][3][5][7] |
The First Line of Defense: Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to these protocols is non-negotiable when working with this compound.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the carcinogenic and irritant nature of this compound, a comprehensive PPE strategy is the first and most critical line of defense.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for any signs of degradation or perforation before each use.[4][8]
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][6]
-
Body Protection: A lab coat, buttoned and with full-length sleeves, is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[6][8]
-
Respiratory Protection: All handling of this compound that may generate vapors must be conducted in a certified chemical fume hood.[4][8] In situations where a fume hood is not available or during a large spill, a full-facepiece airline respirator with positive pressure mode and emergency escape provisions should be used.[4]
Engineering Controls: Creating a Safe Workspace
-
Chemical Fume Hood: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Segregated Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and metals.[4][5][6] Keep the container tightly closed and consider refrigeration for long-term storage to inhibit polymerization.[5][9]
The Core Protocol: Step-by-Step this compound Disposal
The primary strategy for rendering this compound waste less hazardous is through the deliberate and controlled opening of the epoxide ring. This guide presents two validated methods for the neutralization of small quantities of this compound waste in a laboratory setting.
Method 1: Acid-Catalyzed Hydrolysis
This method utilizes a dilute acid solution to catalyze the hydrolysis of this compound to the much less hazardous glycerol. The acid acts as a catalyst to protonate the oxygen of the epoxide ring, making it more susceptible to nucleophilic attack by water.
Caption: Workflow for Acid-Catalyzed Hydrolysis of this compound Waste.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, prepare a 1M solution of sulfuric acid. Ensure all necessary PPE is worn.
-
Reaction Setup: Place a suitable container (e.g., a beaker or flask) with a magnetic stirrer in the fume hood.
-
Dilution: For every 1 volume of this compound waste, add at least 10 volumes of water to the reaction vessel.
-
Neutralization: Slowly, and with constant stirring, add the 1M sulfuric acid solution to the diluted this compound waste. The target is to achieve a final acid concentration that facilitates hydrolysis without causing a violent reaction. A good starting point is to add the acid dropwise until the pH of the solution is between 2 and 3.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 1-2 hours to ensure complete hydrolysis.
-
Verification and Final Disposal: After the reaction period, check the pH of the solution. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 5.5 and 8.5.[10] Once neutralized, the solution, now primarily containing glycerol and water, can be safely disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[10]
Method 2: Nucleophilic Ring-Opening with Sodium Thiosulfate
This method employs a common and relatively mild nucleophile, sodium thiosulfate, to open the epoxide ring. The thiosulfate anion attacks one of the carbon atoms of the epoxide, leading to the formation of a non-volatile, water-soluble, and significantly less toxic thiosulfate ester.
Caption: Workflow for Nucleophilic Neutralization of this compound Waste.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a 10% (w/v) solution of sodium thiosulfate in water.
-
Reaction Setup: In a designated waste container, for every volume of this compound waste, add approximately 5-10 volumes of the 10% sodium thiosulfate solution.
-
Reaction: Gently swirl or stir the mixture to ensure homogeneity. The reaction can proceed at room temperature.
-
Reaction Time: Allow the mixture to stand in the fume hood for at least 24 hours to ensure the reaction goes to completion.
-
Disposal: The resulting solution, containing the thiosulfate ester of glycerol, should be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office.[3] Label the container clearly as "Neutralized this compound Waste (Thiosulfate Adduct)".
Emergency Preparedness: Spill and Exposure Procedures
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response
-
Small Spills (<100 mL):
-
Evacuate non-essential personnel from the immediate area.[11]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[4][12]
-
Decontaminate the spill area with a soap and water solution.[12]
-
-
Large Spills (>100 mL):
-
Immediately evacuate the laboratory and alert others in the vicinity.[11]
-
Activate the nearest fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Provide them with the specific details of the spill, including the chemical identity (this compound), the approximate quantity, and the location.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][6] Seek immediate medical attention.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a culture of safety and scientific excellence. By understanding the inherent risks, adhering to rigorous safety protocols, and implementing validated disposal methods, we can continue to utilize this valuable chemical while ensuring the well-being of our colleagues and the preservation of our environment.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0159 - this compound [chemicalsafety.ilo.org]
- 7. ICSC 0159 - this compound [inchem.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. acs.org [acs.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
